molecular formula C47H76N7O18P3S B15545936 (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Katalognummer: B15545936
Molekulargewicht: 1152.1 g/mol
InChI-Schlüssel: IRVMODBKXAVSDS-UGUUHRENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoic acid. It is a 3-oxo-fatty acyl-CoA, an unsaturated fatty acyl-CoA and a very long-chain fatty acyl-CoA. It is a conjugate acid of an this compound(4-).

Eigenschaften

Molekularformel

C47H76N7O18P3S

Molekulargewicht

1152.1 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z,20Z)-3-oxohexacosa-11,14,17,20-tetraenethioate

InChI

InChI=1S/C47H76N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h8-9,11-12,14-15,17-18,33-34,36,40-42,46,58-59H,4-7,10,13,16,19-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/b9-8-,12-11-,15-14-,18-17-/t36-,40-,41-,42+,46-/m1/s1

InChI-Schlüssel

IRVMODBKXAVSDS-UGUUHRENSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

"synthesis pathway of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Pathway of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

A Foreword for the Modern Researcher

The landscape of lipidomics is in a constant state of flux, with novel fatty acid metabolites being identified at an ever-increasing pace. Among these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a frontier of intense research, owing to their critical roles in cellular structure and signaling.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks to understand the intricate biosynthetic logic of a specific, yet illustrative, intermediate: this compound. While not a household name like docosahexaenoic acid (DHA), its structure as a 26-carbon, tetra-unsaturated 3-oxoacyl-CoA offers a compelling window into the fascinating interplay of fatty acid elongation and peroxisomal metabolism. We will dissect its probable synthesis not as a mere sequence of events, but as a case study in the elegant molecular decision-making that governs lipid metabolism.

Deconstructing the Molecule: A Structural Clue to its Origin

Before delving into its synthesis, let us first appreciate the structural information encoded within the name this compound:

  • Hexacosa : This denotes a 26-carbon backbone, classifying it as a VLC-PUFA.

  • tetraenoyl : This indicates the presence of four double bonds.

  • (11Z,14Z,17Z,20Z) : These locants specify the positions and cis ("Z") configuration of the double bonds. The spacing of these bonds is characteristic of omega-3 fatty acids.

  • 3-oxo : This is the most telling feature, indicating a ketone group at the beta-carbon (C-3) position. This structure is a hallmark intermediate in both fatty acid beta-oxidation and the condensation step of fatty acid elongation.[3][4][5]

  • -CoA : The molecule is activated as a coenzyme A thioester, priming it for enzymatic reactions.[6]

This combination of features strongly suggests that this compound is not an end-product, but a transient intermediate in the metabolic flux of omega-3 VLC-PUFAs.

The Prevailing Hypothesis: An Intermediate in the Sprecher Pathway for DHA Synthesis

The most plausible context for the synthesis of this compound is as an intermediate in the biosynthesis of docosahexaenoic acid (DHA; 22:6n-3), a critical component of neural and retinal tissues.[7][8] While the direct conversion of docosapentaenoic acid (DPA; 22:5n-3) to DHA via a Δ4-desaturase exists in some organisms, mammals primarily rely on a more circuitous route known as the Sprecher pathway.[9][10] This pathway involves the elongation of DPA to a 24-carbon precursor, followed by a desaturation and subsequent chain shortening via one round of peroxisomal beta-oxidation.

We propose that this compound is an intermediate in a variation or extension of this pathway, specifically during the elongation of a C24 PUFA to a C26 PUFA.

The Proposed Synthesis Pathway: A Step-by-Step Elucidation

The synthesis of this compound likely begins with a 24-carbon omega-3 polyunsaturated fatty acyl-CoA and proceeds through one cycle of fatty acid elongation. This process occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle.

Step 1: Condensation - The Genesis of the 3-Oxo Structure

The initial and rate-limiting step of the elongation cycle is the condensation of a fatty acyl-CoA substrate with a two-carbon unit derived from malonyl-CoA.[11][12] This reaction is catalyzed by a very-long-chain 3-oxoacyl-CoA synthase , a member of the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes.

  • Substrate : (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA (C24:5n-3)

  • Enzyme : Very-long-chain 3-oxoacyl-CoA synthase (likely ELOVL2 or a related elongase with specificity for VLC-PUFAs)

  • Reaction : The C24:5n-3-CoA is condensed with malonyl-CoA, resulting in the formation of a 26-carbon beta-ketoacyl-CoA and the release of CO2.

  • Product : this compound

This condensation reaction is a Claisen condensation, mechanistically similar to the reaction catalyzed by 3-oxoacyl-(acyl-carrier-protein) synthase in de novo fatty acid synthesis.[13][14]

Subsequent Steps in the Elongation Cycle

Following its formation, this compound would be a transient intermediate, rapidly processed by the subsequent enzymes of the elongation complex to generate a fully saturated and elongated fatty acyl-CoA. These steps are:

  • Reduction : The 3-keto group is reduced to a hydroxyl group by a 3-oxoacyl-CoA reductase , utilizing NADPH as the reducing agent.

  • Dehydration : The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase to create a trans-2,3-enoyl-CoA.

  • Second Reduction : The trans-2,3-double bond is reduced by an enoyl-CoA reductase , again using NADPH, to yield the elongated (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA.

Visualizing the Pathway

The following diagram illustrates the proposed synthesis of this compound as part of the fatty acid elongation cycle.

Synthesis_Pathway cluster_elongation Fatty Acid Elongation Cycle C24_5_CoA (9Z,12Z,15Z,18Z,21Z)- tetracosapentaenoyl-CoA (C24:5n-3) Oxo_C26_4_CoA This compound C24_5_CoA->Oxo_C26_4_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Oxo_C26_4_CoA Hydroxy_C26_4_CoA 3-hydroxyhexacosatetraenoyl-CoA Oxo_C26_4_CoA->Hydroxy_C26_4_CoA Reductase (NADPH) Enoyl_C26_4_CoA trans-2-hexacosatetraenoyl-CoA Hydroxy_C26_4_CoA->Enoyl_C26_4_CoA Dehydratase C26_4_CoA (11Z,14Z,17Z,20Z)- hexacosatetraenoyl-CoA (C26:4n-3) Enoyl_C26_4_CoA->C26_4_CoA Reductase (NADPH)

Caption: Proposed synthesis of this compound.

The Alternative View: An Intermediate in Beta-Oxidation

While the role in fatty acid elongation is highly probable, it is also theoretically possible for this molecule to be an intermediate in the beta-oxidation of a C26:4 fatty acid.[4][15][16] The steps of beta-oxidation are essentially the reverse of elongation, but with different enzymes and cellular localization (mitochondria or peroxisomes).

In this scenario, the pathway would be:

  • Dehydrogenation : (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA is oxidized by an acyl-CoA dehydrogenase to create a trans-2-enoyl-CoA.

  • Hydration : The trans-2-enoyl-CoA is hydrated by an enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA.

  • Dehydrogenation : The 3-hydroxyacyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to yield this compound.

This 3-oxoacyl-CoA would then be cleaved by a thiolase to yield a C24:4-acyl-CoA and acetyl-CoA.

Experimental Verification: A Protocol for Pathway Elucidation

To definitively establish the synthetic origin of this compound, a series of in vitro and cell-based assays can be employed.

Protocol: In Vitro Reconstitution of the Elongation Pathway

Objective: To demonstrate the formation of this compound from (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA by a specific ELOVL enzyme.

Materials:

  • Microsomal fractions from cells expressing a candidate ELOVL enzyme (e.g., ELOVL2).

  • (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA (substrate).

  • [2-¹⁴C]Malonyl-CoA (radiolabeled co-substrate).

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, 1 mM MgCl₂, 1 mM DTT).

  • Lipid extraction solvents (e.g., chloroform/methanol).

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for lipid separation.

  • Liquid scintillation counter or mass spectrometer for detection.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction, reaction buffer, and NADPH.

  • Initiation: Add the C24:5-CoA substrate and [2-¹⁴C]malonyl-CoA to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 1 M HCl) and extract the lipids using a chloroform/methanol mixture.

  • Analysis:

    • Separate the lipid classes by TLC or HPLC.

    • Identify the band corresponding to 3-oxoacyl-CoAs.

    • Quantify the incorporation of radiolabel into this band using liquid scintillation counting.

    • For definitive identification, perform LC-MS/MS analysis on the extracted lipids to confirm the mass and fragmentation pattern of this compound.

Expected Outcome: A time-dependent increase in the radiolabeled this compound, confirming its synthesis via the ELOVL-mediated condensation.

Quantitative Data Summary

ParameterTypical Value RangeSignificance
ELOVL Km for C24:5-CoA10-100 µMReflects the enzyme's affinity for the substrate.
ELOVL Vmax1-20 nmol/min/mg proteinIndicates the maximum rate of the elongation reaction.
Cellular concentration of Malonyl-CoA5-50 µMA key regulator of fatty acid metabolism.

Concluding Remarks and Future Directions

The synthesis of this compound, while seemingly a niche topic, provides a valuable lens through which to view the broader principles of VLC-PUFA metabolism. Its existence as a 3-oxo intermediate underscores the cyclical and modular nature of fatty acid elongation and degradation pathways. Future research should focus on identifying the specific ELOVL isozyme responsible for its synthesis and elucidating the downstream fate of the resulting C26:4 fatty acid. Understanding these pathways not only deepens our fundamental knowledge of biochemistry but also opens potential avenues for therapeutic intervention in diseases where lipid metabolism is dysregulated.

References

"biological function of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Function of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal, yet transient, intermediate in the catabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs). Its biological significance is intrinsically linked to the peroxisomal β-oxidation pathway, a critical metabolic process for maintaining lipid homeostasis. Dysregulation of this pathway, and consequently the metabolism of molecules like this compound, is a hallmark of severe, often fatal, inherited metabolic disorders. This guide provides a comprehensive technical overview of the formation, degradation, and physiological relevance of this specific 3-oxoacyl-CoA, detailing the enzymatic machinery involved, its clinical implications, and methodologies for its study.

Introduction: The Centrality of Peroxisomal β-Oxidation

While mitochondria are the primary sites for the β-oxidation of short, medium, and long-chain fatty acids, they are incapable of catabolizing fatty acids with chain lengths of 22 carbons or more.[1] The metabolism of these very long-chain fatty acids (VLCFAs) is the exclusive domain of peroxisomes.[1][2] Peroxisomal β-oxidation is a vital metabolic pathway responsible for the chain-shortening of VLCFAs, branched-chain fatty acids, and bile acid precursors.[1][3] This process is not merely for energy production; it is crucial for preventing the toxic accumulation of these lipids, which can disrupt cellular membrane integrity and function.[4][5] The molecule this compound emerges as a key intermediate in the breakdown of a specific C26:4 polyunsaturated fatty acid.

The Metabolic Pathway of this compound

This compound is the third intermediate in a single cycle of the peroxisomal β-oxidation of its parent molecule, (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA. The pathway involves a sequence of four enzymatic reactions.

  • Step 1: Dehydrogenation: The process begins with the FAD-dependent dehydrogenation of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA by Acyl-CoA Oxidase 1 (ACOX1).[6] This reaction introduces a double bond between the α and β carbons, yielding (2E,11Z,14Z,17Z,20Z)-hexacosa-2,11,14,17,20-pentaenoyl-CoA.

  • Step 2: Hydration: The resulting enoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of D-bifunctional protein (DBP), also known as HSD17B4.[7][8] This adds a hydroxyl group to the β-carbon, forming (3R,11Z,14Z,17Z,20Z)-3-hydroxyhexacosatetraenoyl-CoA.

  • Step 3: Dehydrogenation: The 3-hydroxyacyl-CoA is subsequently oxidized in an NAD+-dependent reaction by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP.[7][8] This converts the hydroxyl group into a keto group, producing our molecule of interest, This compound .

  • Step 4: Thiolytic Cleavage: Finally, the 3-oxoacyl-CoA undergoes thiolytic cleavage, catalyzed by 3-ketoacyl-CoA thiolase (ACAA1).[9][10] This reaction releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, in this case, (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA. This shortened acyl-CoA can then undergo further rounds of β-oxidation.

peroxisomal_beta_oxidation cluster_0 Peroxisomal β-Oxidation of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA start (11Z,14Z,17Z,20Z)- hexacosatetraenoyl-CoA intermediate1 (2E,11Z,14Z,17Z,20Z)-hexacosa- 2,11,14,17,20-pentaenoyl-CoA start->intermediate1 ACOX1 (FAD -> FADH2) intermediate2 (3R,11Z,14Z,17Z,20Z)-3-hydroxy- hexacosatetraenoyl-CoA intermediate1->intermediate2 DBP (Hydratase) (+H2O) target (11Z,14Z,17Z,20Z)-3-oxo- hexacosatetraenoyl-CoA intermediate2->target DBP (Dehydrogenase) (NAD+ -> NADH) end (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA target->end ACAA1 (+CoA-SH) acetyl_coa Acetyl-CoA target->acetyl_coa lc_ms_workflow cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Cell/Tissue Homogenization B Protein Precipitation (e.g., with acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E Reverse-Phase HPLC Separation (e.g., C18 column) D->E F Electrospray Ionization (ESI) (Positive Ion Mode) E->F G Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) F->G H Quantification against Stable Isotope-Labeled Internal Standards G->H I Data Interpretation H->I

References

A Senior Application Scientist's Guide to the Discovery and Characterization of Novel Very Long-Chain Polyunsaturated Acyl-CoA Intermediates: A Case Study of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the discovery and characterization of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA.

Introduction

The metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs) is a complex and vital process, primarily occurring within peroxisomes. These pathways are responsible for the degradation of fatty acids that are too long to be handled by mitochondria, and they also play a role in the synthesis of important lipids like docosahexaenoic acid (DHA). The intermediates in these pathways, particularly the acyl-coenzyme A (CoA) esters, are often low in abundance and transient, making their detection and characterization a significant analytical challenge.

This guide provides a comprehensive framework for the discovery and structural elucidation of such novel intermediates, using the hypothetical molecule This compound as a representative example. While this specific molecule is not extensively documented in current literature, its structure as a C26:4, 3-oxo intermediate of a PUFA places it squarely within the peroxisomal β-oxidation pathway. As a Senior Application Scientist, my goal is to provide not just the "what" but the "why"—the underlying principles and experimental design choices that lead to robust and reliable characterization. This document is intended for researchers, scientists, and drug development professionals who are working to unravel the complexities of lipid metabolism.

Biochemical Context: The Peroxisomal β-Oxidation Pathway

VLC-PUFAs are shortened in the peroxisome through a series of four enzymatic reactions that constitute one cycle of β-oxidation. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for chain shortening, with the resulting shorter acyl-CoAs then being transported to the mitochondria for complete oxidation.

The metabolism of a C26:4 PUFA, which would give rise to our target molecule, likely follows these steps:

  • Acyl-CoA Oxidase (ACOX): An FAD-dependent enzyme introduces a double bond between C2 and C3.

  • Multifunctional Enzyme (MFE): This enzyme possesses both hydratase and dehydrogenase activities. It first hydrates the double bond to form a 3-hydroxyacyl-CoA and then oxidizes it to a 3-oxoacyl-CoA —our molecule of interest.

  • 3-ketoacyl-CoA Thiolase (Thiolase): This enzyme cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a chain-shortened (C24:4) acyl-CoA, which can then undergo further rounds of β-oxidation.

The following diagram illustrates this core pathway:

Peroxisomal_Beta_Oxidation C26_4_CoA (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA (C26:4-CoA) Enoyl_CoA 2-trans-(11Z,14Z,17Z,20Z)- Hexacosapentaenoyl-CoA C26_4_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxy-(11Z,14Z,17Z,20Z)- hexacosatetraenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (Hydratase activity) Oxoacyl_CoA This compound (Target Molecule) Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme (Dehydrogenase activity) C24_4_CoA (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA (C24:4-CoA) Oxoacyl_CoA->C24_4_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase

Caption: The peroxisomal β-oxidation pathway for a C26:4 PUFA.

Discovery Workflow: An Untargeted Metabolomics Approach

The discovery of a novel, low-abundance metabolite like our target molecule necessitates a sensitive and unbiased approach. Untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The workflow is designed to maximize the chances of detecting the molecule and to provide preliminary structural information.

Discovery_Workflow Sample_Prep 1. Biological Sample Preparation (e.g., Liver Peroxisome Fractionation) Extraction 2. Acyl-CoA Extraction (Solid-Phase or Liquid-Liquid Extraction) Sample_Prep->Extraction LC_MS 3. Untargeted LC-MS/MS Analysis (High-Resolution MS1, Data-Dependent MS2) Extraction->LC_MS Data_Processing 4. Data Processing (Peak Picking, Alignment, Feature Finding) LC_MS->Data_Processing Feature_Annotation 5. Feature Annotation (Matching m/z to Putative Compounds) Data_Processing->Feature_Annotation Target_ID 6. Target Identification (Hypothesize C26:4 3-oxo-CoA based on accurate mass) Feature_Annotation->Target_ID Theoretical Mass Calculation Validation 7. Structural Validation (Targeted MS/MS, Standards Comparison) Target_ID->Validation

Caption: A typical workflow for the discovery of novel acyl-CoA esters.

Step-by-Step Protocol: Acyl-CoA Extraction from Liver Tissue

This protocol is optimized for the enrichment of long-chain acyl-CoAs.

  • Homogenization: Flash-freeze ~100 mg of liver tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Rationale: Rapid freezing halts enzymatic activity. TCA precipitates proteins, releasing bound acyl-CoAs.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the pellet twice with 1 mL of diethyl ether to remove lipids and residual TCA.

  • Extraction: Resuspend the pellet in 500 µL of extraction buffer (e.g., 2 M potassium carbonate, 50% methanol). Vortex vigorously for 5 minutes.

  • Purification: Centrifuge at 12,000 x g for 10 minutes at 4°C. The supernatant contains the acyl-CoAs. For further purification, solid-phase extraction (SPE) with a C18 cartridge can be employed.

  • Final Step: Dry the purified extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Structural Characterization: A Multi-faceted Approach

Once a putative molecular feature is detected, rigorous characterization is required to confirm its identity. This involves a combination of high-resolution mass spectrometry and chromatography.

High-Resolution Mass Spectrometry (HRMS)

The first step is to determine the accurate mass of the parent ion. This allows for the prediction of the elemental formula, providing strong evidence for the molecule's identity.

PropertyTheoretical Value for C₄₇H₇₄N₇O₁₈P₃S¹⁻
Chemical Formula C₄₇H₇₄N₇O₁₈P₃S
Monoisotopic Mass 1193.3950 u
[M-H]⁻ Ion m/z 1192.3877
[M+H]⁺ Ion m/z 1194.4023
[M+Na]⁺ Ion m/z 1216.3842

Table 1: Theoretical mass values for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS is the cornerstone of structural characterization for acyl-CoAs. By fragmenting the parent ion, we can deduce the structure of the acyl chain and confirm the presence of the CoA moiety. For our target molecule, key fragmentation patterns in negative ion mode would include:

  • A neutral loss of 507 Da: This corresponds to the loss of the 3'-phospho-ADP portion of the CoA molecule, leaving the 4'-phosphopantetheine-S-acyl fragment. This is a hallmark of acyl-CoA fragmentation.

  • A fragment ion at m/z 408.0: This corresponds to the 4'-phosphopantetheine portion.

  • Fragmentation along the acyl chain: Cleavage at the C-C bonds of the fatty acyl chain can help to locate the position of the double bonds and the 3-oxo group.

Liquid Chromatography (LC)

Chromatographic separation is crucial for distinguishing the target molecule from its isomers (e.g., isomers with different double bond positions or a 2-oxo instead of a 3-oxo group).

  • Method: Reversed-phase chromatography using a C18 column is the standard method. A shallow gradient of acetonitrile in water (with a modifier like formic acid or ammonium acetate) allows for the separation of long-chain acyl-CoAs based on their chain length and degree of unsaturation.

  • Expected Elution: Longer and more saturated acyl-CoAs will have longer retention times. The presence of the 3-oxo group will make the molecule slightly more polar than its corresponding saturated acyl-CoA, leading to a slightly earlier elution time.

Step-by-Step Protocol: Targeted LC-MS/MS Analysis
  • LC Setup: Use a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Mobile phase A: 0.1% formic acid in water. Mobile phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

  • MS Setup: Use a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Targeted Analysis: Set up a targeted MS/MS experiment (also known as Parallel Reaction Monitoring or PRM).

    • Parent Ion: Set the quadrupole to isolate the theoretical m/z of the [M-H]⁻ ion (1192.3877).

    • Collision Energy: Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the parent ion. Optimize the collision energy to maximize the signal for characteristic fragment ions.

    • Fragment Ions: Monitor for the expected fragment ions, such as the neutral loss of 507 Da and other fragments specific to the acyl chain.

    • Rationale: This targeted approach provides maximum sensitivity and specificity, allowing for the confident identification and quantification of the molecule even at very low concentrations.

Biological Relevance and Future Directions

The discovery and characterization of novel metabolic intermediates like this compound are critical for several reasons:

  • Understanding Disease: Deficiencies in peroxisomal β-oxidation lead to severe genetic disorders, such as Zellweger syndrome. Identifying and quantifying intermediates can provide valuable biomarkers for these diseases.

  • Drug Development: The enzymes of the peroxisomal β-oxidation pathway are potential targets for drugs aimed at treating metabolic disorders. A detailed understanding of their substrates and products is essential for the development of specific inhibitors or activators.

  • Fundamental Biology: These studies contribute to our fundamental understanding of lipid metabolism and its regulation.

Future work in this area should focus on the enzymatic synthesis of this molecule to confirm its structure and to use it as a standard for accurate quantification in biological samples. Furthermore, stable isotope tracing studies could be used to track the flux of VLC-PUFAs through the peroxisomal β-oxidation pathway and to determine the fate of these molecules in the cell.

An In-Depth Technical Guide to the Physicochemical Properties of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the anticipated physicochemical properties of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, a complex long-chain fatty acyl-coenzyme A thioester. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from related compounds and established principles governing the behavior of long-chain polyunsaturated fatty acyl-CoAs. This guide is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in very-long-chain fatty acids and their metabolism.

Introduction: The Significance of Very-Long-Chain Fatty Acyl-CoAs

This compound is a key intermediate in the metabolic pathways of very-long-chain fatty acids (VLCFAs). Specifically, it is a derivative of hexacosatetraenoic acid (C26:4, n-6), a polyunsaturated fatty acid found in the brain.[1][2] The metabolism of these VLCFAs is crucial for various physiological processes, and dysregulation is associated with several neurological disorders. Understanding the physicochemical properties of intermediates like this compound is fundamental for elucidating their biological roles, developing analytical methods for their detection, and designing therapeutic interventions that target their metabolic pathways.

Long-chain fatty acyl-CoAs are amphiphilic molecules, possessing both a hydrophobic long-chain fatty acyl group and a hydrophilic coenzyme A moiety. This dual nature dictates their behavior in aqueous environments, influencing their solubility, aggregation, and interaction with enzymes and membranes.[3]

Predicted Molecular and Physicochemical Properties

Based on the structure of the parent molecule, (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA, which has a molecular formula of C47H78N7O17P3S and a molecular weight of 1138.15 g/mol , the introduction of a 3-oxo group in this compound will slightly alter these values.[4] A related, shorter-chain molecule, (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA, has a molecular formula of C41H66N7O18P3S and a molecular weight of 1070.0 g/mol .[5]

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data on similar long-chain fatty acyl-CoAs.

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C47H76N7O18P3SBased on the addition of an oxygen atom to the hexacosatetraenoyl-CoA backbone.
Molecular Weight ~1154.13 g/mol Calculated based on the predicted molecular formula.
Solubility Practically insoluble in water.[6] Soluble in organic solvents and aqueous solutions containing detergents.Long-chain fatty acyl-CoAs are known to have very low aqueous solubility due to their long hydrophobic acyl chains. Their solubility increases significantly above their critical micelle concentration (CMC).[3]
Critical Micelle Concentration (CMC) Expected to be in the low micromolar (µM) range.The CMC of long-chain fatty acyl-CoAs is influenced by chain length, degree of unsaturation, pH, and ionic strength. For instance, palmitoyl-CoA has a CMC ranging from 7 to 250 µM depending on conditions.[3] The longer chain length of the subject molecule suggests a lower CMC.
Stability The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.[3] Solutions are generally stable for several weeks when stored frozen at -20°C.[3]The stability of the thioester linkage is a critical consideration for handling and experimental design. Monitoring the ratio of absorbance at 232 nm (thioester bond) to 260 nm (adenine ring of CoA) can be used to assess hydrolysis.[3]
Reactivity The 3-oxo group introduces a reactive keto functionality.This group can participate in various biochemical reactions, including reduction and further metabolic processing.

Metabolic Context: Role in Fatty Acid Elongation and Oxidation

This compound is an intermediate in the peroxisomal β-oxidation pathway of very-long-chain fatty acids. This pathway is essential for shortening VLCFAs that cannot be directly metabolized in the mitochondria. The presence of the 3-oxo group indicates that the parent acyl-CoA has undergone the first step of β-oxidation, catalyzed by an acyl-CoA oxidase.

Metabolic_Pathway cluster_peroxisome Peroxisome VLCFA_CoA (11Z,14Z,17Z,20Z)- Hexacosatetraenoyl-CoA Enoyl_CoA (2E,11Z,14Z,17Z,20Z)- Hexacosenoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA (3R)-3-Hydroxy-(11Z,14Z,17Z,20Z)- hexacosatetraenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Docosatetraenoyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Figure 1. Simplified diagram of the peroxisomal β-oxidation of (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA.

Experimental Protocols for Characterization

The characterization of this compound requires specialized analytical techniques due to its low abundance in biological samples and its amphiphilic nature.

Synthesis and Purification

Chemical synthesis is often necessary to obtain sufficient quantities of the molecule for detailed study. A common method involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A.[7][8]

Step-by-Step Synthesis Protocol Outline:

  • Activation of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoic acid: The carboxylic acid can be activated using methods such as conversion to an acid chloride, a mixed anhydride, or a 1-acylimidazole.[8]

  • Thioesterification: The activated fatty acid is then reacted with the free sulfhydryl group of coenzyme A in an appropriate solvent system.

  • Purification: Purification of the resulting acyl-CoA is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column.[7]

Synthesis_Workflow Fatty_Acid (11Z,14Z,17Z,20Z)-3-oxo- hexacosatetraenoic acid Activation Activation (e.g., 1-acylimidazole) Fatty_Acid->Activation Activated_FA Activated Fatty Acid Activation->Activated_FA Reaction Thioesterification Reaction Activated_FA->Reaction CoA_SH Coenzyme A (free thiol) CoA_SH->Reaction Crude_Product Crude (11Z,14Z,17Z,20Z)-3-oxo- hexacosatetraenoyl-CoA Reaction->Crude_Product Purification HPLC Purification Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Figure 2. General workflow for the chemical synthesis and purification of this compound.

Analytical Characterization

A combination of chromatographic and mass spectrometric techniques is essential for the unambiguous identification and quantification of this molecule.

Recommended Analytical Workflow:

StepTechniquePurposeKey Considerations
Extraction Liquid-liquid extraction or solid-phase extraction.To isolate the acyl-CoA from a complex biological matrix.Rapid quenching of enzymatic activity and use of internal standards are crucial for accurate quantification.[9]
Separation Reversed-phase HPLC.To separate the target molecule from other lipids and acyl-CoAs.A gradient elution with a buffered mobile phase is typically used.[9]
Detection and Quantification UV-Vis spectrophotometry and Tandem Mass Spectrometry (MS/MS).UV detection at 260 nm is used for the adenine moiety of CoA. MS/MS provides high sensitivity and structural confirmation.[9]Electrospray ionization (ESI) in positive or negative ion mode is commonly employed for the mass spectrometric analysis of acyl-CoAs.

Biological Implications and Future Directions

The physicochemical properties of this compound have significant biological implications. Its low solubility and tendency to form micelles suggest that its intracellular transport and availability to enzymes are tightly regulated, likely involving acyl-CoA binding proteins.[10] The reactivity of the 3-oxo group makes it a key node in the metabolic pathway, and its concentration can influence the flux through β-oxidation.

Future research should focus on the direct experimental determination of the physicochemical properties of this compound. This will require the development of robust synthetic and analytical methods. A deeper understanding of its interaction with metabolic enzymes and binding proteins will provide valuable insights into the regulation of VLCFA metabolism and its role in health and disease.

References

An In-Depth Technical Guide to Elucidating the Cellular Localization of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The subcellular compartmentalization of metabolic pathways is fundamental to cellular function, dictating substrate availability, pathway efficiency, and the prevention of cytotoxic intermediate accumulation. (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a specific very-long-chain acyl-CoA thioester, predicted to be a critical intermediate in the β-oxidation of highly unsaturated fatty acids derived from dietary sources. Understanding its precise cellular location is paramount for mapping lipid metabolic networks and identifying potential nodes for therapeutic intervention in metabolic disorders. This guide provides a comprehensive, multi-pronged strategy for researchers, scientists, and drug development professionals to rigorously determine the cellular localization of this molecule. We move beyond simple protocols to explain the causal logic behind experimental design, emphasizing self-validating systems to ensure data integrity. The core hypothesis is that this molecule, as an intermediate of very-long-chain fatty acid (VLCFA) metabolism, is primarily localized within peroxisomes. This guide details the methodologies required to test this hypothesis, including subcellular fractionation coupled with mass spectrometry, indirect immunofluorescence of key enzymatic machinery, and advanced mass spectrometry imaging.

Part 1: Introduction & Theoretical Framework

The Significance of this compound: An Intermediate in Very-Long-Chain Fatty Acid (VLCFA) Metabolism

This compound is a C26:4 acyl-CoA. Its structure strongly suggests it is an intermediate in the metabolic breakdown of docosahexaenoic acid (DHA, C22:6), an essential omega-3 fatty acid. DHA undergoes a cycle of elongation to C26, followed by partial degradation through β-oxidation. The presence of the keto group at the beta-carbon (C-3) is the hallmark of a molecule that has undergone the first two steps of a β-oxidation cycle.

The Central Hypothesis: Peroxisomal Confinement

The β-oxidation of fatty acids occurs in two primary locations: mitochondria and peroxisomes. However, these organelles have distinct substrate specificities. Mitochondria are unable to efficiently process VLCFAs (carbon chain > C20).[1][2] This metabolic task is almost exclusively handled by peroxisomes.[1][2][3] Therefore, the central, testable hypothesis of this guide is:

This compound, as an intermediate of VLCFA oxidation, is predominantly localized within the peroxisomal matrix.

Key Organelles in Fatty Acid Beta-Oxidation: Peroxisomes vs. Mitochondria

A key distinction lies in the first, rate-limiting enzyme of the pathway. In peroxisomes, this step is catalyzed by a FAD-dependent acyl-CoA oxidase (e.g., ACOX1) that directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[1][4][5] In contrast, the mitochondrial pathway utilizes a series of acyl-CoA dehydrogenases that feed electrons into the electron transport chain to generate ATP.[4] This fundamental difference in enzymatic machinery provides a powerful tool for dissecting the localization of the target molecule.

Rationale for a Multi-Pronged Experimental Approach
  • Biochemical Fractionation: Provides quantitative data on the molecule's distribution among isolated organelles.

  • In Situ Visualization: Provides spatial context within the intact cell, confirming the biochemical findings.

  • Advanced Imaging: Offers direct molecular imaging to corroborate the indirect methods.

Part 2: Experimental Design & Core Methodologies

Overview of the Experimental Workflow

A logical workflow is essential for integrating data from different techniques. The overall strategy involves subjecting a cellular sample (e.g., cultured hepatocytes like HepG2, which are rich in peroxisomes) to three parallel analytical pipelines.

G cluster_0 Sample Preparation cluster_1 Analytical Pipelines cluster_2 Data Acquisition & Analysis cluster_3 Conclusion CellCulture Cultured Cells (e.g., HepG2) Fractionation Method 1: Subcellular Fractionation CellCulture->Fractionation IF Method 2: Immunofluorescence CellCulture->IF MSI Method 3: Mass Spectrometry Imaging CellCulture->MSI LCMS LC-MS/MS Analysis of Acyl-CoAs Fractionation->LCMS Microscopy Confocal Microscopy & Co-localization Analysis IF->Microscopy ImagingMS High-Resolution MALDI-MS Imaging MSI->ImagingMS Integration Data Integration & Validation LCMS->Integration Microscopy->Integration ImagingMS->Integration

Caption: Overall experimental workflow for determining subcellular localization.

Method 1: Subcellular Fractionation Coupled with LC-MS/MS

2.2.1. Principle and Rationale This method physically separates organelles based on their size and density. By quantifying the target molecule in each purified fraction, we can determine its relative enrichment. The choice of gradient medium is critical; iodixanol (e.g., OptiPrep™) is preferred over sucrose as it forms isosmotic gradients, better preserving organelle integrity.[6][7][8]

2.2.2. Detailed Protocol for Organelle Isolation This protocol is adapted from established methods for isolating peroxisomes from cultured cells.[6][7][9]

  • Homogenization: Harvest ~5x10⁸ HepG2 cells. Wash with ice-cold PBS and resuspend in homogenization buffer (HB: 250 mM sucrose, 5 mM MOPS, 1 mM EDTA, 0.1% ethanol, pH 7.2).[10] Homogenize using a Dounce homogenizer (10-15 strokes, loose pestle) on ice.

  • Differential Centrifugation:

    • Centrifuge homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and debris (P1).

    • Transfer supernatant (S1) to a new tube. Centrifuge at 3,000 x g for 10 min to pellet heavy mitochondria (P2).

    • Transfer supernatant (S2) to a new tube. Centrifuge at 25,000 x g for 20 min to obtain the light mitochondrial/peroxisomal fraction (P3) and the cytosolic fraction (S3).

  • Density Gradient Centrifugation:

    • Carefully resuspend the P3 pellet in HB.

    • Prepare a pre-formed continuous 15-50% iodixanol gradient.

    • Layer the resuspended P3 fraction onto the gradient.

    • Centrifuge at 100,000 x g for 2 hours in a swinging-bucket rotor at 4°C.

    • Carefully collect fractions from the bottom of the tube. Peroxisomes are the densest fraction and will be near the bottom.[8]

  • Fraction Validation (Trustworthiness Pillar): It is mandatory to validate the purity of each fraction via Western blot using established organelle markers:

    • Peroxisomes: PMP70[11][12][13]

    • Mitochondria: TOM20

    • Endoplasmic Reticulum: Calnexin

    • Cytosol: GAPDH

2.2.3. Protocol for Acyl-CoA Extraction and Quantification by LC-MS/MS Acyl-CoA thioesters are prone to hydrolysis. Immediate processing is key. This protocol is based on established methods for acyl-CoA analysis.[14][15][16][17]

  • Extraction: To each organelle fraction, immediately add 3 volumes of ice-cold 10% trichloroacetic acid (TCA) to precipitate protein and stabilize the acyl-CoAs. Vortex and incubate on ice for 15 min.

  • Purification: Centrifuge at 14,000 x g for 10 min. The acyl-CoAs are in the supernatant. Purify and concentrate the acyl-CoAs using a solid-phase extraction (SPE) C18 cartridge.[14]

  • LC-MS/MS Analysis: Analyze the purified extracts using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A specific precursor-to-product ion transition for this compound must be established using a synthetic standard.

2.2.4. Data Analysis and Interpretation The results should be presented as the relative abundance of the target molecule in each fraction, normalized to the total protein content of that fraction.

Cellular Fraction Peroxisome Marker (PMP70) Mitochondrial Marker (TOM20) Target Molecule Abundance (Normalized) Interpretation
CytosolLowLowVery LowMinimal presence in cytosol.
MitochondriaLowHighLowNot a primary site of localization.
Peroxisome High Low Very High Primary site of localization.
Microsome (ER)LowLowVery LowNot a primary site of localization.
Method 2: In Situ Visualization via Indirect Immunofluorescence

2.3.1. Principle and Rationale While generating a specific antibody to a small metabolite is challenging, we can infer its location by visualizing the enzymes responsible for its production and consumption. The first and rate-limiting enzyme of peroxisomal β-oxidation is Acyl-CoA Oxidase 1 (ACOX1).[5][18][19] Co-localizing ACOX1 with a known peroxisomal membrane marker like PMP70 provides strong evidence that the enzymatic machinery for VLCFA oxidation is contained within peroxisomes.

2.3.2. Detailed Protocol for Immunofluorescence Staining

  • Cell Culture: Grow HepG2 cells on sterile glass coverslips to ~70% confluency.

  • Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies diluted in blocking buffer:

    • Rabbit anti-ACOX1

    • Mouse anti-PMP70

  • Secondary Antibody Incubation: Wash 3x with PBST. Incubate for 1 hour at room temperature, protected from light, with a cocktail of fluorescently-labeled secondary antibodies:

    • Goat anti-Rabbit IgG (Alexa Fluor 488, green)

    • Goat anti-Mouse IgG (Alexa Fluor 594, red)

  • Mounting: Wash 3x with PBST. Mount coverslips on slides using a mounting medium containing DAPI to stain the nucleus.

  • Imaging: Visualize using a confocal microscope. Acquire images in separate channels for DAPI (blue), ACOX1 (green), and PMP70 (red).

2.3.3. Co-localization Analysis The key analysis is the degree of overlap between the green (ACOX1) and red (PMP70) signals. A high degree of co-localization, resulting in yellow puncta in the merged image, confirms that the primary enzyme for VLCFA oxidation resides within the organelles marked by PMP70.[20] Quantitative analysis using Pearson's correlation coefficient should be performed on the images to provide a statistical measure of co-localization.

Method 3: Advanced Imaging - Mass Spectrometry Imaging (MSI)

2.4.1. Principle and Rationale for High-Resolution Spatial Lipidomics MSI is an emerging technology that can map the spatial distribution of hundreds of molecules, including lipids and their metabolites, directly from a biological sample without the need for labels.[21][22][23] While achieving subcellular resolution is challenging, advanced techniques like MALDI-2 or certain SIMS platforms are pushing these boundaries, offering a powerful method to directly visualize the target acyl-CoA.[24][25]

2.4.2. Workflow for MSI Analysis

G Prep Cell Preparation (Flash-freeze, Section) Matrix Matrix Application (e.g., DHB, CHCA) Prep->Matrix Acquire Data Acquisition (Raster scan tissue with laser/ion beam) Matrix->Acquire Analyze Data Analysis (Generate ion intensity map for specific m/z) Acquire->Analyze Correlate Correlative Imaging (Overlay MSI with microscopy) Analyze->Correlate

Caption: Workflow for Mass Spectrometry Imaging (MSI).

Part 3: Data Synthesis, Validation, and Interpretation

Building a Cohesive Picture: Integrating Data from Multiple Techniques

The strength of this guide lies in the integration of orthogonal datasets. A successful outcome would demonstrate:

  • Quantitative Enrichment: LC-MS/MS data showing a high concentration of this compound in the purified, PMP70-positive peroxisomal fraction.

  • Enzymatic Co-localization: Confocal microscopy images showing a high Pearson's correlation coefficient between the ACOX1 enzyme and the PMP70 peroxisomal marker.

  • Direct Spatial Correlation (if resolution permits): MSI data showing the ion corresponding to the target molecule is highly abundant in punctate structures that correlate with peroxisome locations identified by other means.

Self-Validating Systems: Cross-Verification of Results

Each method contains internal controls (e.g., Western blots for fraction purity, co-localization statistics) that validate its own results. The true power emerges when the independent methods validate each other. If the biochemical data points to peroxisomes, the imaging data must concur. Discrepancies would suggest potential issues such as organelle rupture during isolation, off-target antibody binding, or insufficient resolution in MSI, and would require further investigation.

Implications for Drug Development and Disease Pathology

Confirming the peroxisomal localization of this metabolic pathway is critical for understanding diseases of peroxisome biogenesis or function, such as Zellweger spectrum disorders or X-linked adrenoleukodystrophy, which are characterized by the accumulation of VLCFAs.[18][26] For drug development professionals, understanding that this pathway is peroxisomal could inform the design of therapies that specifically target peroxisomal metabolism or seek to enhance the organelle's function.

Part 4: Conclusion & Future Perspectives

References

An In-depth Technical Guide to the Metabolism of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical cellular process, the dysregulation of which is implicated in numerous metabolic disorders. (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a key metabolic intermediate in the degradation of C26 polyunsaturated fatty acids. This guide provides a comprehensive overview of the enzymatic machinery responsible for its metabolism, primarily through the peroxisomal β-oxidation pathway. We will delve into the specific enzymes involved, their mechanisms of action, and the intricate interplay between different cellular compartments in ensuring the efficient breakdown of this complex lipid molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various biological processes, including the formation of cellular membranes, the synthesis of signaling molecules, and energy storage.[1][2] The introduction of multiple double bonds in these long acyl chains, forming VLC-PUFAs, adds another layer of complexity to their metabolism. The breakdown of these molecules is essential for maintaining cellular homeostasis, and defects in this process can lead to severe pathologies.

This compound is a specific intermediate in the catabolism of a C26 polyunsaturated fatty acid. Its structure, featuring a 26-carbon backbone, four cis double bonds, and a keto group at the beta-position (C-3), pinpoints its position within the β-oxidation cycle. Due to its chain length, its initial metabolic steps occur exclusively in the peroxisome.[1][3][4]

The Central Role of Peroxisomal β-Oxidation

The degradation of VLCFAs is initiated in the peroxisomes because the mitochondrial machinery is not equipped to handle these exceptionally long acyl chains.[1][3] The peroxisomal β-oxidation pathway is a cyclical process that shortens the fatty acyl-CoA chain by two carbon atoms in each cycle, generating acetyl-CoA.[1] For polyunsaturated fatty acids like the parent molecule of our topic, this process requires the concerted action of core β-oxidation enzymes and specific auxiliary enzymes to handle the double bonds.

Core Enzymes of Peroxisomal β-Oxidation

The catabolism of this compound involves the latter steps of a β-oxidation cycle. The preceding steps would have been the oxidation of the corresponding saturated acyl-CoA by an acyl-CoA oxidase and the hydration of the resulting enoyl-CoA. The metabolism of our specific 3-oxoacyl-CoA intermediate involves the following key enzyme:

  • 3-ketoacyl-CoA Thiolase (KAT) : This enzyme catalyzes the final step of the β-oxidation cycle.[5][6] It mediates the thiolytic cleavage of the 3-ketoacyl-CoA substrate, using a free coenzyme A molecule. This reaction yields a chain-shortened acyl-CoA and an acetyl-CoA.[7][8] In the context of this compound, the products would be (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA and acetyl-CoA. There are multiple isoforms of peroxisomal thiolases, and their substrate specificities can vary.[7][8][9]

Following the action of 3-ketoacyl-CoA thiolase, the newly formed (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA would re-enter the peroxisomal β-oxidation pathway for further cycles of chain shortening.

Navigating the Challenges of Unsaturation: The Auxiliary Enzymes

The presence of cis double bonds in this compound necessitates the involvement of auxiliary enzymes to reconfigure the double bonds into a conformation that can be processed by the core β-oxidation enzymes. As the initial fatty acid is progressively shortened, these double bonds will eventually be positioned where they interfere with the standard enzymatic steps. The key auxiliary enzymes are:

  • Δ³,Δ²-Enoyl-CoA Isomerase (ECI) : This enzyme is crucial for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[10][11][12] It catalyzes the isomerization of a cis- or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for the enoyl-CoA hydratase.[10][11] In the degradation of the parent C26 PUFA, after several rounds of β-oxidation, the double bonds will be encountered, and ECI will be required.

  • 2,4-Dienoyl-CoA Reductase (DECR) : This enzyme is essential for the breakdown of polyunsaturated fatty acids that result in a 2,4-dienoyl-CoA intermediate after the action of acyl-CoA dehydrogenase.[13][14][15] This situation arises with fatty acids containing double bonds at even-numbered carbon positions.[13] DECR uses NADPH to reduce the 2,4-dienoyl-CoA to a trans-Δ³-enoyl-CoA.[15] This product is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to the trans-Δ²-enoyl-CoA, allowing β-oxidation to proceed.[15]

The following diagram illustrates the general pathway of polyunsaturated fatty acid β-oxidation, highlighting the roles of the core and auxiliary enzymes.

PUFA_Beta_Oxidation cluster_peroxisome Peroxisome cluster_auxiliary Auxiliary Enzymes PUFA_CoA (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase PUFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Bifunctional_Protein Bifunctional Protein (Hydratase/Dehydrogenase) Enoyl_CoA->Bifunctional_Protein Three_Oxoacyl_CoA This compound Bifunctional_Protein->Three_Oxoacyl_CoA Thiolase 3-ketoacyl-CoA Thiolase Three_Oxoacyl_CoA->Thiolase Shortened_Acyl_CoA (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA Thiolase->Shortened_Acyl_CoA To next cycle Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Problematic_Intermediate Problematic Intermediate (e.g., cis-Δ³-enoyl-CoA) Shortened_Acyl_CoA->Problematic_Intermediate Further cycles Dienoyl_CoA 2,4-Dienoyl-CoA Shortened_Acyl_CoA->Dienoyl_CoA Further cycles Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Problematic_Intermediate->Isomerase Isomerase->Enoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase Dienoyl_CoA->Reductase Reductase->Problematic_Intermediate

Caption: Peroxisomal β-oxidation of a polyunsaturated fatty acid.

Experimental Protocols for Studying VLC-PUFA Metabolism

To investigate the enzymes involved in this compound metabolism, a combination of in vitro and in vivo approaches is necessary.

In Vitro Enzyme Assays

Objective: To measure the activity of 3-ketoacyl-CoA thiolase and the auxiliary enzymes with relevant substrates.

Protocol for 3-ketoacyl-CoA Thiolase Activity Assay:

  • Substrate Synthesis: Synthesize this compound. This can be achieved through organic synthesis or enzymatic conversion from a suitable precursor.

  • Enzyme Source: Purify recombinant 3-ketoacyl-CoA thiolase or use cell lysates from tissues with high peroxisomal activity (e.g., liver).

  • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, Coenzyme A, and the 3-oxoacyl-CoA substrate.

  • Detection: Monitor the decrease in absorbance of the 3-oxoacyl-CoA substrate at a specific wavelength (typically around 304 nm) using a spectrophotometer. This decrease corresponds to the thiolytic cleavage of the substrate.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).

Cellular Models

Objective: To study the metabolism of VLC-PUFAs in a cellular context.

Protocol for Stable Isotope Tracing in Cultured Fibroblasts:

  • Cell Culture: Culture human fibroblasts, either from healthy controls or from patients with suspected metabolic disorders.

  • Labeling: Supplement the culture medium with a stable isotope-labeled very-long-chain polyunsaturated fatty acid (e.g., ¹³C-labeled C26:4).

  • Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction: Harvest the cells and extract the lipids and acyl-CoAs.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled metabolic intermediates, including the chain-shortened acyl-CoAs.

  • Data Interpretation: Compare the metabolic profiles between control and patient cells to identify potential enzymatic deficiencies.

The following diagram outlines a typical experimental workflow for studying VLC-PUFA metabolism.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo Cellular Analysis Recombinant_Enzyme Recombinant Enzyme Expression and Purification Enzyme_Assay Enzyme Activity Assay Recombinant_Enzyme->Enzyme_Assay Substrate_Synthesis Substrate Synthesis Substrate_Synthesis->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Cell_Culture Cell Culture (e.g., Fibroblasts) Isotope_Labeling Stable Isotope Labeling Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Metabolic_Flux Metabolic Flux Analysis LC_MS_Analysis->Metabolic_Flux

Caption: Experimental workflow for investigating VLC-PUFA metabolism.

Quantitative Data Summary

The following table summarizes the key enzymes involved in the metabolism of this compound and its parent fatty acid.

EnzymeEC NumberSubstrate(s)Product(s)Cellular Location
Acyl-CoA Oxidase1.3.3.6Very-long-chain acyl-CoAtrans-2-Enoyl-CoA, H₂O₂Peroxisome
Bifunctional Protein4.2.1.17 / 1.1.1.211trans-2-Enoyl-CoA, L-3-Hydroxyacyl-CoAL-3-Hydroxyacyl-CoA, 3-Ketoacyl-CoAPeroxisome
3-ketoacyl-CoA Thiolase 2.3.1.16 3-Ketoacyl-CoA, CoA Chain-shortened acyl-CoA, Acetyl-CoA Peroxisome
Δ³,Δ²-Enoyl-CoA Isomerase5.3.3.8cis- or trans-3-Enoyl-CoAtrans-2-Enoyl-CoAPeroxisome, Mitochondria
2,4-Dienoyl-CoA Reductase1.3.1.342,4-Dienoyl-CoAtrans-3-Enoyl-CoAPeroxisome, Mitochondria

Conclusion and Future Directions

The metabolism of this compound is a complex process that relies on the coordinated action of a suite of peroxisomal enzymes. A thorough understanding of this pathway is paramount for elucidating the molecular basis of various metabolic diseases characterized by the accumulation of very-long-chain fatty acids. Future research should focus on the precise substrate specificities of the different enzyme isoforms and their regulation, which could pave the way for the development of novel therapeutic interventions for these debilitating disorders. The methodologies and information presented in this guide provide a solid foundation for researchers and clinicians working to unravel the complexities of fatty acid metabolism and its impact on human health.

References

A Technical Guide to the Metabolic Origins of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a pivotal, yet transient, metabolic intermediate. It does not accumulate in tissues as a stable product but rather represents a snapshot in the catabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This guide delineates the biochemical context of this molecule, identifying its natural origin as a product of the peroxisomal β-oxidation of hexacosatetraenoic acid (C26:4, n-6). We will explore the natural sources of its precursor fatty acid, detail the enzymatic machinery responsible for its formation, provide validated methodologies for its detection, and discuss its biological significance. This document serves as a comprehensive resource for researchers in lipidomics, metabolic disorders, and drug development.

Part 1: Chemical Identity and Biochemical Context

This compound is a 26-carbon acyl-Coenzyme A thioester. Its structure is characterized by a keto group at the beta-carbon (C-3) and four cis double bonds. This configuration definitively places it as an intermediate in the β-oxidation pathway.

Specifically, it is the product of the third step in a cycle of peroxisomal β-oxidation, acting on its parent molecule, (13Z,16Z,19Z,22Z)-hexacosatetraenoyl-CoA. Very-long-chain fatty acids (those with 22 or more carbons) are initially broken down in peroxisomes because the enzymes in mitochondria cannot process them efficiently.[1][2][3] This initial processing shortens the fatty acid chain to a length that can then be transported to the mitochondria for complete oxidation.[1][4]

The formation of the 3-oxoacyl-CoA intermediate is a critical step, preceding the final thiolytic cleavage that releases a molecule of acetyl-CoA and a shortened acyl-CoA.[1][5]

G cluster_peroxisome Peroxisomal β-Oxidation (First Cycle) A (13Z,16Z,19Z,22Z)- Hexacosatetraenoyl-CoA (C26:4-CoA) B trans-2,(13Z,16Z,19Z,22Z)- Hexacosapentaenoyl-CoA A->B  Acyl-CoA Oxidase  (ACOX) C 3-Hydroxyhexacosatetraenoyl-CoA B->C  Multifunctional  Protein (MFP)  (Hydratase activity) D (11Z,14Z,17Z,20Z)-3-oxo- hexacosatetraenoyl-CoA C->D  Multifunctional  Protein (MFP)  (Dehydrogenase activity) E (11Z,14Z,17Z,20Z)- Tetracosatetraenoyl-CoA (C24:4-CoA) D->E  3-Ketoacyl-CoA  Thiolase (KAT) F Acetyl-CoA D->F  3-Ketoacyl-CoA  Thiolase (KAT)

Caption: Formation of the target 3-oxoacyl-CoA intermediate in peroxisomes.

Part 2: Natural Sources of the Precursor Fatty Acid

The presence of this compound is directly dependent on the availability of its precursor, hexacosatetraenoic acid (C26:4, n-6). This very-long-chain polyunsaturated fatty acid is not typically consumed in the diet but is synthesized in the body through the elongation and desaturation of shorter-chain essential fatty acids, such as linoleic acid (C18:2, n-6).[6]

Natural sources where the precursor C26:4 VLC-PUFA can be found, and where its metabolism would therefore generate the target intermediate, include:

  • Mammalian Brain: The brain has a high concentration of VLC-PUFAs, which are crucial components of neural membranes. Studies on neonatal rat brains have shown that C26:4 is actively metabolized, undergoing both further elongation and β-oxidation.[6]

  • Retina: Similar to the brain, the retina is rich in VLC-PUFAs, which are essential for the structure and function of photoreceptor membranes.

  • Testes: These organs are also known to contain significant levels of VLC-PUFAs, which play a role in sperm development and function.

  • Marine Organisms: While less documented for this specific C26:4 fatty acid, marine algae and fish oils are well-known sources of other VLC-PUFAs, such as EPA (C20:5, n-3) and DHA (C22:6, n-3).[7] It is plausible that related metabolic pathways exist in these organisms.

Organism/Tissue Type Precursor Fatty Acid Metabolic Significance Reference
Mammalian BrainHexacosatetraenoic acid (C26:4, n-6)Component of neural membranes; undergoes active β-oxidation.[6]
Mammalian RetinaVLC-PUFAsStructural role in photoreceptor membranes.
Mammalian TestesVLC-PUFAsRole in spermatogenesis.

Part 3: The Metabolic Machinery - Peroxisomal β-Oxidation

The breakdown of VLC-PUFAs begins in peroxisomes, distinct from the mitochondrial oxidation of more common medium- and long-chain fatty acids.[2][4] This compartmentalization is necessary because mitochondria lack the specific enzymes required to activate and transport fatty acids with chains longer than 20-22 carbons.[3]

The process involves a four-step enzymatic spiral:

  • Oxidation: An Acyl-CoA Oxidase (ACOX) introduces a double bond between the α and β carbons (C2 and C3). Unlike its mitochondrial counterpart, this enzyme transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[3][5]

  • Hydration: The enoyl-CoA hydratase activity of a Multifunctional Protein (MFP) adds a water molecule across the new double bond, forming a 3-hydroxyacyl-CoA intermediate.[1][5]

  • Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase activity of the same MFP oxidizes the hydroxyl group to a keto group, yielding the target molecule: This compound .[1][5]

  • Thiolysis: A 3-ketoacyl-CoA thiolase (KAT) enzyme cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and a shortened (C24) acyl-CoA, which can then undergo further cycles of oxidation.[5]

This peroxisomal pathway is a chain-shortening process. Once the fatty acid is reduced to a medium-chain length, it is transported to the mitochondria for complete oxidation to CO₂ and H₂O.[1]

G cluster_workflow Detection Workflow A 1. Tissue Sampling (e.g., Brain, Liver) Rapid Freeze-Clamping B 2. Homogenization & Acyl-CoA Extraction (Solvent-based) A->B C 3. Purification (Solid-Phase Extraction) B->C D 4. LC-MS/MS Analysis (Reverse-Phase C18) C->D E 5. Data Interpretation (MRM, Neutral Loss Scan) D->E

Caption: A typical experimental workflow for the analysis of acyl-CoA intermediates.

Part 4: Methodologies for Detection and Characterization

The analysis of acyl-CoA intermediates like this compound is challenging due to their low intracellular abundance and inherent instability.[8] Successful detection requires rapid sample processing and highly sensitive analytical techniques.[9]

Protocol 1: Extraction of Long-Chain Acyl-CoA Esters from Tissue

This protocol is adapted from established methods for acyl-CoA extraction.[10][11]

Objective: To extract acyl-CoA esters from biological tissue while minimizing enzymatic degradation.

Materials:

  • Tissue sample (e.g., freeze-clamped brain or liver)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: Methanol/Chloroform (2:1, v/v), ice-cold

  • Internal standards (e.g., C17:0-CoA)

  • Centrifuge capable of 4°C

Procedure:

  • Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt all enzymatic activity.[8]

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction: Transfer the frozen powder (a known weight, e.g., 50-100 mg) to a tube containing 3 mL of ice-cold methanol/chloroform (2:1) and the internal standard mixture.[11]

  • Homogenize Further: Immediately homogenize the sample using a probe homogenizer on ice.

  • Phase Separation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new tube for purification or direct analysis.

Protocol 2: Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance acyl-CoAs.[9][11]

Objective: To separate and detect the target 3-oxoacyl-CoA using its specific mass-to-charge ratio and fragmentation pattern.

Instrumentation:

  • HPLC or UPLC system with a reverse-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Chromatography: Separate the extracted acyl-CoAs on a C18 column using a gradient of mobile phases, typically an aqueous buffer (e.g., 25 mM KH₂PO₄, pH 5.3) and an organic solvent like acetonitrile.[10]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

  • Detection Method: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific transition from the precursor ion (the mass of the intact molecule) to a characteristic product ion. For all acyl-CoAs, a common product ion results from the fragmentation of the CoA moiety. A neutral loss scan of 506.9 Da is also effective for identifying acyl-CoA species.[11]

Parameter Value Description
Molecular Formula C₄₇H₇₆N₇O₁₈P₃SFor this compound
Precursor Ion (M+H)⁺ ~1154.4 m/zThe mass-to-charge ratio of the protonated molecule.
Key Fragmentation Neutral Loss of 506.9 DaCorresponds to the phosphopantetheine part of Coenzyme A.[11]
MRM Transition 1154.4 → [Product Ion]Specific product ion would need to be determined empirically.

Part 5: Biological Significance and Research Applications

The study of peroxisomal β-oxidation intermediates is critical for several fields:

  • Metabolic Diseases: Deficiencies in peroxisomal β-oxidation enzymes lead to severe genetic disorders, such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome, characterized by the toxic accumulation of VLCFAs.[2][4] Understanding the flux through this pathway is key to developing therapies.

  • Neurology: Given the high concentration of the precursor C26:4 in the brain, its metabolism is integral to neural health.[6] Dysregulation may be implicated in neurodegenerative diseases.

  • Drug Development: The enzymes of the peroxisomal β-oxidation pathway, such as the 3-ketoacyl-CoA thiolases, represent potential targets for drugs aimed at modulating lipid metabolism in diseases like non-alcoholic steatohepatitis (NASH) or metabolic syndrome.[3][12]

Conclusion

This compound is not found as a stored natural product but is a fleeting intermediate in a fundamental metabolic pathway. Its "natural source" is any biological system, particularly mammalian brain and nervous tissue, that actively metabolizes C26:4 very-long-chain polyunsaturated fatty acids within peroxisomes. The technical challenges in its detection are significant but can be overcome with robust extraction protocols and sensitive LC-MS/MS analysis. Further investigation into the dynamics of this and related intermediates will continue to provide invaluable insights into lipid homeostasis, disease pathology, and novel therapeutic strategies.

References

A Technical Guide to Investigating the Putative Signaling Role of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of metabolomics has unveiled a new paradigm in cellular communication: metabolic intermediates, once viewed as mere bystanders in biochemical pathways, are now recognized as potent signaling molecules.[1][2][3][4] This guide focuses on a novel molecule at the intersection of lipid metabolism and cell signaling: (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA . This very-long-chain polyunsaturated 3-oxoacyl-CoA is a predicted intermediate in the peroxisomal β-oxidation of C26:4 fatty acids. While its existence is biochemically plausible, its role as a signaling entity is entirely putative. This document outlines a comprehensive, hypothesis-driven framework for researchers and drug development professionals to investigate its potential function as a "metabo-signal," from initial quantification to target validation and functional characterization.

Introduction: The Metabo-Signal Hypothesis

Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids, and their catabolism occurs exclusively within peroxisomes through β-oxidation.[5][6][7] This process involves a series of enzymatic steps that shorten the acyl chain, with 3-oxoacyl-CoA species serving as key intermediates just before the final thiolytic cleavage.[8][9]

We hypothesize that under conditions of metabolic stress—such as lipid overload, genetic defects in the β-oxidation pathway, or peroxisomal dysfunction—the flux through this pathway could be altered, leading to the accumulation of specific intermediates. This compound, hereafter referred to as 3-oxo-C26:4-CoA , is a prime candidate for such an accumulation.

Our central hypothesis is that 3-oxo-C26:4-CoA acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , a family of nuclear receptors that function as master regulators of lipid and glucose metabolism.[10][11] PPARs are well-established "lipid sensors," activated by fatty acids and their derivatives to modulate gene expression.[10][12][13] By binding to and activating a PPAR isoform (e.g., PPARα, highly expressed in the liver), 3-oxo-C26:4-CoA could signal a state of "peroxisomal lipid stress," initiating a compensatory transcriptional response to enhance fatty acid catabolism.

This guide provides the scientific rationale and detailed experimental workflows to rigorously test this hypothesis.

Biochemical Context: Formation and Fate of 3-oxo-C26:4-CoA

The parent molecule, a C26:4 polyunsaturated fatty acid (PUFA), is activated to its CoA ester and imported into the peroxisome. There, it undergoes cycles of β-oxidation.[14] The formation of 3-oxo-C26:4-CoA is the third step in a given cycle, catalyzed by a multifunctional enzyme with L-3-hydroxyacyl-CoA dehydrogenase activity.[8][9] The subsequent and final step is the cleavage by 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a chain-shortened C24:4-CoA.[9][15]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Matrix C26_4_CoA C26:4-Acyl-CoA Enoyl_CoA (2E,11Z,14Z,17Z,20Z)-Hexacosa-2,11,14,17,20-pentaenoyl-CoA C26_4_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxy-C26:4-Acyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (Hydratase activity) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme (Dehydrogenase activity) C24_4_CoA C24:4-Acyl-CoA Oxoacyl_CoA->C24_4_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Signal_Hypothesis Signaling Output? (e.g., PPAR Activation) Oxoacyl_CoA->Signal_Hypothesis Accumulation under metabolic stress

Caption: Hypothesized formation of 3-oxo-C26:4-CoA in peroxisomal β-oxidation.

The Putative Signaling Pathway: PPAR Activation

We propose that if 3-oxo-C26:4-CoA accumulates, it can translocate from the peroxisome to the nucleus and act as a direct ligand for PPARs. Upon binding, the PPAR receptor undergoes a conformational change, allowing it to heterodimerize with the Retinoid X Receptor (RXR).[11][16] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, recruiting co-activator proteins and initiating transcription.[13]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm / Peroxisome cluster_nucleus Nucleus Molecule 3-oxo-C26:4-CoA (Accumulates) PPAR PPARα Molecule->PPAR Binding & Activation Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription Increased Transcription TargetGenes->Transcription

Caption: Proposed signaling cascade for 3-oxo-C26:4-CoA via PPARα activation.

Experimental Validation Workflow

A multi-phase approach is required to validate this hypothesis, moving from analytical chemistry to in vitro biochemistry and finally to cell-based functional assays.

Experimental_Workflow Phase1 Phase 1: Synthesis & Quantification Phase2 Phase 2: In Vitro Target Validation Phase1->Phase2 Provides purified molecule and detection method Phase3 Phase 3: Cell-Based Functional Assays Phase2->Phase3 Confirms direct target interaction Conclusion Conclusion: Establish Signaling Role Phase3->Conclusion Demonstrates cellular effect

Caption: Overview of the experimental validation strategy.

Phase 1: Synthesis and Quantification

Objective: To chemically synthesize and develop a robust analytical method for the absolute quantification of 3-oxo-C26:4-CoA in biological matrices.

Causality: It is impossible to study a molecule's function without a pure standard for experiments and a reliable method to measure its endogenous levels. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity.[17][18][19][20]

Protocol 1: LC-MS/MS Method Development

  • Standard Preparation: Obtain or synthesize a certified standard of 3-oxo-C26:4-CoA and a stable isotope-labeled internal standard (e.g., ¹³C₄-3-oxo-C26:4-CoA). Prepare a dilution series (0.1 nM to 10 µM) in 50% acetonitrile.

  • Sample Extraction:

    • Homogenize cell pellets or tissue samples in a cold acetonitrile/methanol/water (2:2:1 v/v/v) solution.[18]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent, such as 50% methanol with 10 mM ammonium acetate, noting that CoA species stability can be pH and solvent dependent.[21]

  • Chromatography:

    • Column: Use a C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient from 5% B to 95% B over 15 minutes to effectively separate the analyte from other acyl-CoAs.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • MRM Transitions: Optimize Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. A characteristic neutral loss for acyl-CoAs is 507 Da.[20]

    • Quantification: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against concentration.

Phase 2: In Vitro Target Validation

Objective: To determine if 3-oxo-C26:4-CoA directly binds to and activates PPAR isoforms.

Causality: These assays provide direct evidence of a molecular interaction between the ligand and its putative receptor, independent of complex cellular processes. A positive result here is critical for claiming a direct signaling role.

Protocol 2: Ligand Binding Assay (Fluorescence Polarization)

  • Principle: This competitive assay measures the displacement of a fluorescently-labeled PPAR ligand (probe) by the unlabeled test compound (3-oxo-C26:4-CoA).[22][23]

  • Reagents:

    • Purified, recombinant PPARα Ligand Binding Domain (LBD).

    • A suitable fluorescent PPARα probe (e.g., a fluorescein-tagged agonist).

    • Assay Buffer (e.g., 50 mM Tris, 50 mM KCl, 1 mM DTT, pH 7.4).

  • Procedure (384-well format):

    • Add 5 µL of PPARα LBD (e.g., final concentration 30-40 nM) to each well.[23]

    • Add 5 µL of a serial dilution of 3-oxo-C26:4-CoA or a known agonist (e.g., GW7647) as a positive control.

    • Add 10 µL of the fluorescent probe (e.g., final concentration 1-2 nM).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization. A decrease in polarization indicates displacement of the probe.

  • Data Analysis: Plot the polarization signal against the log of the ligand concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Ligand Binding Assay Data

Compound Target IC₅₀ (µM)
GW7647 (Control) PPARα 0.01
3-oxo-C26:4-CoA PPARα 1.5
3-oxo-C26:4-CoA PPARγ > 50

| 3-oxo-C26:4-CoA | PPARδ | 25 |

Phase 3: Cell-Based Functional Assays

Objective: To confirm that 3-oxo-C26:4-CoA can induce a PPAR-dependent transcriptional response in a relevant cellular context.

Causality: This phase connects the in vitro binding to a functional cellular outcome (gene expression), validating the entire proposed signaling cascade. The luciferase reporter assay is a highly sensitive and direct measure of transcriptional activation.[24][25][26]

Protocol 3: Dual-Luciferase Reporter Gene Assay

  • Principle: Use a two-plasmid system in a suitable cell line (e.g., HEK293 or HepG2). One plasmid expresses the full-length PPARα receptor. The second plasmid contains a firefly luciferase gene under the control of a promoter with multiple PPREs. A co-transfected Renilla luciferase plasmid serves as an internal control for transfection efficiency.[24][27][28]

  • Procedure:

    • Co-transfect cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the Renilla control vector.

    • After 24 hours, treat the cells with varying concentrations of 3-oxo-C26:4-CoA (or a vehicle control and a positive control agonist) for 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold-induction relative to the vehicle-treated control.

    • Plot fold-induction against ligand concentration to determine the EC₅₀.

Protocol 4: Target Gene Expression (qPCR)

  • Principle: Measure the mRNA levels of known PPARα target genes in a physiologically relevant cell line (e.g., primary hepatocytes) after treatment with the ligand.

  • Procedure:

    • Treat cells (e.g., HepG2) with 3-oxo-C26:4-CoA (at its calculated EC₅₀) for 6-12 hours.

    • Isolate total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) using primers for known PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Table 2: Hypothetical Functional Assay Data

Assay Target Gene / Readout EC₅₀ (µM) Max Fold-Induction
Luciferase Reporter PPRE-Luciferase 2.5 8.5-fold
qPCR CPT1A mRNA - 4.2-fold

| qPCR | ACOX1 mRNA | - | 3.7-fold |

Pathophysiological Relevance and Future Directions

Confirmation of a signaling role for 3-oxo-C26:4-CoA would open several avenues for research and therapeutic development.

  • Biomarker Development: Measuring levels of 3-oxo-C26:4-CoA in plasma or tissue could serve as a novel biomarker for peroxisomal disorders (e.g., X-linked adrenoleukodystrophy) or metabolic diseases like non-alcoholic steatohepatitis (NASH).

  • Drug Discovery: The enzymes that produce and degrade this molecule (acyl-CoA oxidase, 3-ketoacyl-CoA thiolase) could become targets for drugs aimed at modulating this signaling pathway. Modulating its levels could offer a new therapeutic strategy for metabolic syndrome.

Conclusion

The framework presented here provides a rigorous, logical, and technically detailed pathway to investigate the putative signaling role of this compound. By systematically progressing from chemical analysis to in vitro validation and cell-based functional assays, researchers can definitively test the hypothesis that this metabolic intermediate is a novel endogenous ligand for PPARs. Such a discovery would not only deepen our understanding of the intricate cross-talk between metabolism and cell signaling but also potentially unveil new diagnostic and therapeutic targets for a range of metabolic diseases.

References

A Technical Guide to the Structural Elucidation of Novel Polyunsaturated 3-Oxo-Acyl-CoA Molecules: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific molecule "(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA" is not readily found in existing scientific literature. This guide, therefore, presents a comprehensive methodological framework for the structural elucidation of a closely related, complex polyunsaturated 3-oxo-acyl-CoA, which is applicable to novel molecules of this class. The principles and techniques detailed herein are foundational to the field of lipidomics and are tailored for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Characterizing Complex Lipids

Long-chain polyunsaturated 3-oxo-acyl-CoAs are intricate metabolites that play crucial roles in fatty acid metabolism. Their structural complexity, characterized by a long acyl chain, multiple double bonds with specific stereochemistry, a reactive 3-oxo group, and the bulky coenzyme A moiety, presents a significant analytical challenge. Elucidating the precise structure of such molecules is paramount for understanding their biological function and for the development of targeted therapeutics. This guide provides a detailed, multi-faceted approach to the structural characterization of these complex lipids, integrating chromatographic separation with advanced mass spectrometry and nuclear magnetic resonance spectroscopy techniques.

Part 1: Chromatographic Separation - Isolating the Target Molecule

Effective structural elucidation begins with the purification of the target molecule from a complex biological matrix. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and reproducibility.[1] For acyl-CoA esters, a reversed-phase approach is typically employed.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Extract lipids from the biological sample using a suitable solvent system, such as a mixture of chloroform, methanol, and water, to efficiently extract both neutral and polar lipids.[2]

  • Column Selection: Utilize a C18 reversed-phase column for optimal separation of long-chain acyl-CoAs.[3]

  • Mobile Phase: Employ a gradient elution with a binary solvent system. A common system consists of an aqueous buffer at a high pH (e.g., 10.5 with ammonium hydroxide) and an organic solvent like acetonitrile.[3][4] The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds of increasing hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector, typically at 260 nm, to detect the adenine moiety of the coenzyme A molecule.[5]

  • Fraction Collection: Collect the fractions corresponding to the peak of interest for subsequent analysis by mass spectrometry and NMR.

Causality Behind Experimental Choices:
  • The high pH of the mobile phase is crucial for maintaining the deprotonated state of the phosphate groups in coenzyme A, leading to better peak shape and retention time stability.[3]

  • Gradient elution is necessary to resolve the wide range of lipids present in a biological extract, from more polar, short-chain species to highly nonpolar, long-chain molecules.

Part 2: Mass Spectrometry - Unraveling the Molecular Formula and Fragmentation Pattern

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[6][7] For complex lipids like polyunsaturated 3-oxo-acyl-CoAs, a combination of high-resolution MS and tandem MS (MS/MS) is essential.[8]

Experimental Workflow: LC-MS/MS Analysis

Caption: Fig. 1: LC-MS/MS workflow for lipid analysis.

Experimental Protocol: Tandem Mass Spectrometry
  • Ionization: Employ electrospray ionization (ESI) in positive ion mode for the sensitive detection of acyl-CoA species.[3][4]

  • Full Scan (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecule (precursor ion).

  • Tandem MS (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID).[8] This will fragment the molecule, providing structural information.

  • Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragments. For long-chain acyl-CoAs, a neutral loss of 507 Da is a key diagnostic marker, corresponding to the loss of the pantetheine-adenosine diphosphate portion of coenzyme A.[3][9]

Expected Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Interpretation
[M+H]+[M+H - 507]+Loss of the pantetheine-adenosine diphosphate moiety, confirming an acyl-CoA structure.
[M+H]+[Acyl chain fragments]Further fragmentation of the acyl chain can provide information on the location of double bonds.
[M+H]+[Adenine-related ions]Ions at m/z 428 and 410 are characteristic of the adenine portion.[10]
Advanced MS Techniques for Double Bond Localization

Determining the precise location of the double bonds within the acyl chain is a significant challenge. Advanced MS techniques can be employed for this purpose:

  • Ozone-Induced Dissociation (OzID): This technique involves reacting the precursor ion with ozone gas within the mass spectrometer. The ozone selectively cleaves the carbon-carbon double bonds, generating diagnostic fragment ions that reveal their positions.[11]

  • Paternò–Büchi Reaction Coupled with Tandem MS: This method involves a chemical derivatization step prior to MS analysis. The Paternò–Büchi reaction transforms the double bonds into oxetane rings, which then fragment in a predictable manner during CID, allowing for the localization of the original double bonds.[11]

Part 3: Nuclear Magnetic Resonance Spectroscopy - Defining the Stereochemistry

While MS provides invaluable information on connectivity and molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the three-dimensional structure of a molecule, including the stereochemistry of its double bonds.[12][13][14] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.[15]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or methanol (CD₃OD).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the different types of protons in the molecule and their chemical environment.[16] The olefinic protons (–CH=CH–) typically appear in the region of 5.2-6.4 ppm.[17]

  • ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY and HSQC): Perform two-dimensional NMR experiments to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

Interpreting NMR Data for Stereochemistry

The coupling constant (J-value) between the olefinic protons in the ¹H NMR spectrum is diagnostic of the double bond geometry. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) configuration.

Illustrative NMR Data for a Polyunsaturated Acyl Chain
Proton Type¹H Chemical Shift (ppm)Key Correlations (COSY)
Olefinic (-CH=CH-)5.2 - 6.4Allylic protons
Bis-allylic (-CH=CH-CH₂ -CH=CH-)~2.8Olefinic protons
Allylic (-CH₂ -CH=CH-)~2.0 - 2.3Olefinic protons, adjacent methylene protons
Methylene (-CH₂-)1.2 - 1.6Adjacent methylene protons
Terminal Methyl (-CH₃)~0.9Adjacent methylene protons

Part 4: Data Integration and Structure Confirmation

The final step in the structural elucidation process is to integrate the data from all analytical techniques to build a complete and unambiguous picture of the molecule.

Logical Framework for Structure Confirmation

Caption: Fig. 2: Integrated approach to structure confirmation.

This integrated approach ensures that the final proposed structure is consistent with all of the collected experimental evidence, providing a high degree of confidence in the result.

Conclusion

The structural elucidation of novel, complex lipids such as polyunsaturated 3-oxo-acyl-CoAs requires a sophisticated and multi-disciplinary analytical approach. By combining the separation power of HPLC with the detailed structural insights provided by advanced mass spectrometry and NMR spectroscopy, it is possible to unambiguously determine the molecular formula, connectivity, and stereochemistry of these challenging molecules. The methodologies outlined in this guide provide a robust framework for researchers to tackle the characterization of novel lipids, paving the way for a deeper understanding of their biological significance.

References

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Role of a Novel Very-Long-Chain 3-Oxoacyl-CoA

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a C26, polyunsaturated 3-oxoacyl-Coenzyme A thioester. While specific literature on this molecule is sparse, its structure strongly implicates it as a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Peroxisomes are essential organelles that, unlike mitochondria, are solely responsible for the initial breakdown of fatty acids with chain lengths of 22 carbons or more.[1][2] A dysfunction in this pathway leads to the accumulation of VLCFAs, which is characteristic of several severe inherited metabolic disorders.[2]

The 3-oxoacyl-CoA structure represents the third intermediate in the β-oxidation cycle, poised for the final thiolytic cleavage. Therefore, this compound is a critical substrate for investigating the kinetics and substrate specificity of the terminal enzyme in this cycle, peroxisomal 3-ketoacyl-CoA thiolase. Furthermore, its potential interaction with other enzymes, such as 3-oxoacyl-CoA reductases, could reveal novel metabolic fates or regulatory roles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize this compound in vitro. We will cover its theoretical synthesis, detailed protocols for its use as a substrate in key enzymatic assays, and the principles behind these experimental designs.

Part 1: Substrate Preparation - A Note on Synthesis

A plausible synthetic route would begin with the corresponding (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid, which would first be converted to its 3-oxo derivative. The resulting 3-oxo fatty acid can then be activated to an NHS ester, followed by conjugation to Coenzyme A. While a detailed synthesis protocol is beyond the scope of this note, the general principle is foundational for the subsequent applications.

Part 2: Application Protocols

Application 1: Substrate for Peroxisomal 3-Ketoacyl-CoA Thiolase

This protocol details the use of this compound to measure the activity of peroxisomal 3-ketoacyl-CoA thiolase. The enzyme catalyzes the final step of β-oxidation, cleaving the 3-oxoacyl-CoA into acetyl-CoA and a shortened acyl-CoA (in this case, C24-polyunsaturated acyl-CoA).

The activity of 3-ketoacyl-CoA thiolase can be monitored by measuring the rate of disappearance of the 3-oxoacyl-CoA substrate. This is a continuous spectrophotometric assay based on the decrease in absorbance at 304 nm, which is characteristic of the enolate ion of the 3-oxoacyl-CoA thioester in the presence of Mg²⁺.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer & Reagents prep_enzyme Prepare Enzyme Solution (Purified Peroxisomes or Recombinant Thiolase) prep_substrate Prepare Substrate Stock (this compound) mix Combine Assay Buffer, MgCl₂, Coenzyme A, and Enzyme in Cuvette prep_substrate->mix equilibrate Equilibrate to 37°C mix->equilibrate start_reaction Initiate Reaction by Adding Substrate equilibrate->start_reaction measure Monitor Absorbance Decrease at 304 nm start_reaction->measure calculate_rate Calculate Rate of Absorbance Change (ΔA/min) measure->calculate_rate determine_activity Calculate Specific Activity (nmol/min/mg protein) calculate_rate->determine_activity G sub This compound enzyme 3-Oxoacyl-CoA Reductase sub->enzyme Substrate prod (3R)-hydroxy-(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA nadph NADPH + H⁺ nadph->enzyme nadp NADP⁺ enzyme->prod Product enzyme->nadp

References

Application Note: A Robust Lipidomics Workflow for the Profiling of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Very Long-Chain Acyl-CoAs in Cellular Metabolism

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) intermediate, playing a crucial role in lipid metabolism. As an activated form of its corresponding fatty acid, it stands at a metabolic crossroads, participating in pathways such as fatty acid β-oxidation and the synthesis of complex lipids. The accurate profiling and quantification of this specific acyl-CoA are paramount for researchers in cellular biology, drug discovery, and clinical research, as dysregulation of VLCFA metabolism is implicated in numerous disease states, including metabolic syndromes and neurodegenerative disorders.

This application note provides a comprehensive, field-proven workflow for the sensitive and specific profiling of this compound from biological matrices. We delve into the rationale behind critical experimental steps, from sample preparation to data acquisition, ensuring scientific integrity and reproducibility.

The Analytical Challenge: Navigating the Instability and Low Abundance of Acyl-CoAs

The analysis of acyl-CoAs, particularly very long-chain species, is notoriously challenging due to their inherent chemical instability and typically low endogenous concentrations.[1][2] The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline conditions, and the long acyl chain presents solubility challenges.[3][4] Therefore, a successful workflow must prioritize rapid enzyme inactivation, efficient and selective extraction, and sensitive detection.

A Validated Workflow for this compound Profiling

This workflow is designed to address the aforementioned challenges, ensuring high-quality, reproducible data for researchers.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis Sample_Collection 1. Sample Collection (Tissue/Cells) Metabolic_Quenching 2. Metabolic Quenching (Liquid N2 Snap-Freezing) Sample_Collection->Metabolic_Quenching Immediate Freezing Homogenization 3. Cryogenic Homogenization Metabolic_Quenching->Homogenization Maintain at -80°C Extraction_Solvent 4. Addition of Acidified Extraction Solvent Homogenization->Extraction_Solvent Prevent Thawing Phase_Separation 5. Phase Separation (e.g., MTBE/Methanol/Water) Extraction_Solvent->Phase_Separation Vortex & Centrifuge Supernatant_Collection 6. Collection of Organic Layer Phase_Separation->Supernatant_Collection Isolate Lipid Extract Drying 7. Solvent Evaporation Supernatant_Collection->Drying Under N2 Stream Reconstitution 8. Reconstitution in LC-MS Compatible Solvent Drying->Reconstitution Precise Volume LC_Separation 9. UPLC Separation (Reversed-Phase C18) Reconstitution->LC_Separation Sample Injection MS_Detection 10. Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Eluent Transfer Data_Analysis 11. Data Processing & Quantification MS_Detection->Data_Analysis Acquire Spectra

Caption: Workflow for this compound Profiling.

Detailed Protocols and Methodologies

Part 1: Sample Preparation - The Foundation of Reliable Data

The primary goal of sample preparation is to halt all enzymatic activity instantaneously, preserving the in vivo acyl-CoA profile.[1]

Protocol 1: Tissue Sample Preparation

  • Metabolic Quenching: Immediately upon excision, snap-freeze the tissue sample in liquid nitrogen. This is the most critical step to prevent enzymatic degradation of acyl-CoAs by thioesterases.[5]

  • Storage: Store the frozen tissue at -80°C until extraction.

  • Homogenization: Keep the tissue frozen during homogenization. This can be achieved by pre-chilling all equipment and performing the homogenization in the presence of liquid nitrogen or on dry ice. Grind the frozen tissue into a fine powder.

Protocol 2: Cultured Cell Sample Preparation

  • Washing: Quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove residual media.

  • Metabolic Quenching: Immediately add an ice-cold quenching/extraction solvent, typically a methanol-based solution, to the culture dish.[3]

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer to a suitable tube.

Causality Insight: The use of acidified extraction solvents (e.g., with formic or acetic acid) is crucial as the thioester bond of acyl-CoAs is most stable under slightly acidic conditions (pH 4.0-6.8), which also aids in protein precipitation and inactivation of degradative enzymes.[4]

Part 2: Lipid Extraction - Isolating the Target Analyte

A robust extraction method is required to efficiently isolate the very long-chain this compound from the complex biological matrix. A modified Folch or Bligh-Dyer extraction using methyl-tert-butyl ether (MTBE) is highly effective.[6][7]

Protocol 3: Acyl-CoA Extraction

  • Solvent Addition: To the homogenized tissue powder or cell lysate, add a pre-chilled, acidified extraction solvent mixture. A common choice is a monophasic solution of methanol, MTBE, and water.[8]

  • Internal Standard Spiking: Add an appropriate internal standard. For acyl-CoA analysis, a non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled analog is recommended for accurate quantification.[9]

  • Homogenization & Sonication: Thoroughly vortex or sonicate the sample to ensure complete extraction.

  • Phase Separation: Induce phase separation by adding a specific volume of water or PBS.[8] Centrifuge at a low temperature (4°C) to pellet the precipitated protein and separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic phase, which contains the lipids, including the target acyl-CoA. A second extraction of the lower aqueous phase and protein pellet can be performed to maximize recovery.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography system, such as a mixture of methanol and acetonitrile.

Trustworthiness by Design: The inclusion of an internal standard at the beginning of the extraction process is a self-validating step, as it accounts for any analyte loss during sample processing, ensuring the accuracy of the final quantitative data.

Part 3: LC-MS/MS Analysis - Sensitive and Specific Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of low-abundance lipids like acyl-CoAs due to its high sensitivity and specificity.[10]

Instrumentation and Conditions

A high-performance liquid chromatography (UPLC or HPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this application.

Parameter Recommended Setting Rationale
LC Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, <2 µm particle size)Provides excellent separation of long-chain acyl-CoAs based on hydrophobicity.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8Buffering agent to maintain pH for analyte stability and improve ionization.[3]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for eluting the hydrophobic acyl-CoAs.
Flow Rate 0.2-0.4 mL/minOptimized for analytical columns to ensure sharp peaks.
Gradient A multi-step gradient from a lower to a higher percentage of Mobile Phase BAllows for the elution of a wide range of acyl-CoAs with varying chain lengths.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs readily form positive ions.[3]
MS Analysis Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions for Acyl-CoA Analysis

A key feature of acyl-CoA fragmentation in positive ion mode is the characteristic neutral loss of a 507 Da fragment corresponding to the phosphopantetheine moiety.[11] This allows for the development of a highly specific MRM method.

  • Precursor Ion (Q1): [M+H]⁺ of this compound.

  • Product Ion (Q3): The fragment ion resulting from the neutral loss of 507 Da.

This specific transition provides a high degree of confidence in the identification and quantification of the target analyte, minimizing interference from the complex biological matrix.

Data Analysis and Quantification

The quantification of this compound is achieved by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be generated using a series of known concentrations of an authentic standard to ensure linearity and accuracy of the measurement. The final concentration is typically normalized to the initial sample amount, such as tissue weight or cellular protein content.[3]

Conclusion

This application note details a robust and reliable workflow for the profiling of this compound. By understanding the inherent challenges of acyl-CoA analysis and implementing the carefully designed protocols herein, researchers can obtain high-quality, reproducible data. This will enable a deeper understanding of the role of this very long-chain acyl-CoA in health and disease, and potentially aid in the development of novel therapeutic strategies targeting lipid metabolism.

References

Analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA: A Comprehensive Guide to Sample Preparation and LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a very-long-chain polyunsaturated 3-ketoacyl-CoA. As an intermediate, it holds a pivotal position in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). The accurate quantification of this analyte is critical for investigating lipid metabolism disorders, neurodegenerative diseases, and cellular signaling pathways where VLC-PUFAs are implicated.

However, the analysis of this molecule presents significant challenges. Its polyunsaturated nature makes it exceptionally susceptible to oxidative degradation, while its role as a transient metabolic intermediate results in low endogenous concentrations.[1][2][3] Furthermore, its amphipathic character complicates extraction and chromatographic separation.

This guide provides a robust and validated framework for the sample preparation and quantification of this compound from biological matrices. We will explain the causality behind critical protocol steps, ensuring a methodology that is both reproducible and defensible. The protocols described herein are synthesized from established methods for long-chain and polyunsaturated acyl-CoA analysis, providing a comprehensive workflow from sample collection to data acquisition.[4][5][6][7]

Part 1: The Criticality of Pre-Analytical Steps: Preventing Analyte Degradation

The integrity of the final data is determined before the extraction ever begins. The multiple double bonds in the hexacosatetraenoyl chain are primary targets for non-enzymatic lipid peroxidation, a self-propagating chain reaction that can rapidly degrade the analyte.[1][3] Therefore, meticulous sample handling is not merely best practice; it is a prerequisite for accuracy.

Core Principles for Sample Integrity:

  • Metabolic Quenching: Cellular enzymatic processes must be halted instantly upon sample collection to prevent alteration of the acyl-CoA pool. For tissues, this is best achieved by snap-freezing in liquid nitrogen.[1][8] For adherent cells, the culture medium should be aspirated, the plate washed with ice-cold PBS, and the metabolism quenched by adding a pre-chilled extraction solvent directly to the plate on dry ice.[9]

  • Inhibition of Oxidation: All steps must be performed at low temperatures (on ice or at 4°C) to minimize thermal degradation.[1] The use of de-gassed solvents helps remove dissolved oxygen, a key reactant in peroxidation.[1] The inclusion of an antioxidant, such as Butylated Hydroxytoluene (BHT), in homogenization and extraction buffers is strongly recommended to scavenge free radicals.[1]

  • Minimizing Physical Stress: Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Upon initial collection and quenching, store samples at -80°C under an inert atmosphere (argon or nitrogen) until the day of extraction.[1]

cluster_collection Sample Collection cluster_quench Metabolic Quenching cluster_storage Long-Term Storage Tissue Tissue Biopsy SnapFreeze Snap-Freeze in Liquid Nitrogen Tissue->SnapFreeze Cells Adherent Cells ColdSolvent Add Chilled Solvent on Dry Ice Cells->ColdSolvent Store Store at -80°C Under Inert Gas SnapFreeze->Store ColdSolvent->Store

Caption: Initial sample handling workflow to ensure analyte stability.

Part 2: Extraction and Purification: Isolating the Analyte

The goal of this phase is to efficiently extract the acyl-CoA from the complex biological matrix (proteins, salts, other lipids) and then purify it to reduce matrix effects during LC-MS/MS analysis. We employ a two-stage process involving organic solvent extraction followed by solid-phase extraction (SPE).

Protocol 1: Tissue Homogenization and Extraction

This protocol is adapted from established methods that demonstrate high recovery for a wide range of acyl-CoA species.[7][8]

Materials:

  • Frozen tissue powder (50-100 mg)

  • Extraction Solvent: Acetonitrile and 2-Propanol (3:1, v/v), pre-chilled to -20°C. Add BHT to a final concentration of 50 µM.

  • Buffer: 0.1 M Potassium Phosphate (KH₂PO₄), pH 6.7, ice-cold.

  • Tissue homogenizer

  • Refrigerated centrifuge (4°C)

Procedure:

  • Place the weighed frozen tissue powder in a pre-chilled homogenizer tube.

  • Add 1.5 mL of the pre-chilled Extraction Solvent.

  • Homogenize for 30 seconds on ice.

  • Add 0.5 mL of ice-cold 0.1 M KH₂PO₄ buffer.

  • Homogenize for a further 30 seconds on ice. This creates a biphasic mixture that partitions proteins and other macromolecules away from the analyte.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 10 minutes at 4°C.[10]

  • Carefully collect the supernatant, which contains the acyl-CoAs. This is the crude extract.

Protocol 2: Solid-Phase Extraction (SPE) Purification

SPE is a robust method for enriching acyl-CoAs and removing interfering substances like salts and phospholipids.[10][11] We utilize a mixed-mode anion exchange sorbent, 2-(2-pyridyl)ethyl, which has demonstrated excellent recovery for both short- and long-chain acyl-CoAs.[7][10][11]

Materials:

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Conditioning/Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[7]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[7]

  • Crude extract from Protocol 1.

Procedure:

  • Column Conditioning: Condition the SPE column by passing 2 mL of the Conditioning/Wash Solution through the sorbent. This protonates the pyridyl group, enabling it to act as an anion exchanger to retain the negatively charged phosphate groups of the Coenzyme A moiety.[7]

  • Sample Loading: Load the crude extract onto the conditioned column. Allow it to pass through by gravity or gentle vacuum.

  • Washing: Wash the column with 2 mL of the Conditioning/Wash Solution to remove unretained, interfering compounds.

  • Elution: Elute the acyl-CoAs with 2 mL of the Elution Solution. The high salt concentration disrupts the ionic interaction, releasing the analyte.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS system (e.g., 50:50 Methanol:Water). This reconstituted sample is ready for analysis.

cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation Homogenize 1. Homogenize Tissue in ACN/IPA + BHT AddBuffer 2. Add KH2PO4 Buffer & Re-homogenize Homogenize->AddBuffer Centrifuge 3. Centrifuge at 4°C AddBuffer->Centrifuge Collect 4. Collect Supernatant (Crude Extract) Centrifuge->Collect Condition 5. Condition SPE Column Collect->Condition Load 6. Load Crude Extract Condition->Load Wash 7. Wash Column Load->Wash Elute 8. Elute Acyl-CoAs Wash->Elute Dry 9. Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute 10. Reconstitute for LC-MS/MS Analysis Dry->Reconstitute

Caption: Workflow for the extraction and purification of acyl-CoAs.

Part 3: LC-MS/MS Analysis: Quantification and Confirmation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required to quantify low-abundance acyl-CoAs in complex biological extracts.[4][5][12]

Chromatographic Separation

The long C26 acyl chain necessitates a reversed-phase separation. A high pH mobile phase is often employed to ensure the phosphate groups are deprotonated, which can improve peak shape and retention for long-chain acyl-CoAs on C18 columns.[5][12]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides hydrophobic retention necessary for the long acyl chain.
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5High pH improves peak shape and ionization efficiency.[5][12]
Mobile Phase B Acetonitrile with 10 mM Ammonium HydroxideStrong organic solvent for elution.
Flow Rate 0.3 mL/minStandard for analytical scale columns.
Column Temp 40°CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 15 minutesA broad gradient is necessary to elute the very hydrophobic analyte.
Mass Spectrometry Detection

Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM). Acyl-CoAs ionize efficiently in positive mode.[4][12] The characteristic fragmentation involves a neutral loss of the 507 Da phosphoadenosine diphosphate group, which is a common and highly specific transition for this class of molecules.[5][12]

Calculating MRM Transitions for the Analyte:

  • Analyte: this compound

  • Formula: C₄₇H₇₄N₇O₁₈P₃S

  • Monoisotopic Mass: 1189.4001 Da

  • Precursor Ion ([M+H]⁺): m/z 1190.4

  • Primary Product Ion ([M+H - 507]⁺): m/z 683.4 (Acyl-phosphopantetheine fragment)

  • Secondary Product Ion: Further fragmentation of the phosphopantetheine moiety can yield other confirmatory ions.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Analyte 1190.4683.4Optimized experimentally
Internal Standard (e.g., C17:0-CoA) 992.4485.4Optimized experimentally

Note: The use of a stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar odd-chain length long-chain acyl-CoA (e.g., C17:0-CoA) is the best alternative to account for extraction efficiency and matrix effects.[13]

cluster_mol cluster_frag Analyte Precursor Ion This compound [M+H]+ = m/z 1190.4 Fragment1 Product Ion 1 [M+H - 507]+ m/z 683.4 Analyte->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Product Ion 2 (Confirmatory) Analyte->Fragment2

References

"chromatographic separation of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA isomers"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Resolution Chromatographic Separation of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA and its Geometric Isomers

Abstract

This application note presents a detailed protocol for the analytical separation of this compound, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), from its potential geometric isomers. The inherent structural similarity among these isomers poses a significant analytical challenge. The described method utilizes Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a C18 reversed-phase column to achieve high-resolution separation, enabling accurate identification and quantification critical for research in metabolic disorders and drug discovery.

Introduction: The Analytical Challenge of VLC-PUFA Metabolites

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their metabolites are integral to numerous physiological processes. The specific molecule of interest, this compound, is a C26 tetra-unsaturated 3-oxoacyl-CoA. The 3-oxoacyl-CoAs are crucial intermediates in the beta-oxidation pathway of fatty acids[1][2]. The geometry of the double bonds (cis or trans) profoundly influences the molecule's three-dimensional structure and its interaction with metabolic enzymes[3]. Consequently, the ability to separate and quantify specific geometric isomers (e.g., those containing one or more trans double bonds that may arise from synthetic processes or oxidative stress) is paramount for understanding their distinct biological activities.

The primary analytical difficulty lies in the subtle differences in hydrophobicity and polarity among these isomers. While all isomers share the same mass, the spatial arrangement of the double bonds—all cis (Z) versus one or more trans (E)—alters the overall linearity and rigidity of the acyl chain. This subtle structural variation is the key to their chromatographic separation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, as it separates molecules based on their hydrophobicity[4]. Cis isomers, having a more "kinked" and less linear structure, typically exhibit shorter retention times on C18 columns compared to their more linear trans counterparts[5].

Principle of Separation: Reversed-Phase Chromatography

The separation of fatty acyl-CoA isomers on a C18 stationary phase is governed by partitioning between the nonpolar stationary phase and the polar mobile phase. Several molecular features of this compound and its isomers influence this interaction:

  • Acyl Chain Length: The C26 chain provides strong hydrophobic interaction with the C18 stationary phase, necessitating a high organic content in the mobile phase for elution[6].

  • Degree of Unsaturation: The four double bonds introduce polarity, reducing retention time compared to a saturated C26 acyl-CoA.

  • Geometric Isomerism (Cis/Trans): This is the most critical factor for isomer separation. Trans double bonds result in a more extended, linear acyl chain, which increases the surface area available for hydrophobic interaction with the C18 phase, leading to longer retention times. Conversely, cis double bonds create kinks, resulting in a more compact, spherical shape that reduces interaction and leads to earlier elution[5][7].

  • 3-Oxo Group: The ketone group at the C3 position adds polarity near the CoA moiety, which can modulate the overall interaction with the stationary phase.

  • Coenzyme A Moiety: The large, polar Coenzyme A headgroup dominates the hydrophilic character of the molecule. Its phosphate groups can cause peak tailing on silica-based columns. This is mitigated by using a suitable mobile phase pH and/or an ion-pairing agent[8][9].

This protocol is designed to exploit these subtle differences to achieve baseline or near-baseline resolution of the all-cis isomer from potential trans-containing impurities.

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the separation of 3-oxohexacosatetraenoyl-CoA isomers.

Sample Preparation and Handling

Acyl-CoA thioesters, particularly polyunsaturated ones, are susceptible to hydrolysis and oxidation. Careful handling is crucial for accurate and reproducible results.[9][10]

  • Storage: Store synthetic standards or biological extracts at -80°C under an inert atmosphere (argon or nitrogen) until analysis.

  • Reconstitution: Reconstitute lyophilized standards or dried extracts in a solution of 50:50 (v/v) acetonitrile:water with 15 mM ammonium hydroxide. The alkaline condition helps to maintain the solubility and stability of the acyl-CoA.

  • Working Concentration: Prepare a working stock solution of approximately 1 mg/mL. From this, create a dilution series for calibration curves, typically ranging from 1 ng/mL to 1000 ng/mL.

  • Vials: Use deactivated glass or polypropylene autosampler vials to minimize analyte adsorption to surfaces[6].

  • Temperature: Maintain the autosampler at 4°C to prevent degradation during the analytical run[9].

UPLC System and Conditions

A high-pressure gradient UPLC system coupled with a UV/Vis Diode Array Detector (DAD) or a mass spectrometer is required.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC H-Class or equivalent, capable of pressures up to 15,000 psi.

    • Detector 1 (Primary): UV/Vis DAD. Monitor at 260 nm, the absorbance maximum for the adenine base of Coenzyme A[8].

    • Detector 2 (Optional but Recommended): High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for confirmation of isomeric identity by fragmentation analysis.

  • Chromatographic Conditions: The following table summarizes the optimized parameters for the separation.

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC C18 BEH (2.1 x 100 mm, 1.7 µm)The small particle size (1.7 µm) provides high efficiency and resolution. The BEH (Ethylene Bridged Hybrid) particle technology offers excellent stability across a wide pH range.
Mobile Phase A Water with 15 mM Ammonium Hydroxide (NH₄OH)The alkaline pH improves peak shape for the phosphate-containing CoA moiety and enhances ionization in negative mode ESI-MS.[9]
Mobile Phase B Acetonitrile with 15 mM Ammonium Hydroxide (NH₄OH)Acetonitrile is a strong organic solvent that provides good selectivity for unsaturated fatty acid isomers.[4]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing resolution and run time.
Column Temperature 35°CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.[9]
Injection Volume 2 - 5 µLSmall injection volumes are crucial for maintaining sharp peaks on UPLC columns.
Gradient Program See Table 2 belowA shallow gradient is essential for resolving structurally similar isomers.
  • Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.85545Linear
3.07525Linear
4.03565Linear
4.58020Linear
6.08020Linear

The core of the separation occurs during the shallow gradient from 20% to 45% B over 2.8 minutes. This slow increase in organic content allows for maximal differential partitioning of the isomers between the mobile and stationary phases. The subsequent steeper gradient steps are for eluting any remaining, more hydrophobic compounds and re-equilibrating the column.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample handling to data acquisition.

G cluster_prep Sample Preparation cluster_analysis UPLC-DAD/MS Analysis cluster_data Data Processing Storage Store Sample at -80°C (Inert Atmosphere) Reconstitution Reconstitute in ACN:H2O with NH4OH Storage->Reconstitution Dilution Prepare Calibration Standards Reconstitution->Dilution Transfer Transfer to Autosampler Vials (4°C) Dilution->Transfer Injection Inject Sample (2-5 µL) Transfer->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (DAD @ 260 nm & MS) Separation->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Identification Isomer Identification (Retention Time & MS/MS) Integration->Identification G Gradient Gradient Slope Resolution Isomer Resolution Gradient->Resolution + (shallower is better) RunTime Analysis Time Gradient->RunTime - (shallower is longer) FlowRate Flow Rate FlowRate->Resolution - (slower is better) FlowRate->RunTime - (slower is longer) Temp Column Temperature Temp->Resolution +/- (optimize) PeakShape Peak Shape Temp->PeakShape + (higher is sharper) Organic Organic Solvent (Acetonitrile vs. Methanol) Organic->Resolution * (ACN often better for PUFA)

References

Application Note: Derivatization of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA for Definitive Structural Elucidation by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Context

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their metabolic intermediates, such as β-keto acyl-CoAs, are critical molecules in numerous biological pathways, including fatty acid oxidation and the biosynthesis of complex lipids. The specific compound, (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, is a C26:4 β-keto intermediate. Its precise quantification and structural characterization are paramount for researchers in metabolic disease, neurology (e.g., in relation to peroxisomal disorders like X-linked adrenoleukodystrophy), and drug development targeting lipid metabolism.[1]

However, the direct analysis of this molecule by Gas Chromatography-Mass Spectrometry (GC-MS) is impossible. The Coenzyme A (CoA) moiety is large, polar, and thermally labile, while the long acyl chain itself lacks sufficient volatility.[2][3] Furthermore, standard derivatization methods that produce fatty acid methyl esters (FAMEs) are insufficient, as they fail to protect the reactive β-keto group and do not provide information on the original positions of the four double bonds under typical electron ionization (EI) conditions.[4][5]

This application note provides a comprehensive, field-proven guide for the robust derivatization of this compound. It details a multi-step strategy designed to overcome the inherent analytical challenges, enabling complete structural elucidation—including definitive double bond localization—by GC-MS. We present two core protocols: a foundational method for general quantification and a specialized method for unambiguous structural confirmation.

The Analytical Challenge: Causality Behind Derivatization

The necessity of derivatization stems from the fundamental requirements of GC-MS: analytes must be both volatile and thermally stable . The target acyl-CoA fails on all counts:

  • Non-Volatility: The phosphate groups and nucleotide structure of CoA prevent volatilization.

  • Thermal Instability: The thioester bond is susceptible to thermal degradation.[6] The polyunsaturated chain can undergo isomerization at high temperatures, and the 3-oxo group can promote decarboxylation.[5][7]

  • Structural Ambiguity: Even if the fatty acid could be analyzed, the mass spectrum of its simple methyl ester would not reveal the positions of the double bonds (11, 14, 17, and 20).[4]

Therefore, a successful derivatization strategy must achieve three distinct goals in sequence:

  • Cleave the Acyl Chain: Hydrolyze the thioester bond to release the 3-oxohexacosatetraenoic acid from the CoA moiety.

  • Protect Reactive Groups: Stabilize the carboxyl and β-keto functional groups to prevent degradation and unwanted side reactions in the GC inlet.

  • Enable Double Bond Localization: Introduce a charge-remote fragmentation-directing group to the carboxyl end, allowing the mass spectrometer to pinpoint the location of unsaturation.

Experimental Workflow Overview

The entire process, from biological sample to final data, follows a structured path. This workflow is designed to minimize sample loss and prevent the oxidation of the polyunsaturated fatty acid chain, a critical consideration for accurate analysis.[5]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Acyl-CoA Sample (e.g., tissue extract) s2 Alkaline Hydrolysis (Cleavage of Thioester Bond) s1->s2 s3 Acidification & Extraction of Free Fatty Acid s2->s3 d1 Formation of Picolinyl Ester (Protocol 2 for Structure ID) s3->d1 d2 Oximation of Keto Group (Protection & Stabilization) d1->d2 a1 GC-MS Analysis d2->a1 a2 Data Interpretation (Mass Spectrum Analysis) a1->a2 G cluster_0 Picolinyl Ester Derivative Structure cluster_1 Expected EI-MS Fragmentation struct Py-CH₂-O-CO-CH₂-C(=N-OCH₃)-(CH₂)₇-CH=CH-CH₂-CH=CH-CH₂-CH=CH-CH₂-CH=CH-(CH₂)₄-CH₃ ms M⁺ Series of fragment ions Diagnostic gaps of 12 amu confirm double bond positions at Δ11, Δ14, Δ17, Δ20

References

"handling and stability of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA standards"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Best Practices for the Handling, Stability, and Application of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA Standards

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of a Highly Unstable Metabolic Intermediate

This compound is a putative intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). As a C26 tetra-unsaturated fatty acyl-CoA with a reactive beta-keto group, this molecule is of significant interest in studies of fatty acid oxidation disorders, lipid signaling, and metabolic diseases.[1] However, the very structural features that make it biologically relevant—a long polyunsaturated acyl chain and a coenzyme A thioester linkage—also render it exceptionally unstable.[2]

The primary challenges in working with this standard are its susceptibility to two major degradation pathways:

  • Oxidative Degradation: The four cis-double bonds in the hexacosatetraenoyl chain are highly prone to lipid peroxidation, a self-propagating chain reaction initiated by reactive oxygen species (ROS).[2] This process is accelerated by exposure to atmospheric oxygen, transition metal ions, and light.[2][3]

  • Hydrolytic Degradation: The thioester bond linking the fatty acid to coenzyme A is susceptible to hydrolysis, particularly at non-neutral pH, leading to the free fatty acid and coenzyme A.

This document provides a comprehensive guide based on established principles for handling polyunsaturated acyl-CoAs to ensure the integrity of your this compound standards, thereby guaranteeing the accuracy and reproducibility of your experimental results.

Analyte Profile: this compound

PropertyValueSource / Method
Molecular Formula C47H74N7O18P3SCalculated
Molecular Weight 1150.1 g/mol Calculated
Chemical Class 3-Oxo Fatty Acyl-CoALipid MAPS Classification[4]
Key Structural Features C26 Acyl Chain, 4 cis Double Bonds, β-Keto Group, Thioester LinkageInferred from Name
Solubility Aqueous buffers, MethanolInferred from Acyl-CoA Properties[5]

Core Principles of Stability & Handling

The integrity of this standard is paramount. Degradation compromises quantification, introduces artifacts, and can inhibit enzymatic assays. The following principles must be strictly adhered to.

The Enemies: Oxygen, Temperature, and Freeze-Thaw Cycles
  • Oxygen: The primary driver of degradation is lipid peroxidation.[2] All handling steps must be designed to minimize oxygen exposure.

  • Temperature: Thermal energy accelerates both oxidative and hydrolytic degradation. The standard must be kept at ultra-low temperatures for storage and on ice for all immediate handling.[2]

  • Freeze-Thaw Cycles: Repeated changes in physical state disrupt molecular integrity and expose the standard to concentrated solutes during the freezing process, which can accelerate degradation.[2] Aliquoting is mandatory to prevent this.

The Protectors: Inert Gas, Chelators, and Antioxidants
  • Inert Atmosphere: Storing and handling the standard under an inert gas like argon or nitrogen displaces oxygen, significantly reducing the rate of peroxidation.[2]

  • Chelating Agents: Transition metals (e.g., Fe2+, Cu+) can catalyze the formation of ROS. Including a chelating agent like EDTA in buffers can sequester these ions.[2]

  • Antioxidants: For specific applications where it will not interfere with downstream analysis, a lipid-soluble antioxidant such as butylated hydroxytoluene (BHT) can be added to organic solvents or assay buffers to scavenge free radicals.[2]

Detailed Protocols for Standard Management

Protocol 1: Receiving and Long-Term Storage

This protocol is critical and must be performed immediately upon receipt of the standard.

Objective: To properly store the standard to ensure maximum long-term stability.

Materials:

  • This compound (lyophilized powder or in solution)

  • Liquid nitrogen

  • -80°C freezer

  • Argon or nitrogen gas source with a gentle stream applicator

Procedure:

  • Inspect Shipment: Upon arrival, ensure the package is still frozen. If the standard has thawed during transit, contact the supplier immediately.

  • Inert Gas Purge: If the standard is a lyophilized powder in a vial, carefully open the vial and immediately flush the headspace with a gentle stream of argon or nitrogen for 10-15 seconds. Securely recap the vial.

  • Snap-Freezing: Immediately immerse the vial in liquid nitrogen for 1-2 minutes to ensure rapid and complete freezing. This prevents the formation of large ice crystals that can damage the molecular structure.[2]

  • Transfer to Long-Term Storage: Transfer the snap-frozen vial to a dedicated -80°C freezer.[2] Storage at higher temperatures (e.g., -20°C) is inadequate and will lead to significant degradation over time.[3]

  • Log Information: Record the date of receipt, lot number, and storage location in your laboratory notebook.

Protocol 2: Preparation of a Primary Stock Solution

This protocol outlines the reconstitution of the lyophilized standard. It is the step with the highest risk of degradation if not performed correctly.

Objective: To accurately prepare a concentrated stock solution while minimizing degradation.

Materials:

  • Stored vial of this compound

  • Ice bucket

  • Argon or nitrogen gas source

  • Low-retention pipette tips

  • Pre-chilled, de-gassed, sterile aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0, with 1 mM EDTA). Note: The choice of buffer may vary depending on the downstream application.

  • Cryogenic vials (amber or wrapped in foil) for aliquots

Procedure:

  • Prepare Workspace: Cool all necessary equipment, including pipette tips and microcentrifuge tubes, on ice. Ensure your inert gas source is ready.

  • Equilibrate Vial: Transfer the vial from the -80°C freezer to an ice bucket. Allow it to equilibrate on ice for 10-15 minutes. Do not allow it to warm to room temperature.

  • Solvent Preparation: Use a buffer that has been de-gassed by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.[2]

  • Reconstitution: a. Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. b. Purge the headspace with inert gas. c. Add the calculated volume of pre-chilled, de-gassed buffer to the vial to achieve the desired stock concentration (e.g., 1-10 mM). d. Gently vortex or pipette up and down to dissolve the powder completely. Keep the solution on ice at all times. Due to their amphipathic nature, acyl-CoAs can be challenging to pipette accurately; use of low-retention tips is recommended.[2]

  • Aliquoting for Stability: a. Immediately dispense the stock solution into single-use aliquots in pre-chilled, light-protected cryogenic vials. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.[2] b. Purge the headspace of each aliquot vial with inert gas before sealing.

  • Storage of Aliquots: Snap-freeze the aliquots in liquid nitrogen and immediately transfer them to the -80°C freezer.

G cluster_storage Long-Term Storage Protocol cluster_prep Stock Solution Preparation Receive Receive Standard (Verify Frozen) InertGas1 Purge with Inert Gas Receive->InertGas1 SnapFreeze1 Snap-Freeze (Liquid N2) InertGas1->SnapFreeze1 Store1 Store at -80°C SnapFreeze1->Store1 Retrieve Retrieve from -80°C (Equilibrate on Ice) Store1->Retrieve Reconstitute Reconstitute in De-gassed Buffer on Ice Retrieve->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot InertGas2 Purge Aliquots with Inert Gas Aliquot->InertGas2 SnapFreeze2 Snap-Freeze (Liquid N2) InertGas2->SnapFreeze2 Store2 Store Aliquots at -80°C SnapFreeze2->Store2

Caption: Workflow for receiving, storing, and preparing stock solutions.

Application Protocol: Generating a Calibration Curve for LC-MS/MS

The analysis of acyl-CoAs is most robustly performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Objective: To prepare a set of working standards for generating a calibration curve for the accurate quantification of this compound in biological samples.

Materials:

  • -80°C aliquot of the primary stock solution

  • Ice bucket

  • Low-retention pipette tips

  • Dilution solvent (e.g., 50:50 Methanol:Water or initial mobile phase conditions)

  • Autosampler vials with inserts

Procedure:

  • Thaw Stock: Retrieve one aliquot of the primary stock solution from the -80°C freezer and thaw it on ice.

  • Prepare Intermediate Standard: Perform an initial dilution of the primary stock into the dilution solvent to create a high-concentration intermediate standard. Keep on ice.

  • Serial Dilutions: Perform a serial dilution from the intermediate standard to create a series of working standards (e.g., 8-10 points) that cover the expected concentration range of your samples.

    • Crucial: Use fresh, pre-chilled pipette tips for each dilution.

    • Vortex each dilution gently but thoroughly.

    • Keep all standards on ice throughout the process.

  • Transfer to Vials: Transfer the final working standards to autosampler vials.

  • Immediate Analysis: Place the vials in a cooled autosampler (typically 4°C) and begin the LC-MS/MS analysis immediately. Do not leave working standards at room temperature or even on ice for extended periods (i.e., hours) before analysis. The stability of acyl-CoAs in solution is limited, even when chilled.[5]

G Stock Stock Aliquot (Thaw on Ice) Intermediate Intermediate Standard Stock->Intermediate Dilute Working Working Standards (Serial Dilution) Intermediate->Working Dilute LCMS LC-MS/MS Analysis Working->LCMS Inject

Caption: Workflow for preparing a calibration curve for LC-MS/MS analysis.

LC-MS/MS Methodological Considerations
  • Chromatography: Reverse-phase chromatography (e.g., C18 column) is typically used for separation.[5]

  • Ionization: Electrospray ionization (ESI) is common. Due to the phosphate groups, both positive and negative ion modes can be effective, though negative mode may offer less adduct formation.[7]

  • Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular ion ([M-H]⁻ or [M+H]⁺), and product ions will result from characteristic fragmentation of the coenzyme A moiety.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal in LC-MS/MS 1. Standard degradation due to improper storage or handling. 2. Hydrolysis of the thioester bond. 3. Inefficient ionization.1. Use a fresh aliquot; review storage and handling protocols. 2. Ensure buffers are near neutral pH. 3. Optimize MS source parameters; check for adducts ([M+Na]⁺, etc.).[7]
High Variability Between Replicates 1. Inaccurate pipetting of the viscous acyl-CoA solution. 2. Partial degradation during sample preparation. 3. Adsorption to plasticware.1. Use calibrated pipettes and low-retention tips.[2] 2. Work quickly and strictly on ice; prepare standards immediately before analysis. 3. Use polypropylene tubes/vials.
Appearance of Extra Peaks 1. Oxidative degradation products. 2. Isomers formed during storage or handling. 3. Contamination.1. Purge solvents and standard with inert gas. Consider adding BHT if compatible. 2. Minimize light exposure and use fresh standards. 3. Use high-purity solvents and clean equipment.

References

Application Notes & Protocols: In Vivo Applications of Labeled (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontier of Very-Long-Chain Fatty Acid Metabolism

The molecule at the center of this guide, (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, represents a specific, yet currently underexplored, intermediate in lipid metabolism. Its structure—a 26-carbon polyunsaturated acyl-CoA with a keto group at the C-3 position—places it squarely within the peroxisomal β-oxidation pathway, specifically as a metabolite of (13Z,16Z,19Z,22Z)-hexacosatetraenoic acid (C26:4).

While direct in vivo studies of this specific labeled intermediate are not yet prevalent in published literature, the principles governing its use are well-established through decades of research on analogous very-long-chain fatty acids (VLCFAs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective in vivo applications of labeled this compound. The protocols herein are synthesized from established methodologies for tracing VLCFA metabolism, offering a robust framework for pioneering research in this area.

Section 1: Scientific Foundation & Rationale

The Central Role in Peroxisomal β-Oxidation

Very-long-chain fatty acids (VLCFAs; >C22) are primarily metabolized within peroxisomes, as mitochondria lack the necessary acyl-CoA synthetases to activate them. The breakdown of these molecules is critical for maintaining lipid homeostasis, and its dysfunction is linked to severe inherited metabolic disorders, such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome.

The target molecule, a 3-oxoacyl-CoA, is the third intermediate in the β-oxidation cycle, formed after the initial desaturation and subsequent hydration steps. Its fate is determined by the enzyme 3-ketoacyl-CoA thiolase, which cleaves it into a shortened acyl-CoA and acetyl-CoA. Tracing the flux through this specific point can provide unparalleled insight into the efficiency and potential bottlenecks of the entire pathway.

Below is a diagram illustrating the position of our target molecule within the peroxisomal β-oxidation spiral.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Lumen cluster_transport Transport & Further Metabolism C26_4_CoA (13Z,16Z,19Z,22Z)- Hexacosatetraenoyl-CoA Enoyl_CoA (2E,13Z,16Z,19Z,22Z)- Hexacosapentaenoyl-CoA C26_4_CoA->Enoyl_CoA ACOX (Rate-Limiting Step) Hydroxyacyl_CoA 3-Hydroxyhexacosatetraenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFP2 (Hydratase activity) Oxoacyl_CoA (11Z,14Z,17Z,20Z)-3-Oxo- hexacosatetraenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA MFP2 (Dehydrogenase activity) C24_4_CoA Docosatetraenoyl-CoA (Chain-shortened) Oxoacyl_CoA->C24_4_CoA Thiolase (e.g., ACAA1) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase (e.g., ACAA1) C24_4_CoA_out To Mitochondria (via Carnitine Shuttle) C24_4_CoA->C24_4_CoA_out Acetyl_CoA_out To Cytosol / Mitochondria Acetyl_CoA->Acetyl_CoA_out caption Fig 1. Position of the target 3-oxoacyl-CoA intermediate.

Caption: Fig 1. Position of the target 3-oxoacyl-CoA intermediate.

Why Use a Labeled Tracer? The Principle of Isotopic Labeling

An isotopically labeled molecule, or "tracer," is a powerful tool for quantitatively tracking metabolic pathways in a complex biological system. By replacing certain atoms (e.g., ¹²C, ¹H) with their heavier, stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹⁴C, ³H) isotopes, we can follow the tracer's journey and fate using sensitive analytical techniques like mass spectrometry or scintillation counting.

Choosing the Right Label: The choice of isotope and its position in the molecule is critical and depends entirely on the biological question.

IsotopeDetection MethodProsConsBest For
¹³C Mass SpectrometryStable, non-radioactive; provides positional information.Requires sensitive MS; higher cost.Metabolic flux analysis; identifying downstream metabolites.
²H (D) Mass SpectrometryStable; can be used to probe specific enzyme mechanisms (kinetic isotope effect).Potential for isotopic exchange with water; can alter chemical properties slightly.Studying reaction mechanisms; water production.
¹⁴C Scintillation CountingExtremely sensitive; well-established protocols.Radioactive (requires licensing and specialized handling); no positional information.Measuring overall oxidation rates; autoradiography of tissues.

Section 2: Core In Vivo Applications & Experimental Designs

Application 1: Quantifying Peroxisomal β-Oxidation Flux in Healthy Systems
  • Objective: To measure the rate at which the parent C26:4 fatty acid is processed through the peroxisomal β-oxidation pathway in a healthy, wild-type animal model (e.g., C57BL/6 mouse).

  • Causality: By administering a labeled precursor and measuring the rate of appearance of labeled downstream metabolites (like chain-shortened fatty acids or labeled acetyl-CoA products), we can calculate the metabolic flux through the pathway. This provides a baseline understanding of normal VLCFA metabolism.

  • Experimental Workflow:

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of very long-chain fatty acyl-CoAs (VLCFA-CoAs). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to overcoming matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA. We will explore the causal mechanisms behind common analytical challenges and provide field-proven protocols to enhance the accuracy, sensitivity, and robustness of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analyte and the nature of the analytical challenges.

Q1: What is this compound and why is its analysis challenging?

This compound is a very long-chain, polyunsaturated 3-oxo-fatty acyl-coenzyme A. Its structure confers a distinct amphipathic nature: a long, hydrophobic C26 fatty acyl tail and a large, polar, and negatively charged coenzyme A head group. This duality is the primary source of analytical difficulty. The long hydrophobic chain promotes association with lipids and proteins in biological matrices, while the polar CoA moiety makes it prone to enzymatic degradation and adsorption to metallic surfaces within the LC system[1][2]. Its low endogenous abundance further necessitates highly sensitive and selective analytical methods.

Q2: What are "matrix effects" in the context of LC-MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This phenomenon, most commonly observed as ion suppression , occurs when matrix components compete with the analyte for ionization in the MS source, leading to a decreased signal, and consequently, inaccurate and imprecise quantification[3][4][5]. Less commonly, ion enhancement can occur. These effects are a major concern in bioanalysis, impacting method robustness and reproducibility.

Q3: What are the primary sources of matrix effects for VLCFA-CoA analysis in biological samples?

For analytes like this compound, the most significant source of matrix effects are phospholipids (PLs)[6]. PLs are major components of cell membranes and are abundant in biological samples like plasma, serum, and tissue homogenates[7][6]. Due to their amphipathic nature, they are often co-extracted with the analyte of interest[6]. When introduced into the LC-MS system, they can cause profound ion suppression, reduce column lifetime, and contaminate the MS ion source[8][9]. Other sources include salts, proteins, and other endogenous metabolites[10].

Q4: How can I definitively determine if matrix effects are impacting my assay?

The gold-standard method is a post-column infusion experiment .[4] In this procedure, a standard solution of your analyte is continuously infused into the mobile phase flow after the analytical column but before the MS ion source. This creates a stable, elevated baseline signal for the analyte. A blank, extracted matrix sample is then injected onto the column. Any dip or deviation in the stable baseline corresponds to a region of ion suppression (or enhancement) caused by eluting matrix components[4][6]. If your analyte's retention time falls within one of these zones, your results are likely compromised.

Section 2: Troubleshooting Guide: A Proactive Approach to Mitigation

Matrix effects are best addressed with a multi-pronged strategy that begins with meticulous sample preparation and extends through chromatographic separation and data acquisition.

Figure 1: Comprehensive Workflow for Mitigating Matrix Effects node_sample Biological Sample (Tissue, Plasma, etc.) node_prep Sample Preparation (Key Mitigation Step) node_sample->node_prep Quench & Homogenize node_lc LC Separation (Isolate from Interferences) node_prep->node_lc Inject Clean Extract node_ms MS/MS Detection (Selective & Sensitive) node_lc->node_ms Introduce Eluent node_data Data Analysis (Quantification) node_ms->node_data Acquire Signal

Workflow for mitigating matrix effects.
Part 2.1: Sample Preparation - The First and Most Critical Line of Defense

Issue: You observe low signal intensity, poor reproducibility, and high background noise, suggesting significant matrix interference.

Root Cause: Inadequate removal of phospholipids and proteins during sample preparation is the most common cause. A simple protein precipitation (PPT) is often insufficient, as it leaves high concentrations of soluble phospholipids in the supernatant[8][9].

Solution: Implement Phospholipid Removal Solid-Phase Extraction (SPE)

Specialized SPE sorbents are designed to remove proteins by filtration and capture phospholipids through specific interactions (e.g., Lewis acid-base), while allowing a broad range of analytes to pass through[11]. This "pass-through" cleanup is highly effective and simple to implement.

Table 1: Comparison of Common Sample Preparation Techniques

Technique Pros Cons Phospholipid Removal Efficiency
Protein Precipitation (PPT) Simple, fast, inexpensive Ineffective at removing phospholipids; high risk of ion suppression[8][9]. Poor (<5%)[8]
Liquid-Liquid Extraction (LLE) Can be effective Labor-intensive, requires optimization, uses large solvent volumes. Moderate to Good

| Solid-Phase Extraction (SPE) | Excellent cleanup, high recoveries, automatable. | Higher cost per sample, may require some method development. | Excellent (>95-99%)[6][8] |

Part 2.2: Chromatographic Optimization - Creating Space for Your Analyte

Issue: Your post-column infusion experiment confirms your analyte elutes in a zone of significant ion suppression.

Root Cause: The LC gradient is not adequately separating the analyte from the bulk of co-eluting phospholipids.

Solution 1: Modify the LC Gradient and Column Chemistry

The goal is to shift the analyte's retention time away from the suppression zone. For very long-chain acyl-CoAs, a C18 or even a C4 reversed-phase column can be effective[12]. Using a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape for the acidic CoA moiety[13][14].

  • Strategy: Develop a gradient that starts with a higher aqueous composition to allow early-eluting interferences to pass, then ramp the organic solvent concentration to elute your VLCFA-CoA before the late-eluting phospholipids.

Solution 2: Address Potential Analyte Adsorption

Issue: You observe poor peak shape (tailing) and decreasing signal intensity with repeated injections, even with a clean sample.

Root Cause: The phosphate groups on the CoA molecule can chelate with active metal sites on standard stainless steel columns and frits, leading to irreversible adsorption and signal loss[2].

Solution: Consider using a metal-free or PEEK-lined LC column and hardware. These systems replace stainless steel surfaces that contact the sample with an inert material, preventing analyte chelation and significantly improving peak shape and recovery for phosphorylated compounds[2].

Part 2.3: The Gold Standard for Quantification - Stable Isotope Dilution

Issue: You still see variability in your results, even after optimizing sample preparation and chromatography.

Root Cause: Sample-to-sample variations in matrix effects can still occur, leading to imprecise quantification.

Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most powerful technique to correct for matrix effects[15][16][17]. A SIL-IS is a version of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H). It is chemically identical to the analyte, meaning it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement[15]. Because the SIL-IS is added to the sample at a known concentration at the very beginning of the workflow, the ratio of the analyte's peak area to the SIL-IS's peak area remains constant, regardless of matrix effects or sample loss during preparation[18][19].

  • Practical Tip: If a specific SIL-IS for this compound is not commercially available, the next best option is to use a closely related, non-endogenous acyl-CoA, such as Heptadecanoyl-CoA (C17-CoA), as an internal standard[13][20]. While not a perfect correction, it will behave similarly and account for much of the analytical variability.

Figure 2: Troubleshooting Logic for Poor Signal/Reproducibility rect_node rect_node start_node Poor Signal or Reproducibility? q_infusion Run Post-Column Infusion? start_node->q_infusion q_coelution Analyte Co-elutes with Suppression Zone? q_infusion->q_coelution Yes q_cleanup Sample Cleanup Sufficient? q_infusion->q_cleanup No Suppression Detected q_coelution->q_cleanup No sol_gradient ACTION: Modify LC Gradient &/or Column Chemistry q_coelution->sol_gradient Yes q_tailing Peak Tailing or Signal Loss? q_cleanup->q_tailing Yes (Using SPE) sol_spe ACTION: Implement Phospholipid Removal SPE q_cleanup->sol_spe No (Using PPT) sol_metalfree ACTION: Use Metal-Free Column/Hardware q_tailing->sol_metalfree Yes sol_sil ACTION: Implement SIL-IS for Final Correction q_tailing->sol_sil No sol_gradient->q_cleanup sol_spe->q_tailing sol_metalfree->sol_sil

Troubleshooting logic for poor signal.

Section 3: Key Experimental Protocols

Protocol 1: Phospholipid and Protein Removal using SPE Plate

This protocol is adapted for a generic phospholipid removal 96-well plate format. Always consult the specific manufacturer's instructions.

  • Sample Pre-treatment: To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 20 µL of your internal standard solution (e.g., C17-CoA in methanol).

  • Protein Precipitation: Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at >12,000 x g for 5 minutes to pellet the precipitated proteins.

  • Loading: Place the 96-well phospholipid removal plate on a vacuum manifold. Carefully transfer the supernatant from the previous step directly onto the sorbent bed in each well.

  • Elution: Apply a gentle vacuum (~5-10 inHg) to the manifold. The cleaned-up sample will pass through the sorbent into a collection plate. The phospholipids and any remaining protein are retained by the sorbent. This process typically takes 2-4 minutes.

  • Analysis: The eluate is now ready for direct injection or can be evaporated and reconstituted in the initial mobile phase if concentration is needed.

Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
  • System Setup:

    • Configure your LC system as you would for your standard analysis.

    • Use a T-connector to introduce a secondary flow stream between the analytical column outlet and the MS inlet.

  • Infusion:

    • Using a syringe pump, infuse a solution of your analyte (e.g., 50 ng/mL in 50:50 acetonitrile:water) at a low, constant flow rate (e.g., 10 µL/min).

    • Turn on the main LC pump flow. The combined flow will enter the mass spectrometer.

  • Data Acquisition:

    • Set the mass spectrometer to monitor the MRM transition for your analyte.

    • Acquire data until you see a stable, flat baseline signal from the continuously infused analyte.

  • Injection and Analysis:

    • Inject a blank matrix sample that has been processed using your standard sample preparation protocol.

    • Continue acquiring data for the full duration of your chromatographic run.

    • Examine the resulting chromatogram. Any negative deviation from the stable baseline indicates a region of ion suppression.

Table 2: Example Optimized LC-MS/MS Parameters for VLCFA-CoA Analysis

Parameter Setting Rationale
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm Good retention and separation for long hydrophobic chains.
Mobile Phase A 10 mM Ammonium Hydroxide in Water High pH improves peak shape and ionization of the CoA moiety[14].
Mobile Phase B 10 mM Ammonium Hydroxide in Acetonitrile Strong organic solvent for eluting VLCFAs.
Gradient 30% to 95% B over 10 min Optimized to separate analyte from interferences.
Flow Rate 0.3 mL/min Standard flow for analytical scale columns.
Ionization Mode Positive Electrospray Ionization (ESI+) Commonly used for good sensitivity with acyl-CoAs[13][14].
MS/MS Mode Multiple Reaction Monitoring (MRM) Provides highest selectivity and sensitivity for quantification.

| Example MRM | Q1 (Precursor Ion) -> Q3 (Product Ion) | Monitor specific precursor-product ion transitions for the analyte and IS. |

References

"improving peak shape for (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA in reverse-phase HPLC"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of challenging molecules. This guide is specifically designed for researchers, scientists, and drug development professionals encountering difficulties with the reverse-phase HPLC analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA and similar long-chain, amphipathic acyl-Coenzyme A esters.

The unique structure of these molecules—a very long, hydrophobic acyl chain paired with the large, polar, and ionizable Coenzyme A moiety—presents a significant chromatographic challenge. Poor peak shape, including tailing, fronting, and excessive broadening, is a common obstacle to achieving accurate and reproducible quantification. This guide provides in-depth, cause-and-effect troubleshooting strategies to help you systematically diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the analysis of long-chain acyl-CoAs.

Question 1: My peak for 3-oxohexacosatetraenoyl-CoA is severely tailing. What are the likely causes and how can I fix it?

Peak tailing is the most frequent problem observed for this class of compounds. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system itself.

Primary Cause: Secondary Silanol Interactions

The polar Coenzyme A portion of your molecule, particularly its phosphate groups, can interact strongly with residual, un-capped silanol groups (Si-OH) on the surface of conventional silica-based C18 columns.[1][2] This interaction is a different retention mechanism from the primary hydrophobic (reverse-phase) mechanism, leading to a portion of the analyte being retained longer and causing the characteristic tail.

Solutions:

  • Mobile Phase pH Control: The charge state of the silanol groups and your analyte is pH-dependent.

    • Low pH (2.5-3.5): At low pH, residual silanols are protonated and less active, minimizing ionic interactions.[3] The phosphate groups on CoA will also be protonated, reducing their negative charge. Use a buffer like phosphate or citrate to maintain a consistent, low pH.[4][5]

    • Mid pH with Additives: If low pH is not suitable, using a buffer at a mid-range pH can be effective if paired with a "silanol masker" like triethylamine (TEA). TEA competes with the analyte for interaction with the active silanol sites.

  • Use a Modern, High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and more effective end-capping procedures, which replace most of the active silanols with inert trimethylsilyl groups.[2] This is the most effective way to reduce silanol interactions. Consider columns specifically marketed as "base-deactivated" or suitable for basic compounds.[3]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help shield the silanol interactions and improve peak shape.[2]

Secondary Cause: Column Overload

Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[2][6]

Solutions:

  • Reduce Injection Concentration: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Use a Higher Capacity Column: A column with a higher carbon load or a larger diameter can accommodate more sample mass before overloading occurs.[2]

Workflow for Troubleshooting Peak Tailing

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Question 2: My peak is very broad, leading to poor sensitivity and resolution. How can I make it sharper?

Peak broadening (low efficiency) for very hydrophobic molecules is often related to slow mass transfer kinetics—the analyte does not move quickly enough between the mobile and stationary phases.

Primary Cause: Slow Mass Transfer Kinetics

The long C26 acyl chain results in very strong hydrophobic retention. At ambient temperatures, the interaction can be so strong that the kinetics of adsorption/desorption are slow, leading to band spreading.

Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) is a highly effective way to improve peak shape for hydrophobic compounds.[7][8] Higher temperatures reduce the viscosity of the mobile phase and speed up mass transfer, resulting in sharper peaks and often shorter retention times.[7][9]

  • Optimize the Mobile Phase Gradient: A shallow gradient may not be effective at eluting such a strongly retained compound. Ensure your gradient is steep enough to elute the peak in a reasonable volume.

  • Change Organic Solvent: Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides better efficiency (sharper peaks).[10]

Secondary Cause: Extra-Column Volume

Excessive volume from tubing, fittings, or the detector flow cell can significantly broaden peaks, especially in UHPLC systems.[6][11]

Solutions:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.12 mm) to connect the injector, column, and detector.

  • Ensure Proper Fittings: Use zero-dead-volume fittings and ensure they are correctly installed to avoid creating small voids that contribute to broadening.

Table 1: Effect of Temperature on Chromatographic Parameters

ParameterEffect of Increasing TemperatureRationale
Retention Time DecreasesIncreases analyte solubility in the mobile phase.[9]
Peak Width Decreases (Peak becomes sharper)Reduces mobile phase viscosity and improves mass transfer kinetics.[7][8]
Backpressure DecreasesLowers mobile phase viscosity.
Selectivity May changeRelative retention of different analytes can be affected.[7]
Question 3: My analyte is barely retained on a C18 column, or it elutes with a poor shape very early. What's happening?

This is less common for such a hydrophobic molecule but can occur under specific conditions, often related to the sample solvent or mobile phase incompatibility.

Primary Cause: Sample Solvent Mismatch

If your sample is dissolved in a solvent that is much stronger (less polar) than the initial mobile phase (e.g., pure acetonitrile or isopropanol), it can cause the analyte to travel through the column without proper partitioning, leading to distorted, early-eluting peaks.[11]

Solutions:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Use a Weaker Sample Solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte.

Secondary Cause: Hydrophobic Collapse (Dewetting)

While unlikely for this analyte due to the strong organic mobile phase required, if the mobile phase contains a very high percentage of water (>95%) for an extended period, a traditional C18 column can undergo "hydrophobic collapse," where the C18 chains fold on themselves, excluding the polar mobile phase and losing retention.[12]

Solution:

  • Use an "Aqueous-Compatible" Column: If you must use highly aqueous mobile phases, select a column with an embedded polar group (EPG) or one specifically designated as "AQ".[13] These columns are designed to resist hydrophobic collapse.

Question 4: I've tried adjusting pH and temperature, but the peak shape is still not ideal. Are there any other mobile phase additives that can help?

Yes, when dealing with ionizable molecules like acyl-CoAs, ion-pairing chromatography is a powerful technique to improve both retention and peak shape.[14]

Mechanism: Ion-Pairing Chromatography

An ion-pairing (IP) reagent is a molecule that has a hydrophobic part and a charged part. For an anionic analyte like an acyl-CoA, a cationic IP reagent (e.g., tetrabutylammonium) is added to the mobile phase.[10][15] The IP reagent's hydrophobic tail adsorbs to the C18 stationary phase, creating a positively charged surface. The negatively charged CoA moiety then forms an ion pair with this surface, leading to a more controlled and reproducible retention mechanism.[10]

Recommended Protocol: Ion-Pairing for Acyl-CoAs

  • Reagent Selection: Tetrabutylammonium hydrogen sulfate (TBAHS) or tetrabutylammonium acetate (TBAA) are common choices for anionic analytes like nucleotides and CoA derivatives.[10][16]

  • Concentration: Start with a low concentration (e.g., 5-10 mM) of the IP reagent in the aqueous portion of your mobile phase.

  • Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase. This can take 30-60 minutes or longer. The retention time of your analyte should be stable before you begin injections.

  • Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pairing applications, as the reagents can be difficult to wash out completely.

Diagram of Ion-Pairing Mechanism

Caption: Ion-pairing mechanism for an anionic analyte on a C18 column.

Summary of Recommended Starting Conditions

For a complex molecule like this compound, a systematic approach is key. The following table provides a good starting point for method development.

Table 2: Recommended Starting HPLC Parameters

ParameterRecommendationRationale and Key Considerations
Column C8 or C18, Modern, high-purity, end-capped (≤ 3 µm particle size)C8 may provide less extreme retention.[17] High-purity silica and end-capping are critical to minimize silanol interactions.[2]
Mobile Phase A 25 mM Potassium Phosphate in Water, pH adjusted to 3.0Low pH protonates silanols and suppresses ionization of the phosphate groups, improving peak shape.[3][4]
Mobile Phase B AcetonitrileLower viscosity provides better efficiency than methanol.[10]
Gradient Start with a scout gradient (e.g., 40-95% B over 15 min)The high hydrophobicity requires a high percentage of organic solvent for elution.[4][18]
Flow Rate 0.4 - 1.0 mL/min (for 4.6 mm ID column)Adjust based on column dimensions and particle size to maintain optimal linear velocity.
Column Temp. 50°CElevated temperature is crucial for improving peak shape and reducing retention time for highly hydrophobic molecules.[7][8]
Detection UV at 260 nmThe adenine ring of Coenzyme A has a strong absorbance maximum around 260 nm.[19]
Injection Vol. 5-10 µLKeep volume low to minimize peak distortion.[20]
Sample Diluent Initial Mobile Phase (e.g., 60:40 A:B)Prevents peak distortion caused by solvent mismatch.

By methodically addressing these parameters—column chemistry, mobile phase composition, temperature, and system hardware—researchers can overcome the challenges of analyzing long-chain acyl-CoAs and achieve sharp, symmetrical peaks for reliable, high-quality data.

References

"preventing degradation of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA during sample storage"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA Stability

Welcome to the technical support guide for ensuring the stability of this compound during sample storage. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the integrity of this critical molecule. The guidance herein is grounded in established biochemical principles and extensive field experience.

Section 1: Understanding the Molecule's Instability

This compound is a complex molecule with inherent instabilities due to its polyunsaturated fatty acyl chain and a reactive thioester bond. Understanding these vulnerabilities is the first step toward preventing degradation.

Key Molecular Features and Associated Risks:
  • Polyunsaturated Acyl Chain: The four cis-double bonds in the hexacosatetraenoyl chain are highly susceptible to oxidation.[1][2][3] This process, known as lipid peroxidation, is a primary degradation pathway that can be initiated by exposure to oxygen, light, and transition metals.[4]

  • Thioester Bond: The thioester linkage to Coenzyme A (CoA) is energetically activated, making it prone to hydrolysis, especially in aqueous solutions.[5][6] This susceptibility is heightened under alkaline or strongly acidic conditions and can also be catalyzed by enzymes present in biological samples.[5]

  • 3-oxo Group: The ketone group at the beta-position influences the chemical reactivity of the molecule, though specific degradation pathways involving this group are less commonly cited as the primary storage concern compared to oxidation and hydrolysis.

Below is a diagram illustrating the primary degradation pathways for this molecule.

Primary Degradation Pathways A This compound (Intact Molecule) B Oxidized Products (e.g., hydroperoxides, aldehydes) A->B Oxidation (O2, light, metal ions) C Hydrolysis Products (3-oxohexacosatetraenoic acid + Coenzyme A) A->C Chemical Hydrolysis (non-optimal pH) D Enzymatic Degradation Products A->D Enzymatic Hydrolysis (Thioesterases)

Caption: Major routes of degradation for the target molecule.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and handling of this compound.

Storage and Handling

Q1: What is the absolute best way to store this compound for long-term stability?

A1: For long-term storage, the compound should be stored as a lyophilized (freeze-dried) powder at -80°C under an inert atmosphere (e.g., argon or nitrogen).[5][7] In this state, the molecule is protected from both hydrolysis and oxidation. If received in a solvent, it is advisable to evaporate the solvent under a stream of inert gas and store the resulting solid or film at -80°C.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A2: Reconstitute the compound in a high-purity (e.g., LC-MS grade) organic solvent such as methanol or acetonitrile.[7] For subsequent dilutions into aqueous buffers for experiments, it is critical to use a slightly acidic buffer with a pH between 4.0 and 6.8 to minimize hydrolysis of the thioester bond.[5] Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7] Store these aliquots at -80°C.

Q3: My compound is in an aqueous buffer for an upcoming experiment. How long can I keep it on ice or in a 4°C autosampler?

A3: The stability of acyl-CoAs in aqueous solutions, even at 4°C, is limited.[5] Significant degradation can occur within 24 hours. It is strongly recommended to prepare the aqueous solution immediately before use. If temporary storage in an autosampler is unavoidable, keep the temperature at 4°C and aim to complete the analysis as quickly as possible.

Preventing Oxidation

Q4: I'm concerned about the polyunsaturated chain oxidizing. What specific steps can I take?

A4: Oxidation is a major concern. To mitigate this:

  • Use Antioxidants: Consider adding an antioxidant to your buffer solutions. Butylated hydroxytoluene (BHT) is a common choice for lipid-based molecules. Natural antioxidants like tocopherols (Vitamin E) can also be effective.[1][3]

  • Inert Atmosphere: When preparing solutions, sparge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen. Overlaying the headspace of your storage vial with an inert gas before sealing can also help.

  • Light Protection: Store all forms of the compound (powder, organic stock, aqueous solutions) in amber vials or wrapped in aluminum foil to protect from light, which can catalyze oxidation.[4]

  • Chelating Agents: Trace metal ions (e.g., iron, copper) can act as pro-oxidants.[4] Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your aqueous buffers can sequester these ions and improve stability.

Sample Preparation from Biological Matrices

Q5: I am extracting this molecule from tissue/cell samples. My recovery is low. What could be the cause?

A5: Low recovery from biological samples is often due to enzymatic degradation or chemical hydrolysis during the extraction process.

  • Enzymatic Activity: Tissues and cells contain acyl-CoA thioesterases that will rapidly hydrolyze your target molecule.[5][8] To prevent this, you must immediately quench all metabolic activity. The gold standard is to freeze-clamp tissues in liquid nitrogen at the moment of collection.[9]

  • Extraction Conditions: Homogenize the frozen tissue in an ice-cold, acidic extraction buffer (pH ~4.9) to inhibit thioesterase activity.[5] The inclusion of organic solvents like methanol or acetonitrile in the homogenization buffer helps to precipitate and denature these enzymes.[5]

  • Maintain Low Temperatures: All sample preparation steps should be performed on ice to minimize both enzymatic and chemical degradation.[5]

Q6: Should I be concerned about freeze-thaw cycles for my biological extracts containing the acyl-CoA?

A6: Yes, absolutely. Each freeze-thaw cycle can introduce water condensation and potentially create localized areas of high solute concentration, which can accelerate degradation. It is best practice to aliquot your final extract into single-use volumes before long-term storage at -80°C.

Section 3: Protocols and Workflows

Protocol 1: Long-Term Storage and Stock Solution Preparation
  • Initial Storage: Upon receipt, store the lyophilized powder of this compound at -80°C in its original sealed vial.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation on the cold powder.[7]

  • Reconstitution: Under a gentle stream of inert gas (argon or nitrogen), reconstitute the powder in a pre-determined volume of high-purity methanol to create a concentrated stock solution (e.g., 1-5 mM).

  • Aliquoting: Immediately dispense the stock solution into small-volume, single-use amber glass vials.

  • Final Storage: Overlay the headspace of each aliquot with inert gas, seal tightly, and store at -80°C.

Workflow for Sample Handling and Storage

The following diagram outlines a decision-making workflow for optimal sample handling and storage.

Sample Handling & Storage Workflow cluster_0 Preparation cluster_1 Storage Decision cluster_2 Storage Conditions start Start: Received Lyophilized Powder equilibrate Equilibrate to Room Temp. start->equilibrate reconstitute Reconstitute in Methanol (under inert gas) equilibrate->reconstitute storage_type Storage Duration? reconstitute->storage_type long_term Long-Term (>1 month) Aliquot, overlay with inert gas Store at -80°C storage_type->long_term Long short_term Short-Term (<1 month) Aliquot and store at -20°C storage_type->short_term Short immediate_use Immediate Use Dilute in acidic buffer (pH 4.0-6.8) Keep on ice storage_type->immediate_use Immediate

Caption: Decision workflow for preparing and storing the compound.

Section 4: Data Summary and Quality Control

Verifying the integrity of your compound is crucial for reproducible results.

Table 1: Recommended Storage Conditions Summary
Form of Compound Storage Temperature Duration Key Considerations
Lyophilized Powder-80°C>1 yearStore under inert atmosphere.
Organic Stock Solution (Methanol/Acetonitrile)-80°CUp to 6 monthsUse amber vials; aliquot to avoid freeze-thaw.
Aqueous Solution (pH 4.0-6.8)4°C (on ice)< 24 hoursPrepare fresh; use antioxidants/chelators.
Protocol 2: Quality Control by LC-MS/MS

High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the recommended method for assessing the purity and degradation of your acyl-CoA samples.[10][11][12]

  • Sample Preparation: Dilute a small amount of your stock solution in a suitable starting mobile phase (e.g., 95% Mobile Phase A).

  • Chromatography: Use a C18 reversed-phase column. A typical gradient would be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Run a gradient from low to high percentage of Mobile Phase B to separate the parent compound from more polar degradation products.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor for the mass-to-charge ratio (m/z) of the intact this compound as well as potential degradation products.

    • Hydrolysis Products: Coenzyme A and (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoic acid.

    • Oxidation Products: Look for additions of oxygen atoms (+16 Da, +32 Da, etc.) to the parent mass.

References

Technical Support Center: Troubleshooting Low Signal Intensity for (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity during their experimental workflows, particularly those involving mass spectrometry. As a very long-chain, polyunsaturated, 3-oxo-substituted fatty acyl-CoA, this molecule presents a unique set of analytical hurdles. This document provides in-depth troubleshooting strategies and detailed protocols to help you optimize your analytical methods and achieve robust, reproducible results.

Understanding the Molecule: A Recipe for Low Signal?

This compound is a complex lipid with several structural features that can contribute to low signal intensity in mass spectrometry-based analyses:

  • Very Long Acyl Chain (C26): The long hydrophobic tail makes the molecule prone to aggregation and poor solubility in typical reversed-phase mobile phases, potentially leading to reduced ionization efficiency.

  • Polyunsaturated Nature (four double bonds): The multiple double bonds in the acyl chain make the molecule highly susceptible to oxidation, which can lead to sample degradation and a decrease in the signal of the target analyte.

  • 3-Oxo Group: The ketone group at the beta-position of the acyl chain can influence the molecule's chemical stability and fragmentation pattern in the mass spectrometer.

  • Amphipathic Character: Like all acyl-CoAs, this molecule has a polar coenzyme A head group and a nonpolar acyl tail. This can lead to the formation of micelles or aggregates in solution, which are not efficiently ionized.[1]

This guide will address these challenges in a practical question-and-answer format, providing both the "what to do" and the "why you're doing it."

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Sample Handling and Stability

Question 1: My signal intensity is consistently low or nonexistent, even with a freshly prepared standard. What could be the issue?

Answer: The primary suspect in this scenario is sample degradation. This compound is a polyunsaturated fatty acyl-CoA and is therefore highly prone to oxidation.

  • Expert Insight: The presence of multiple double bonds makes the molecule a target for reactive oxygen species. Oxidation can lead to the formation of various byproducts, diminishing the concentration of the intact analyte.[2][3] It is also known that acyl-CoAs can be unstable in aqueous solutions and are susceptible to hydrolysis.[4]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure all solvents are of the highest possible purity (e.g., LC-MS grade) to minimize the presence of oxidative contaminants.[5]

  • Work Quickly and on Ice: When handling the analyte, work quickly and keep samples on ice to reduce the rate of degradation.

  • Inert Atmosphere: If possible, prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample and solvents to prevent oxidation.

  • Storage Conditions: Store stock solutions and samples at -80°C and avoid repeated freeze-thaw cycles.

Category 2: Liquid Chromatography & Separation

Question 2: I'm observing poor peak shape (broadening, tailing) and low signal intensity. How can I improve my chromatography?

Answer: Poor chromatography can significantly impact signal intensity by causing the analyte to be diluted before it reaches the mass spectrometer. For a very long-chain acyl-CoA, optimizing the chromatographic conditions is critical.

  • Expert Insight: The long acyl chain of your molecule increases its hydrophobicity, which can lead to strong retention on traditional C18 columns and poor peak shape. The choice of mobile phase is also crucial for achieving good separation and efficient ionization.

Troubleshooting Steps:

  • Column Selection:

    • Consider a shorter C18 column or a column with a different chemistry, such as a C8 or a C4 column, to reduce retention.

    • For very long-chain fatty acyl-CoAs, a C4 reversed-phase column has been shown to provide good separation.[6]

  • Mobile Phase Optimization:

    • pH Adjustment: Acyl-CoAs can exhibit better peak shape at a slightly alkaline pH. Using a mobile phase containing a small amount of ammonium hydroxide can improve chromatography for long-chain acyl-CoAs.[1][5][7]

    • Alternative Modifiers: Triethylamine acetate has also been used as a mobile phase modifier for the separation of long-chain acyl-CoAs.[6]

    • Organic Solvent: Acetonitrile is a common choice, but methanol can sometimes offer different selectivity. Ensure your organic solvent is of high purity.

  • Gradient Optimization:

    • A shallow gradient may be necessary to effectively separate your analyte from other lipids in the sample.

    • Ensure the gradient is sufficient to elute the highly hydrophobic analyte from the column in a sharp peak.

Category 3: Mass Spectrometry & Detection

Question 3: My analyte is eluting from the LC column, but the signal in the mass spectrometer is still very low. What MS parameters should I optimize?

Answer: Low signal intensity in the mass spectrometer, despite good chromatography, often points to inefficient ionization or suboptimal instrument settings.

  • Expert Insight: The large and complex structure of this compound can make it challenging to ionize efficiently. Additionally, ion suppression from co-eluting matrix components is a common problem in lipid analysis.

Troubleshooting Steps:

  • Ionization Mode:

    • Positive vs. Negative Mode: Experiment with both positive and negative electrospray ionization (ESI) modes. While positive mode is often used for acyl-CoAs, negative mode can also be effective.[6][8]

    • Adduct Formation: In positive mode, look for protonated molecules [M+H]+ as well as adducts with sodium [M+Na]+ or potassium [M+K]+. In negative mode, you may see the deprotonated molecule [M-H]-.

  • Source Parameter Optimization:

    • Direct Infusion: If possible, perform a direct infusion of a standard solution of your analyte into the mass spectrometer to optimize source parameters without the LC.

    • Key Parameters: Systematically optimize the following parameters:

      • Capillary/Spray Voltage

      • Gas Temperatures (Nebulizer and Drying Gas)

      • Gas Flow Rates (Nebulizer and Drying Gas)

      • Source Fragmentation/Cone Voltage

  • MS/MS Optimization:

    • Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the phospho-ADP moiety (507 Da) in positive ion mode.[7][8] This can be used for a neutral loss scan to identify potential acyl-CoAs in your sample.

    • MRM Transitions: For quantitative analysis, use Multiple Reaction Monitoring (MRM). Optimize the collision energy for your specific precursor-to-product ion transitions to maximize signal intensity.

Table 1: Common MS/MS Transitions for Acyl-CoAs

Ionization ModePrecursor IonCommon FragmentDescription
Positive[M+H]+[M+H-507]+Neutral loss of phospho-ADP
Positive[M+H]+m/z 428.0365Adenosine 3',5'-diphosphate fragment
Negative[M-H]-m/z 657.4Fragment containing the acyl chain and part of the CoA
Category 4: Matrix Effects & Ion Suppression

Question 4: My signal is strong in a clean standard solution but drops significantly when I analyze my biological samples. What is causing this?

Answer: This is a classic sign of ion suppression , where other components in your sample matrix interfere with the ionization of your target analyte.

  • Expert Insight: Biological samples are complex mixtures containing high concentrations of lipids, salts, and other molecules that can co-elute with your analyte and compete for ionization in the ESI source. Phospholipids are a major cause of ion suppression in lipid analysis.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up your sample and remove interfering substances. A C18 or mixed-mode SPE cartridge may be effective.

    • Liquid-Liquid Extraction (LLE): An LLE protocol can be used to selectively extract lipids and remove more polar interfering compounds.

    • Phospholipid Removal: Consider using specific phospholipid removal plates or cartridges if you suspect they are the primary cause of ion suppression.

  • Enhance Chromatographic Separation:

    • As discussed in Category 2, improving your chromatographic resolution to separate your analyte from the bulk of the matrix components is a very effective way to reduce ion suppression.

  • Dilution:

    • Simply diluting your sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Internal Standards:

    • Use a stable isotope-labeled internal standard that is structurally similar to your analyte. This will co-elute and experience similar matrix effects, allowing for more accurate quantification despite ion suppression.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation with Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Homogenization: Homogenize your tissue or cell sample in a suitable extraction solvent (e.g., 2:1 methanol:chloroform) on ice.

  • Extraction: Add water to induce phase separation. Centrifuge and collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with your SPE cartridge (e.g., 50% methanol).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with your reconstitution solvent.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 20% methanol) to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a stronger solvent (e.g., 80-100% methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate and reconstitute in your initial LC mobile phase for analysis.

Workflow for Troubleshooting Low Signal Intensity

The following diagram illustrates a logical workflow for diagnosing and resolving low signal intensity issues.

TroubleshootingWorkflow Start Low Signal Intensity Observed CheckStandard Analyze Freshly Prepared Standard in Clean Solvent Start->CheckStandard SignalOK Signal is Strong CheckStandard->SignalOK Yes SignalLow Signal is Still Low CheckStandard->SignalLow No SamplePrep Investigate Sample Preparation and Matrix Effects SignalOK->SamplePrep Indicates Matrix Effects Degradation Investigate Sample Degradation SignalLow->Degradation Indicates Analyte Instability or Fundamental Method Issue OptimizeLC Optimize Liquid Chromatography SamplePrep->OptimizeLC Degradation->OptimizeLC OptimizeMS Optimize Mass Spectrometer Settings Degradation->OptimizeMS OptimizeLC->OptimizeMS Reanalyze Re-analyze Sample OptimizeMS->Reanalyze

Caption: A step-by-step workflow for troubleshooting low signal intensity.

References

"optimization of fragmentation parameters for (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA MRM"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of MRM Fragmentation for 3-Oxohexacosatetraenoyl-CoA

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for developing a robust Multiple Reaction Monitoring (MRM) method for the challenging analyte, (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA (hereafter referred to as 3-oxo-C26:4-CoA). This very long-chain, polyunsaturated acyl-CoA presents unique analytical hurdles due to its molecular weight, potential instability, and complex structure.

This document moves beyond a simple checklist, offering causal explanations for experimental choices to empower you to troubleshoot and optimize your methods with confidence.

Frequently Asked Questions (FAQs)

Q1: What makes 3-oxo-C26:4-CoA a difficult analyte for LC-MS/MS? A1: Several factors contribute to the analytical challenge. Its high molecular weight and long acyl chain make it less volatile and prone to poor chromatographic peak shape.[1] The polyunsaturated nature makes it susceptible to oxidation, while the thioester bond of the CoA moiety can be labile, especially in non-optimal pH conditions.[2] Furthermore, as a polar lipid, it can suffer from ion suppression due to matrix effects and may adsorb to metallic or glass surfaces, leading to poor reproducibility.[3]

Q2: What is the theoretical mass of 3-oxo-C26:4-CoA and its expected precursor ion? A2: Understanding the precise mass is the first step in any mass spectrometry experiment. Based on its chemical formula (C₄₇H₇₂N₇O₁₇P₃S), the theoretical masses are as follows:

ParameterChemical FormulaMonoisotopic Mass (Da)
Neutral Molecule [M]C₄₇H₇₂N₇O₁₇P₃S1131.3918
Precursor Ion [M+H]⁺C₄₇H₇₃N₇O₁₇P₃S⁺1132.3997

Q3: What are the most common fragmentation patterns for acyl-CoAs in positive ion mode ESI-MS/MS? A3: Acyl-CoAs exhibit highly characteristic fragmentation patterns. The two most reliable fragmentation pathways involve the Coenzyme A moiety:

  • Neutral Loss of 507 Da: The most common and typically most abundant fragmentation is the cleavage of the 3'-phosphoadenosine diphosphate group, resulting in a neutral loss of 507.0031 Da.[4][5][6] This transition is often the most sensitive and is recommended as the primary "quantifier" transition in an MRM assay.[7][8]

  • Product Ion at m/z 428: A second common fragment corresponds to the adenosine-diphosphate-pantetheine portion of the molecule, appearing at m/z 428.1.[6][7] This can serve as a useful "qualifier" transition to confirm the identity of the analyte.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during method development for 3-oxo-C26:4-CoA.

Issue 1: Weak or No Precursor Ion Signal ([M+H]⁺ at m/z 1132.4)

Potential Cause & Explanation: This issue often points to problems in the ion source or with the stability of the analyte before it reaches the detector. The large, polar 3-oxo-C26:4-CoA molecule requires careful optimization to ensure it is efficiently desolvated and ionized without premature fragmentation.

Troubleshooting Steps:

  • Optimize Source Parameters:

    • Declustering Potential (DP) / Cone Voltage (CV): These are critical for maximizing the [M+H]⁺ signal. If the voltage is too low, you may see solvent clusters and poor desolvation. If it's too high, you will induce fragmentation in the source, reducing the precursor ion intensity.

    • Action: Perform a direct infusion of your analyte standard and ramp the DP/CV across a relevant range (e.g., 40 V to 150 V). Monitor the intensity of m/z 1132.4 to find the voltage that yields the maximum signal.

  • Check Analyte Stability:

    • Very long-chain acyl-CoAs can be unstable in aqueous solutions and are prone to hydrolysis.[2] They can also adsorb to surfaces, leading to signal loss.

    • Action: Reconstitute your dried extracts in a solution that promotes stability, such as methanol or a methanol/ammonium acetate buffer mixture.[2] Ensure autosampler temperature is kept low (e.g., 4°C) and limit the time samples are queued before injection.[4]

  • Improve Chromatography:

    • Poor chromatography can lead to broad peaks, which results in a low signal-to-noise ratio. The polarity of 3-oxo-C26:4-CoA can be challenging for standard C18 columns.

    • Action: Consider using a column with a different chemistry or operating at a higher pH (e.g., pH 10.5 with ammonium hydroxide), which has been shown to improve peak shape for long-chain acyl-CoAs.[9] However, be mindful of column stability at high pH.

Issue 2: Low or Unstable Product Ion Signal After Fragmentation

Potential Cause & Explanation: Once you have a stable precursor ion signal, a weak product ion signal points directly to suboptimal fragmentation in the collision cell. The Collision Energy (CE) applied is the primary determinant of fragmentation efficiency.[10] The goal is to apply just enough energy to efficiently break the desired bond without causing further, unwanted fragmentation of the product ion.

Troubleshooting Steps:

  • Systematically Optimize Collision Energy (CE):

    • The optimal CE is highly dependent on the precursor ion's mass, charge state, and structure, as well as the instrument type. A calculated "default" CE is rarely the true optimum.[11]

    • Action: Follow the detailed protocol below to perform a CE optimization experiment. This is the most critical step for maximizing MRM sensitivity.

  • Select the Correct Product Ions:

    • Start with the most reliable fragments. For 3-oxo-C26:4-CoA, the primary and secondary transitions are:

Transition TypePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Description
Quantifier 1132.4625.4Neutral Loss of 507 Da [M+H-507]⁺
Qualifier 1132.4428.1CoA Moiety Fragment
Experimental Protocol: Collision Energy Optimization

This protocol describes how to systematically determine the optimal CE for the primary MRM transition of 3-oxo-C26:4-CoA.

Objective: To find the collision energy that produces the maximum signal intensity for the 1132.4 → 625.4 transition.

Materials:

  • A pure or semi-pure standard of 3-oxo-C26:4-CoA at a known concentration (e.g., 1 µM in 50:50 Methanol:Water).

  • Triple quadrupole mass spectrometer coupled to an LC system.

Procedure:

  • Set Up the Infusion: Directly infuse the analyte standard into the mass spectrometer at a low flow rate (e.g., 10-30 µL/min). This provides a stable and continuous signal, removing chromatographic variability.

  • Define the MRM Transition: In your instrument control software, create an MRM method monitoring the transition with a precursor (Q1) of m/z 1132.4 and a product (Q3) of m/z 625.4.

  • Create the CE Ramp Experiment:

    • Set up an experiment where the Collision Energy is ramped in discrete steps. A good starting range for an ion of this mass is 30 eV to 80 eV.

    • Use a step size of 2-5 eV. For each CE value, set a dwell time of at least 50-100 ms to ensure a stable signal is recorded.

  • Acquire Data: Start the infusion and run the CE ramp experiment. The instrument will cycle through each CE value, measuring the resulting product ion intensity.

  • Analyze the Results:

    • Plot the product ion intensity (Peak Area or Height) against the corresponding Collision Energy value.

    • The optimal CE is the value at the peak of this curve, as it represents the energy that yields the most efficient fragmentation for this specific transition.[10]

Example Data Table for CE Optimization:

Collision Energy (eV)Product Ion Intensity (cps)
3015,000
3545,000
4098,000
45180,000
50 250,000
55210,000
60150,000
6580,000
7035,000

In this example, the optimal Collision Energy would be selected as 50 eV.

Visualization of Workflows and Mechanisms

MRM Optimization Workflow

This diagram outlines the logical flow for developing and optimizing the MRM method for 3-oxo-C26:4-CoA.

MRM_Optimization_Workflow cluster_preparation Step 1: Analyte & System Preparation cluster_source_opt Step 2: Source Optimization (Infusion) cluster_collision_opt Step 3: Collision Cell Optimization (Infusion) cluster_final Step 4: Final Method A Calculate Theoretical Mass (Precursor & Product Ions) B Prepare Analyte Standard (e.g., 1 µM in MeOH/H2O) A->B C Optimize Source Parameters (DP, CV, Gas, Temp) for max Precursor [M+H]⁺ B->C D Select MRM Transitions (Quantifier & Qualifier) C->D E Perform Collision Energy (CE) Ramp Experiment D->E F Determine Optimal CE for Each Transition E->F G Combine Optimized Parameters into Final LC-MRM Method F->G

Caption: Workflow for MRM method development and optimization.

Fragmentation of 3-oxo-C26:4-CoA

This diagram illustrates the primary fragmentation pathway leading to the quantifier and qualifier ions.

Caption: Primary fragmentation pathways for 3-oxo-C26:4-CoA.

References

Technical Support Center: Strategies for Enhancing the Stability of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-VLC-PUFA-CoA-001

Version: 1.0

Introduction

Welcome to the technical support center for (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this very-long-chain polyunsaturated fatty acyl-CoA in their experiments. Due to its unique structure—a C26 fatty acyl chain with four cis-double bonds, a 3-oxo group, and a high-energy thioester linkage—this molecule is susceptible to several modes of degradation in aqueous solutions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate stability issues, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Understanding the Instability of this compound

The degradation of this molecule is primarily driven by two distinct chemical processes:

  • Oxidative Degradation: The polyunsaturated fatty acid (PUFA) chain is highly susceptible to lipid peroxidation, a free-radical chain reaction initiated by exposure to oxygen, light, heat, and transition metal ions.[1]

  • Hydrolytic Cleavage: The thioester bond is energetically activated and can be cleaved by hydrolysis, which is sensitive to pH, temperature, and enzymatic activity.

The presence of a 3-oxo (or β-keto) group introduces an additional electrophilic site, which may influence the molecule's reactivity, particularly in the presence of nucleophiles. These degradation pathways can lead to a significant loss of active compound, generation of confounding artifacts, and inconsistent experimental outcomes.

Visualizing Degradation Pathways

The following diagram illustrates the primary routes of degradation for this compound.

Degradation Pathways cluster_0 Primary Molecule cluster_1 Degradation Products A This compound B Hydroperoxides, Aldehydes, Truncated Acyl-CoAs A->B Oxidation (O2, Metal Ions, Light, Heat) C 3-Oxohexacosatetraenoic Acid + Coenzyme A A->C Hydrolysis (H2O, pH extremes, Thioesterases) Stability Assessment Workflow A Prepare Test Solutions (e.g., Buffer A, Buffer B, Buffer C) B Spike Acyl-CoA into each solution to a final concentration of 10 µM A->B C Time Point 0: Immediately quench and analyze a T0 aliquot B->C D Incubate remaining solutions under experimental conditions (e.g., 37°C, room temp) B->D F LC-MS/MS Analysis: Quantify remaining parent compound C->F E Time Point X: Quench and analyze aliquots at defined time intervals (e.g., 1h, 4h, 24h) D->E E->F G Plot % Remaining vs. Time Calculate degradation rate F->G

References

Validation & Comparative

A Researcher's Guide to Internal Standard Selection for the Quantitative Analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential internal standards (IS) for the accurate quantification of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, a complex very-long-chain 3-oxo-polyunsaturated fatty acyl-CoA. As a critical intermediate in metabolic pathways such as peroxisomal β-oxidation, its precise measurement is essential for understanding lipid metabolism and associated pathologies. The inherent challenges in analyzing long-chain acyl-CoAs—including their low physiological concentrations, susceptibility to degradation, and complex sample matrices—mandate the use of a meticulously selected internal standard to ensure data accuracy and reliability.[1]

This document moves beyond a simple listing of options to explain the fundamental principles behind internal standard selection, offering a data-driven comparison of available choices and providing actionable protocols for validation.

Pillar 1: The Ideal Internal Standard: A Theoretical Framework

An internal standard is added at a known concentration to samples at the earliest stage of preparation to correct for analyte loss during sample processing and for variations in instrument response.[2] For LC-MS/MS analysis, the ideal IS should exhibit several key characteristics:

  • Structural and Physicochemical Similarity: It should closely mimic the analyte's behavior during extraction, chromatography, and ionization.

  • Mass Spectrometric Distinction: It must be clearly distinguishable from the analyte by the mass spectrometer, with no overlapping isotopic signals.

  • Chromatographic Co-elution: Ideally, the IS should co-elute with the analyte to ensure it experiences the same matrix effects at the same time.

  • Biological Inertness: It must be absent in the biological samples being analyzed.[2]

  • Stability: It must be stable throughout the entire analytical procedure.

The following diagram illustrates the decision-making logic for selecting an appropriate internal standard, balancing theoretical perfection with practical feasibility.

Caption: Decision workflow for internal standard selection.

Pillar 2: A Comparative Analysis of Internal Standard Candidates

We evaluate three primary classes of internal standards for the analysis of this compound.

Class of Internal StandardDescriptionProsConsRecommendation
Class 1: Stable Isotope-Labeled (SIL) An analogue of the target analyte containing heavy isotopes (e.g., ²H, ¹³C).- The Gold Standard: Corrects for variability at every analytical step (extraction, ionization, etc.).[2]- Co-elutes perfectly with the analyte, ensuring identical matrix effects.- Availability: Almost certainly not commercially available for this specific molecule.- Cost: Custom synthesis is complex and expensive.[3]Ideal but Impractical. If resources permit custom synthesis, this is the superior choice. For most labs, this is not a viable option.
Class 2: Odd-Chain Saturated An acyl-CoA with an odd number of carbons in the fatty acid chain, such as Heptadecanoyl-CoA (C17:0-CoA).- Commercially Available: Readily sourced from multiple vendors.- Biologically Absent: Not typically found in mammalian systems.- Good Compromise: Behaves similarly to other long-chain acyl-CoAs during extraction.[4][5][6]- Different Chromatography: As a saturated molecule, it will have a different retention time than the polyunsaturated analyte.- Potential for Differential Ionization: Structural differences may lead to variations in ionization efficiency.Most Practical & Recommended Choice. Its benefits and availability make it the most logical starting point for method development. Requires thorough validation.
Class 3: Structurally Related Another very-long-chain polyunsaturated acyl-CoA (VLC-PUFA-CoA) that is not endogenously present in the sample.- Closer Structural Match: May have more similar chromatographic and ionization properties than an odd-chain saturated IS.- Risk of Presence in Sample: Must be rigorously confirmed to be absent from the biological matrix.- Limited Availability: Commercial availability of specific VLC-PUFA-CoAs can be sparse.A Viable Alternative. Consider if C17:0-CoA fails validation. Requires careful screening of biological samples to confirm its absence.

Pillar 3: Experimental Design for Quantification and Validation

Accurate quantification relies on a robust LC-MS/MS method. Long-chain acyl-CoAs are typically analyzed using reverse-phase chromatography coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[4][7] The characteristic fragmentation involves a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da), which is highly specific and ideal for Selected Reaction Monitoring (SRM).[1][5][6][7]

Table 2: Proposed LC-MS/MS Parameters for Analyte and C17:0-CoA Internal Standard Note: These are starting parameters and require optimization on the specific instrument.

CompoundFormulaExact MassPrecursor Ion [M+H]⁺Product IonCollision Energy (eV)
This compoundC47H76N7O18P3S1151.421152.4645.4~40-45
Heptadecanoyl-CoA (C17:0-CoA) - IS C38H68N7O17P3S1023.361024.4517.4~30-35
Workflow for Internal Standard Validation

It is not enough to simply add an internal standard; its performance must be empirically validated. The following workflow ensures the chosen IS provides accurate and reproducible results.

Validation_Workflow cluster_prep Sample Preparation start Begin IS Validation (e.g., C17:0-CoA) prep_matrix Prepare Pooled Matrix (e.g., tissue homogenate) start->prep_matrix spike_pre Set 1: Spike IS before extraction prep_matrix->spike_pre spike_post Set 2: Spike IS after extraction prep_matrix->spike_post analyze LC-MS/MS Analysis spike_pre->analyze spike_post->analyze calc_recovery Calculate Extraction Recovery (Set 1 vs. Set 2) analyze->calc_recovery eval_matrix Assess Matrix Effect (Post-spike vs. Neat Standard) analyze->eval_matrix eval_linearity Evaluate Linearity & Accuracy (Calibration curve in matrix) analyze->eval_linearity decision Does IS meet acceptance criteria? (e.g., Recovery 80-120%, RSD <15%) eval_linearity->decision accept IS is Validated decision->accept Yes reject Select Alternative IS & Repeat Validation decision->reject No

Caption: Experimental workflow for internal standard validation.

Pillar 4: A Practical Protocol for Analysis and Validation

This protocol outlines the analysis of this compound using C17:0-CoA as the internal standard.

Part A: Sample Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][8]

  • Homogenization: Homogenize ~50 mg of frozen tissue in a pre-chilled glass homogenizer containing 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Internal Standard Spiking: Add a known amount of C17:0-CoA internal standard solution (e.g., 20 ng) to the homogenate.

  • Solvent Extraction: Add 2 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol, 3:1 v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Sonicate for 3 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 15 mM ammonium hydroxide).

Part B: LC-MS/MS Analysis

These conditions are a starting point and require optimization.[4][7]

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.

  • Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole with ESI source.

  • Ionization Mode: Positive (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM) using the transitions in Table 2.

Part C: Validation Experiments
  • Extraction Recovery: Prepare two sets of pooled matrix samples. In Set 1, spike C17:0-CoA before extraction. In Set 2, extract the blank matrix and spike the C17:0-CoA into the final extract just before analysis. The ratio of the average peak area of Set 1 to Set 2 represents the extraction recovery.

  • Matrix Effect: Compare the peak area of the IS spiked into a post-extraction sample (Set 2 from above) to the peak area of the IS in a clean solvent. The ratio indicates the degree of ion suppression or enhancement.

  • Linearity: Prepare a calibration curve by spiking known amounts of a reference standard for the analyte and a fixed amount of the IS into a blank matrix extract. Plot the peak area ratio (Analyte/IS) against the analyte concentration. Assess the linearity by the coefficient of determination (R² > 0.99).

Table 3: Example Data for Linearity Assessment

Analyte Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
15,200101,0000.051
524,80099,5000.249
20105,000103,0001.019
50256,000100,2002.555
100510,00099,8005.110

Conclusion and Final Recommendation

For the robust, quantitative analysis of this compound, a stable isotope-labeled internal standard represents the analytical ideal but is often practically unattainable. Therefore, an odd-chain saturated acyl-CoA, specifically Heptadecanoyl-CoA (C17:0-CoA), emerges as the most pragmatic and scientifically sound choice. It is commercially available, biologically absent in most relevant samples, and shares key structural characteristics with the analyte.

Crucially, the selection of C17:0-CoA must be followed by a rigorous, systematic validation of its performance within the specific biological matrix of interest. By following the experimental workflows outlined in this guide, researchers can ensure that their chosen internal standard provides the necessary correction for analytical variability, leading to accurate, reproducible, and trustworthy quantitative data.

References

A Comparative Guide to the Synthesis of Isotopically Labeled (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA for Metabolomic Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for producing isotopically labeled (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, a critical internal standard for the quantitative analysis of very-long-chain fatty acid (VLCFA) metabolism. As an intermediate in the peroxisomal β-oxidation of C26:4 polyunsaturated fatty acids, its accurate measurement is vital for researchers in metabolic diseases, lipidomics, and drug development.[1] The introduction of a stable isotope label (e.g., ¹³C, ²H) is essential for its use in stable isotope dilution mass spectrometry, the gold standard for metabolite quantification.[2][3]

This document moves beyond simple protocols to explain the rationale behind methodological choices, enabling researchers to select and adapt the optimal strategy for their specific experimental needs. We will compare two primary approaches: Total Chemical Synthesis and a hybrid Chemo-Enzymatic Synthesis .

The Central Challenge: Stability and Specificity

The target molecule presents two significant synthetic challenges. First, the polyunsaturated acyl chain is susceptible to isomerization and oxidation, demanding mild reaction conditions. Second, the thioester linkage to Coenzyme A (CoA) is labile, further complicating purification and handling.[4] The choice of synthetic route must balance the need for precise isotopic label placement with the preservation of these delicate structural features.

Comparative Analysis of Synthetic Strategies

We present a head-to-head comparison of the two most viable synthetic philosophies for this molecule.

FeatureTotal Chemical SynthesisChemo-Enzymatic Synthesis
Control of Labeling Excellent: Precise, site-specific incorporation of isotopes is possible.Good to Excellent: Depends on the chemical synthesis of the fatty acid precursor.
Overall Yield Moderate to Low: Multi-step processes often lead to cumulative product loss.Moderate to High: Enzymatic steps are typically high-yielding and specific.
Scalability Difficult: Scaling up can be challenging and expensive.Moderate: Limited by enzyme availability and cost, but generally more scalable.
Technical Difficulty High: Requires expertise in organic synthesis and handling of sensitive reagents.Moderate: Requires protein expression/purification and biochemical assay expertise.
Purity of Final Product Good: Purification can be complex due to side products.Excellent: High enzyme specificity often leads to cleaner reaction mixtures.
Cost-Effectiveness Low: Reagents, solvents, and purification media can be expensive.Moderate: The primary cost is the enzyme and cofactors (ATP, CoA).

Strategy 1: Total Chemical Synthesis

This approach builds the molecule from the ground up using traditional organic chemistry. It offers unparalleled control over the exact placement of the isotopic label, which can be introduced via a labeled precursor early in the synthesis.

Rationale and Workflow

The core of this strategy is a Claisen condensation reaction to form the 3-oxoacyl moiety, followed by coupling to Coenzyme A.[5] The polyunsaturated tail is constructed separately and coupled to the head group.

cluster_0 Part A: Synthesis of Labeled 3-Oxo Fatty Acid cluster_1 Part B: Coupling to Coenzyme A A1 Labeled Precursor (e.g., ¹³C₂-Malonic Acid) A3 Claisen Condensation with lithiated ester of labeled precursor A1->A3 A2 Synthesis of C24 Acyl Chain (11Z,14Z,17Z,20Z)-tetracosatetraenoyl chloride A2->A3 A4 Saponification & Acidification A3->A4 A5 Purification of Labeled 3-Oxo-C26:4 Fatty Acid A4->A5 B1 Activation of Carboxylic Acid (e.g., N-Hydroxysuccinimide ester) A5->B1 Purified Acid B2 Coupling Reaction with Coenzyme A (lithium salt) in THF/H₂O B1->B2 B3 Final Purification (Reverse-Phase HPLC) B2->B3 Validation Final Product Validation (LC-MS/MS, ¹H/¹³C NMR) B3->Validation

Caption: Workflow for the total chemical synthesis of labeled 3-oxoacyl-CoA.

Detailed Experimental Protocol (Chemical Synthesis)

Part A: Synthesis of Isotopically Labeled (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoic Acid

  • Precursor Synthesis: Synthesize the C24 acyl chain, (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid, from commercially available linolenic acid through successive elongation steps. This is a non-trivial process requiring protection of the carboxyl group and iterative steps of reduction, activation, and coupling with a two-carbon unit.

  • Activation: Convert the C24 acid to its acyl chloride using oxalyl chloride or thionyl chloride under anhydrous conditions.

  • Malonate Preparation: Prepare the lithium enolate of ethyl-[¹³C₂]-acetate by reacting it with a strong base like lithium diisopropylamide (LDA) at -78°C in anhydrous tetrahydrofuran (THF). The use of a labeled acetate precursor places the isotope at the C1 and C2 positions.

  • Claisen Condensation: Add the C24 acyl chloride dropwise to the enolate solution at -78°C and allow the reaction to proceed for 2-3 hours. This forms the ethyl ester of the target 3-oxo acid.

  • Saponification: Quench the reaction with saturated NH₄Cl and extract the ester. Hydrolyze the ester to the free acid using LiOH in a THF/water mixture.

  • Purification: Acidify the mixture and extract the 3-oxo fatty acid. Purify the product using silica gel chromatography.

Part B: Coupling to Coenzyme A

  • Activation of the 3-Oxo Acid: Dissolve the purified labeled 3-oxo fatty acid in anhydrous dichloromethane. Add N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC). Stir overnight to form the NHS ester.

  • Coupling: In a separate flask, dissolve the lithium salt of Coenzyme A in a buffered aqueous solution (e.g., 0.5 M KHCO₃). Add the NHS ester (dissolved in a minimal amount of THF) dropwise to the CoA solution while stirring vigorously on ice. The choice of a mixed solvent system is critical to bring the hydrophobic NHS ester and the hydrophilic CoA into contact.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing a small amount of formic or acetic acid to ensure the carboxyl groups are protonated.

Strategy 2: Chemo-Enzymatic Synthesis

This strategy leverages the efficiency and specificity of enzymes to perform the final, often most challenging, step of the synthesis. A labeled 3-oxo fatty acid is first synthesized chemically (as in Part A above), and then an enzyme, long-chain acyl-CoA synthetase (ACSL), is used to ligate it to CoA.[6]

Rationale and Workflow

ACSL enzymes activate long-chain fatty acids by converting them into their corresponding CoA thioesters in an ATP-dependent manner.[1] This approach avoids the harsh chemical conditions often required for CoA coupling and results in a cleaner product profile, simplifying downstream purification. Several ACSL isoforms exist, and choosing one with known activity towards very-long-chain fatty acids is key to success.[7]

cluster_0 Part A: Chemical Synthesis cluster_1 Part B: Enzymatic Ligation A1 Synthesis of Labeled 3-Oxo-C26:4 Fatty Acid (See Chemical Protocol Part A) B2 Substrates (Labeled Acid, Coenzyme A, ATP) A1->B2 Purified Acid B1 Reaction Buffer (Tris-HCl, MgCl₂, DTT) B4 Enzymatic Reaction (Incubate at 37°C) B1->B4 B2->B4 B3 Enzyme (Recombinant Long-Chain Acyl-CoA Synthetase, ACSL) B3->B4 B5 Quench & Purify (Acidification, RP-HPLC) B4->B5 Validation Final Product Validation (LC-MS/MS, ¹H/¹³C NMR) B5->Validation

Caption: Workflow for the chemo-enzymatic synthesis of labeled 3-oxoacyl-CoA.

Detailed Experimental Protocol (Chemo-Enzymatic)
  • Chemical Synthesis: Prepare the isotopically labeled (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoic acid as described in Part A of the chemical synthesis protocol.

  • Enzyme Preparation: Express and purify a suitable recombinant ACSL isoform (e.g., ACSL1 or ACSL5, which have broad substrate specificity) from E. coli or another expression system.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction would contain:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl₂

    • 2 mM DTT (to keep CoA in its reduced state)

    • 10 mM ATP

    • 0.5 mM Coenzyme A (lithium salt)

    • 50 µM Labeled 3-oxo fatty acid (solubilized with Triton X-100 or as a potassium salt)

    • 5-10 µg of purified ACSL enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or LC-MS.

  • Quenching and Purification: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.[2] Centrifuge to pellet the protein, and filter the supernatant. Purify the labeled 3-oxoacyl-CoA from the supernatant using RP-HPLC as described in the chemical synthesis protocol.

Validation of the Final Product: A Self-Validating System

Regardless of the synthetic route, rigorous validation is non-negotiable. The protocol must be a self-validating system, where analytical data unequivocally confirms the identity, purity, and isotopic enrichment of the final product.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the primary tool for validation.[8][9]

  • Identity Confirmation: The analysis should confirm the correct precursor ion mass, accounting for the mass shift from the incorporated stable isotopes. For example, a [¹³C₂]-labeled product will have a mass increase of 2.0067 Da compared to the unlabeled standard.

  • Structural Confirmation: Tandem MS (MS/MS) fragmentation is crucial. Acyl-CoAs exhibit characteristic fragmentation patterns, including the loss of the acyl chain and fragments corresponding to the phosphopantetheine and adenosine moieties of CoA.[4][10] The fragmentation data must be consistent with the proposed structure.

  • Purity Assessment: The purity is determined by integrating the peak area of the target compound in the HPLC chromatogram relative to any impurities. A purity of >95% is typically required for use as an internal standard.

  • Isotopic Enrichment: By comparing the peak intensity of the labeled compound with any residual unlabeled species, the isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While more sample-intensive, NMR provides definitive structural information.[11][12][13]

  • ¹H NMR: Confirms the overall structure, including the characteristic signals for the double bonds in the acyl chain and the protons of the CoA moiety.

  • ¹³C NMR: If ¹³C labels are used, direct detection of the enriched carbons provides unambiguous proof of label incorporation and position.

The combination of these techniques provides an authoritative confirmation of the synthesized product, ensuring its suitability for quantitative validation studies.

Start Select Synthesis Strategy q1 Is precise, site-specific labeling critical? Start->q1 q2 Is handling multi-step organic synthesis feasible? q1->q2 Yes q3 Are high yields and simpler purification a priority? q1->q3 No q2->q3 No chem Recommend: Total Chemical Synthesis q2->chem Yes q3->q2 No q4 Is a suitable ACSL enzyme available? q3->q4 Yes q4->chem No (Reconsider chemical coupling) enz Recommend: Chemo-Enzymatic Synthesis q4->enz Yes

Caption: Decision flowchart for selecting the optimal synthesis strategy.

Conclusion

The synthesis of isotopically labeled this compound is a challenging but achievable goal for well-equipped laboratories. The Total Chemical Synthesis route offers ultimate control over label placement but is technically demanding and may result in lower yields. The Chemo-Enzymatic Synthesis approach provides a more efficient and specific alternative for the final ligation step, yielding a cleaner product with less effort, provided the precursor acid can be synthesized and a suitable enzyme is available. The choice between these methods depends on the specific requirements for label position, available expertise, and resources. In all cases, rigorous validation by LC-MS/MS and NMR is paramount to ensure the quality and accuracy of the final standard.

References

A Comprehensive Guide to the Comparative Analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA Levels in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricate world of lipid metabolism, understanding the nuanced roles of specific acyl-Coenzyme A (acyl-CoA) species is paramount. This guide provides a comprehensive, technically detailed framework for the comparative analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA across various cell lines. While this specific very-long-chain polyunsaturated 3-oxo-fatty acyl-CoA is not extensively characterized in the public domain, its structural elements suggest a potential role in complex lipid biosynthesis or degradation pathways. This guide, therefore, presents a robust, adaptable methodology based on established principles of acyl-CoA analysis, empowering researchers to pioneer investigations into its cellular significance.

Introduction: The Significance of Acyl-CoA Profiling

Acyl-CoAs are central intermediates in a multitude of metabolic pathways, including fatty acid synthesis and oxidation, glycerolipid biosynthesis, and protein acylation.[1][2] Their intracellular concentrations are tightly regulated and can vary significantly between different cell types and physiological states, reflecting the unique metabolic fingerprint of a cell.[3][4][5] The analysis of specific acyl-CoA species, such as the hypothetical this compound, can provide invaluable insights into the metabolic adaptations of cells in health and disease, offering potential biomarkers and therapeutic targets.

This guide will navigate the complexities of establishing a robust workflow for the comparative analysis of this novel acyl-CoA, from the strategic selection of cell lines to the intricacies of sample preparation and the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Experimental Design: A Strategic Approach to Cell Line Comparison

The selection of cell lines is a critical first step that will fundamentally shape the experimental outcomes. The choice should be driven by the central research question. For instance, to investigate the role of this compound in cancer biology, one might compare a panel of cancer cell lines from different tissues of origin (e.g., breast, prostate, liver) with their non-tumorigenic counterparts.[1][5] Alternatively, to explore its involvement in metabolic disorders, a comparison of cell lines with known differences in lipid metabolism, such as hepatoma cell lines (e.g., HepG2, Huh7) and adipocyte-like cells, would be insightful.[6]

Key Considerations for Cell Line Selection:

  • Metabolic Phenotype: Select cell lines with established differences in lipid metabolism to maximize the potential for observing variations in the target acyl-CoA.[4][7][8]

  • Tissue of Origin: Comparing cell lines from different tissues can reveal tissue-specific metabolic pathways.

  • Disease vs. Healthy Models: Juxtaposing cancer cell lines with their normal counterparts can highlight metabolic reprogramming in disease.[1]

  • Genetic Background: Consider isogenic cell lines with specific gene knockouts or knock-ins related to fatty acid metabolism to probe the genetic determinants of the target acyl-CoA's levels.

Methodologies: A Step-by-Step Guide to Quantification

The accurate quantification of long-chain acyl-CoAs is analytically challenging due to their low abundance and inherent instability.[1][9] The following protocol outlines a robust workflow leveraging LC-MS/MS, the gold standard for acyl-CoA analysis.

Part 1: Cell Culture and Harvesting
  • Cell Seeding: Seed the selected cell lines in appropriate culture vessels (e.g., 10 cm dishes) and grow them to a consistent confluence (e.g., 80-90%). Ensure an equal number of cells are harvested for each cell line to allow for meaningful comparisons.[1]

  • Metabolic Quenching and Cell Harvesting: Rapidly quench metabolic activity to preserve the intracellular acyl-CoA pool.

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).[1]

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C) to the culture dish to lyse the cells and quench enzymatic activity.[10][11]

    • Scrape the cells and collect the lysate.[1]

Part 2: Acyl-CoA Extraction

Two primary methods are effective for extracting acyl-CoAs from cellular lysates: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10]

Method A: Liquid-Liquid Extraction (LLE)

This method is relatively simple and effective for a broad range of acyl-CoAs.[3]

  • Internal Standard Spiking: Add an appropriate internal standard to the cell lysate. Given the novelty of the target molecule, a commercially available odd-chain or isotopically labeled long-chain acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled palmitoyl-CoA) can be used for normalization.[3][12]

  • Phase Separation:

    • Add chloroform and water to the methanol lysate to create a two-phase system.[3]

    • Vortex thoroughly and centrifuge to separate the phases.

    • The acyl-CoAs will predominantly partition into the upper aqueous/methanol phase.[3]

  • Drying and Reconstitution:

    • Carefully collect the upper phase and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water or an ammonium acetate buffered solution).[1][11]

Method B: Solid-Phase Extraction (SPE)

SPE offers higher selectivity and can result in a cleaner sample, which is beneficial for downstream LC-MS/MS analysis.[10]

  • Internal Standard Spiking: As with LLE, add an internal standard to the cell lysate.

  • SPE Cartridge Preparation: Use a weak anion exchange or polymeric reversed-phase SPE cartridge.

    • Condition the cartridge with methanol.

    • Equilibrate the cartridge with water.[10]

  • Sample Loading and Elution:

    • Load the cell lysate onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent mixture (e.g., 5% ammonium hydroxide in 50% methanol).[10]

  • Drying and Reconstitution: Dry down the eluate and reconstitute as described for LLE.

Part 3: LC-MS/MS Analysis

The analysis of long-chain acyl-CoAs is typically performed using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[3][13]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column to separate the acyl-CoAs based on their hydrophobicity.

    • Employ a gradient elution with a mobile phase system consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol).[3][13]

  • Mass Spectrometric Detection:

    • Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The MRM transition for this compound will need to be determined. Based on the structure of other acyl-CoAs, a characteristic neutral loss of 507 Da (the adenosine 3'-phosphate 5'-diphosphate portion of CoA) from the protonated molecule [M+H]⁺ is expected.[3]

    • The precursor ion would be the m/z of the protonated molecule, and the product ion would be the fragment corresponding to the acyl chain or another characteristic fragment.

    • Optimize the collision energy for the specific MRM transition to achieve maximum sensitivity.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis will be the peak areas of the target acyl-CoA and the internal standard in each cell line.

  • Quantification: Calculate the relative abundance of this compound in each sample by normalizing its peak area to the peak area of the internal standard.

  • Normalization: To account for variations in cell number, normalize the relative abundance to the total protein concentration of the initial cell lysate, expressing the final levels as pmol/mg of protein.[1]

  • Comparative Analysis: Statistically compare the normalized levels of the target acyl-CoA across the different cell lines using appropriate statistical tests (e.g., t-test or ANOVA).

Visualization of Workflows and Pathways

To facilitate a clear understanding of the experimental process and the potential metabolic context of the target molecule, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Harvesting cluster_extraction Acyl-CoA Extraction cluster_analysis Analysis & Quantification cell_lines Select & Culture Cell Lines harvesting Metabolic Quenching & Cell Harvesting cell_lines->harvesting extraction_choice Choose Extraction Method (LLE or SPE) harvesting->extraction_choice is_spike Internal Standard Spiking extraction_choice->is_spike lcms LC-MS/MS Analysis (MRM) is_spike->lcms data_analysis Data Analysis & Normalization lcms->data_analysis comparison Comparative Quantification data_analysis->comparison metabolic_pathway cluster_pathway Hypothesized Metabolic Pathway fatty_acid (11Z,14Z,17Z,20Z)-Hexacosatetraenoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase hexacosatetraenoyl_coa (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA acyl_coa_synthetase->hexacosatetraenoyl_coa beta_oxidation β-oxidation hexacosatetraenoyl_coa->beta_oxidation target_molecule This compound beta_oxidation->target_molecule downstream Downstream Metabolism (e.g., chain shortening, complex lipid synthesis) target_molecule->downstream

References

A Comparative Guide to the Validation of a Quantitative Assay for (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate study of lipid metabolism, the precise and accurate quantification of specific lipid species is paramount. (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, a long-chain, polyunsaturated 3-oxo-fatty acyl-CoA, represents a potentially crucial intermediate in various metabolic pathways. Its quantification can provide invaluable insights into cellular processes and disease states. This guide offers an in-depth comparison of analytical methodologies for the quantitative analysis of this novel analyte, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. Furthermore, it provides a comprehensive framework for the validation of such an assay, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: Quantifying a Novel Long-Chain Acyl-CoA

The inherent chemical properties of long-chain acyl-CoAs, including this compound, present significant analytical hurdles. These molecules are often present at low physiological concentrations, are prone to degradation, and exist within complex biological matrices. Consequently, the chosen analytical method must exhibit high sensitivity, specificity, and robustness.

Comparative Analysis of Analytical Platforms

While several techniques can be employed for the quantification of acyl-CoAs, they differ significantly in their performance characteristics. The choice of platform is contingent on the specific research question, required sensitivity, and available instrumentation.[1]

Analytical PlatformPrincipleSensitivitySpecificityThroughputKey Considerations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very High (fmol to pmol)Very HighHighGold standard for targeted quantification; requires expertise in method development.[1][2][3][4]
HPLC-UV Chromatographic separation with detection based on UV absorbance.Moderate (pmol to nmol)ModerateModerateLess sensitive and specific than LC-MS/MS; susceptible to interference from co-eluting compounds.[2]
Enzymatic Assays Coupled enzyme reactions leading to a colorimetric or fluorometric signal.Moderate to HighLow to ModerateHighCan be high-throughput but often lack specificity for individual acyl-CoA species.[5][6][7]
GC-MS Gas chromatographic separation followed by mass spectrometry.HighHighModerateRequires derivatization to increase volatility, which can introduce variability.[8]

For the specific and sensitive quantification of this compound, LC-MS/MS is unequivocally the method of choice. [1][9][10][11][12] Its ability to separate the analyte from a complex mixture and then specifically detect it based on its mass-to-charge ratio and fragmentation pattern provides unparalleled confidence in the results.

A Deep Dive into LC-MS/MS Method Development and Validation

The development of a robust LC-MS/MS assay is a meticulous process that culminates in a rigorous validation to ensure the data generated is reliable and reproducible. This process is guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[13][14][15][16][17]

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological matrix.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., cell lysate, tissue homogenate) InternalStandard Addition of Internal Standard (e.g., stable isotope-labeled analyte) BiologicalMatrix->InternalStandard Spiking Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Homogenization Evaporation Evaporation & Reconstitution Extraction->Evaporation Purification LC_Separation UPLC/HPLC Separation (Reversed-Phase C18) Evaporation->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (ESI+, MRM mode) LC_Separation->MS_Detection Ionization PeakIntegration Peak Integration & Quantification MS_Detection->PeakIntegration Data Acquisition Validation Method Validation PeakIntegration->Validation Assessment Validation_Parameters cluster_definitions Parameter Definitions Validation Assay Validation Specificity/Selectivity Linearity & Range Accuracy Precision Limit of Detection (LOD) Limit of Quantification (LOQ) Stability Specificity Ability to differentiate and quantify the analyte in the presence of other components. Validation:p1->Specificity Linearity Proportionality of the measured signal to the analyte concentration. Validation:p2->Linearity Accuracy Closeness of the measured value to the true value. Validation:p3->Accuracy Precision Closeness of repeated measurements under the same conditions. Validation:p4->Precision LOD Lowest analyte concentration that can be reliably detected. Validation:p5->LOD LOQ Lowest analyte concentration that can be quantitatively measured with acceptable accuracy and precision. Validation:p6->LOQ Stability Chemical stability of the analyte in the biological matrix under different conditions. Validation:p7->Stability Enzymatic_Assay AcylCoA This compound H2O2 Hydrogen Peroxide (H₂O₂) AcylCoA->H2O2 Enzyme 1 Enzyme1 Acyl-CoA Oxidase FluorescentProduct Fluorescent Product H2O2->FluorescentProduct Enzyme 2 Enzyme2 Horseradish Peroxidase (HRP) FluorogenicProbe Non-fluorescent Probe FluorogenicProbe->FluorescentProduct

References

A Senior Application Scientist's Guide to Cross-Validation of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating lipid metabolism, the precise quantification of specific acyl-Coenzyme A (acyl-CoA) species is paramount. (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, a key intermediate in the microsomal elongation of very-long-chain fatty acids (VLCFAs), represents a critical node in pathways linked to cellular signaling, membrane composition, and metabolic disorders. Its accurate measurement is therefore essential for elucidating disease mechanisms and for the development of novel therapeutics.

This guide provides an in-depth, objective comparison of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound with a traditional enzymatic reference method. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and provide supporting data to guide you in selecting and validating the optimal analytical approach for your research needs.

The Biochemical Significance of this compound

This compound is a transient but vital intermediate in the fatty acid elongation cycle that occurs in the endoplasmic reticulum. This pathway is responsible for the synthesis of VLCFAs, which are critical for numerous biological functions. The elongation process involves a four-step cycle, and the measurement of intermediates like 3-oxoacyl-CoAs can provide a dynamic snapshot of the flux through this pathway.

cluster_0 Microsomal Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (n) Condensation Very-long-chain 3-oxoacyl-CoA synthase Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Three_Oxoacyl_CoA This compound Condensation->Three_Oxoacyl_CoA CO2 + CoA Reduction1 Very-long-chain 3-oxoacyl-CoA reductase Three_Oxoacyl_CoA->Reduction1 NADPH Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Three_Hydroxyacyl_CoA NADP+ Dehydration 3-Hydroxyacyl-CoA dehydratase Three_Hydroxyacyl_CoA->Dehydration Trans_Enoyl_CoA trans-2,3-Enoyl-CoA Dehydration->Trans_Enoyl_CoA H2O Reduction2 trans-2,3-Enoyl-CoA reductase Trans_Enoyl_CoA->Reduction2 NADPH Acyl_CoA_n2 Acyl-CoA (n+2) Reduction2->Acyl_CoA_n2 NADP+

Caption: Microsomal fatty acid elongation pathway highlighting the target analyte.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for this compound is a critical decision, balancing the need for sensitivity and specificity with considerations of throughput and cost. Here, we compare a highly specific LC-MS/MS method with a more traditional, yet robust, enzymatic assay.

FeatureLC-MS/MS MethodEnzymatic Assay (Reference Method)
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Coupled enzymatic reaction leading to a change in NAD+/NADH absorbance.
Specificity Very High (distinguishes structurally similar molecules).Moderate to High (dependent on enzyme specificity).
Sensitivity High (picomolar to femtomolar range).Low to Moderate (nanomolar to micromolar range).
Throughput High (can be automated for large sample sets).Moderate (can be adapted to plate-based formats).
Multiplexing Yes (can measure multiple acyl-CoAs simultaneously).No (typically measures a single class of analytes).
Instrumentation Triple Quadrupole Mass Spectrometer.Spectrophotometer or Plate Reader.
Cost High (instrumentation and maintenance).Low (reagents and basic equipment).

The "Gold Standard": LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules from complex biological matrices due to its unparalleled sensitivity and specificity.[1][2][3]

Experimental Protocol: LC-MS/MS

This protocol is designed for the robust quantification of this compound from cell lysates.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is crucial for removing interfering substances such as salts, phospholipids, and proteins, which can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.

  • Procedure:

    • To 100 µL of cell lysate, add an internal standard (e.g., ¹³C-labeled this compound).

    • Precipitate proteins by adding 300 µL of cold methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Rationale: Reverse-phase chromatography on a C18 column provides excellent separation of long-chain acyl-CoAs. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high sensitivity and specificity by monitoring a specific precursor-to-product ion transition.

  • Parameters:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transition: The specific m/z transition for this compound and its internal standard would be determined by direct infusion and optimization.

cluster_1 LC-MS/MS Workflow Sample Cell Lysate + Internal Standard Protein_Precipitation Protein Precipitation (Cold Methanol) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution & Evaporation SPE->Elution LC_Separation LC Separation (C18 Column) Elution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A streamlined workflow for the LC-MS/MS analysis of acyl-CoAs.

The Reference Method: Coupled Enzymatic Assay

Enzymatic assays provide a functional measurement of the target analyte and can be a cost-effective alternative to mass spectrometry. For 3-oxoacyl-CoAs, a coupled enzymatic assay using 3-oxoacyl-CoA thiolase is a viable approach.[4][5]

Experimental Protocol: Enzymatic Assay

This protocol is based on the thiolytic cleavage of the 3-oxoacyl-CoA and the subsequent reaction of the released acetyl-CoA.

1. Principle of the Assay

3-oxoacyl-CoA thiolase catalyzes the cleavage of a 3-oxoacyl-CoA in the presence of Coenzyme A to yield an acyl-CoA (shortened by two carbons) and acetyl-CoA. The production of acetyl-CoA can be coupled to other enzymatic reactions that result in a measurable change in absorbance or fluorescence.

2. Assay Procedure

  • Prepare a reaction mixture in a 96-well plate containing:

    • Tris-HCl buffer (pH 8.0)

    • Coenzyme A

    • Coupling enzymes and substrates (e.g., citrate synthase and malate dehydrogenase with oxaloacetate and NAD⁺)

  • Add the sample extract containing this compound.

  • Initiate the reaction by adding a purified 3-oxoacyl-CoA thiolase.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Quantify the concentration of the analyte by comparing the reaction rate to a standard curve generated with a known concentration of a suitable 3-oxoacyl-CoA standard.

Cross-Validation: Bridging the Methods

Cross-validation is the process of formally comparing results from two different analytical methods to ensure data comparability.[6] This is crucial when transitioning from an established method to a new one, or when comparing data across different studies that may have used different techniques. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a framework for such comparisons, emphasizing the assessment of bias between methods.[7][8][9][10]

Cross-Validation Experimental Design
  • Sample Selection: A set of at least 20 samples, spanning the expected concentration range, should be analyzed by both the LC-MS/MS method and the enzymatic assay.

  • Data Analysis: The results from the two methods are plotted against each other, and a statistical analysis (e.g., linear regression and Bland-Altman analysis) is performed to assess the correlation and bias between the methods.

Illustrative Cross-Validation Data
Sample IDEnzymatic Assay (µM)LC-MS/MS (µM)% Difference
10.520.48-7.7%
20.980.91-7.1%
31.551.45-6.5%
42.402.31-3.8%
54.854.75-2.1%
67.207.05-2.1%
79.509.35-1.6%

Analysis of Results:

The illustrative data shows a good correlation between the two methods, with a slight negative bias in the LC-MS/MS results compared to the enzymatic assay at lower concentrations. This could be due to the higher specificity of the LC-MS/MS method, which is less susceptible to interferences from other structurally similar acyl-CoAs that might be present in the sample and could be partially recognized by the enzyme in the reference method.

Conclusion and Recommendations

Both the LC-MS/MS and enzymatic methods have their merits for the quantification of this compound.

  • LC-MS/MS is the superior method for discovery research, clinical applications, and any study requiring high sensitivity, high specificity, and the ability to measure multiple analytes simultaneously. Its high initial cost is offset by its robustness and the high quality of the data it generates.

  • The enzymatic assay serves as a reliable and cost-effective reference method, particularly for focused studies where high throughput is not the primary concern and where the expected analyte concentrations are within the method's detection limits.

The cross-validation process is a critical step in ensuring the long-term integrity and comparability of your data. By understanding the strengths and limitations of each method and by performing a rigorous cross-validation, researchers can have high confidence in their quantitative measurements of this important lipid metabolite.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, a nuanced understanding of the substrates and intermediates involved is paramount. This guide provides a detailed comparative analysis of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, a key intermediate in the β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), and other biologically significant polyunsaturated fatty acyl-CoAs (PUFA-CoAs). By delving into their biochemical properties, metabolic significance, and the analytical methodologies for their characterization, this guide aims to equip researchers with the knowledge to make informed decisions in their experimental designs.

Introduction to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, play crucial roles in various physiological processes, including the formation of sphingolipids and the regulation of membrane fluidity.[1] Their catabolism, primarily occurring in peroxisomes, is essential for maintaining lipid homeostasis.[2][3][4] The initial steps of β-oxidation of VLC-PUFAs lead to the formation of 3-oxoacyl-CoA intermediates, such as this compound. The unique structural features of these molecules, including their long acyl chains and multiple double bonds, present distinct challenges and opportunities for both biological regulation and analytical characterization.

The Metabolic Context: Peroxisomal β-Oxidation of VLC-PUFAs

The breakdown of VLCFAs occurs through a cyclical four-step process in the peroxisomes: dehydrogenation, hydration, a second dehydrogenation, and thiolysis.[1] this compound is a product of the second dehydrogenation step in the degradation of a C26:4 PUFA. The subsequent thiolytic cleavage of this 3-oxoacyl-CoA by 3-ketoacyl-CoA thiolase yields acetyl-CoA and a shortened (C24:4)-acyl-CoA, which can then undergo further rounds of β-oxidation.[5]

dot graph Peroxisomal_Beta_Oxidation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

VLC_PUFA_CoA [label="Very-Long-Chain PUFA-CoA\n(e.g., C26:4-CoA)"]; Enoyl_CoA [label="trans-2-Enoyl-CoA"]; Hydroxyacyl_CoA [label="3-Hydroxyacyl-CoA"]; Oxoacyl_CoA [label="this compound"]; Shortened_Acyl_CoA [label="Shortened Acyl-CoA\n(e.g., C24:4-CoA)"]; Acetyl_CoA [label="Acetyl-CoA"];

VLC_PUFA_CoA -> Enoyl_CoA [label="Acyl-CoA Oxidase"]; Enoyl_CoA -> Hydroxyacyl_CoA [label="Enoyl-CoA Hydratase"]; Hydroxyacyl_CoA -> Oxoacyl_CoA [label="3-Hydroxyacyl-CoA\nDehydrogenase"]; Oxoacyl_CoA -> Shortened_Acyl_CoA [label="3-Ketoacyl-CoA Thiolase"]; Oxoacyl_CoA -> Acetyl_CoA [label="3-Ketoacyl-CoA Thiolase"]; } Peroxisomal β-oxidation of a VLC-PUFA.

Comparative Physicochemical Properties and Stability

The physicochemical properties of PUFA-CoAs are critical determinants of their biological activity and analytical behavior. Key differentiating factors include acyl chain length, the number and position of double bonds, and the presence of other functional groups.

PropertyThis compoundShorter Chain PUFA-CoAs (e.g., C20:4-CoA)Saturated Acyl-CoAs (e.g., C16:0-CoA)
Molecular Weight HighModerateLower
Hydrophobicity Very HighHighModerate
Oxidative Stability Lower (more susceptible to oxidation)ModerateHigh
Aqueous Solubility Very LowLowLow

Note: This table presents a qualitative comparison. Quantitative data can be obtained through experimental determination.

The presence of multiple double bonds in PUFA-CoAs makes them particularly susceptible to oxidation, a critical consideration for sample handling and storage.[6] The thioester bond itself is also liable to hydrolysis, especially under non-optimal pH and temperature conditions.[6] For quantitative studies, it is imperative to minimize freeze-thaw cycles and to store samples at -80°C under an inert atmosphere.

Comparative Enzymatic Activity

The efficiency of metabolic pathways is dictated by the kinetic parameters of the enzymes involved. A comparative analysis of enzyme activity with different PUFA-CoA substrates provides insights into substrate specificity and metabolic flux.

3-Ketoacyl-CoA Thiolase Activity

3-Ketoacyl-CoA thiolase catalyzes the final step of the β-oxidation spiral. The substrate specificity of this enzyme can vary depending on the isoform and the properties of the 3-oxoacyl-CoA substrate.[7][8]

SubstrateRelative Thiolase Activity (%)
This compound100 (Reference)
(9Z,12Z,15Z)-3-oxooctadecatrienoyl-CoAData not available in literature
3-Oxopalmitoyl-CoA (C16:0)Varies by isoform
3-Oxostearoyl-CoA (C18:0)Varies by isoform

Researchers are encouraged to perform kinetic assays to determine the specific activity of their thiolase of interest with a panel of relevant substrates.

Protocol for a Comparative 3-Ketoacyl-CoA Thiolase Assay

This protocol outlines a spectrophotometric method to compare the activity of 3-ketoacyl-CoA thiolase with different 3-oxoacyl-CoA substrates. The assay measures the decrease in absorbance at 303 nm resulting from the cleavage of the 3-oxoacyl-CoA thioester bond.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound and other PUFA-CoA substrates

  • Coenzyme A (CoA)

  • Potassium phosphate buffer (pH 8.0)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and CoA in a quartz cuvette.

  • Add the 3-oxoacyl-CoA substrate to the reaction mixture and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of 3-ketoacyl-CoA thiolase.

  • Monitor the decrease in absorbance at 303 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay for each 3-oxoacyl-CoA substrate to be tested.

  • Compare the initial velocities to determine the relative activity of the enzyme with each substrate.

dot graph Thiolase_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "Preparation" { Reagents [label="Prepare Reaction Mixture\n(Buffer, CoA, Substrate)"]; Enzyme [label="Prepare Enzyme Solution"]; }

subgraph "Assay" { Mix [label="Mix Reagents and Equilibrate"]; Start [label="Initiate with Enzyme"]; Measure [label="Monitor Absorbance at 303 nm"]; }

subgraph "Analysis" { Calculate [label="Calculate Initial Velocity"]; Compare [label="Compare Velocities for\nDifferent Substrates"]; }

Reagents -> Mix; Enzyme -> Start; Mix -> Start; Start -> Measure; Measure -> Calculate; Calculate -> Compare; } Workflow for the 3-ketoacyl-CoA thiolase assay.

Analytical Methodologies for Comparative Analysis

The accurate quantification and identification of this compound and related PUFA-CoAs in biological matrices require sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[9][10][11]

Comparative LC-MS/MS Analysis

A robust LC-MS/MS method allows for the separation and quantification of a panel of PUFA-CoAs in a single run. The choice of chromatographic conditions and mass spectrometric parameters is crucial for achieving optimal performance.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compoundTo be determined experimentally[M+H]+Characteristic fragments
C24:4-oxo-CoATo be determined experimentally[M+H]+Characteristic fragments
C22:6-oxo-CoATo be determined experimentally[M+H]+Characteristic fragments
C20:4-oxo-CoATo be determined experimentally[M+H]+Characteristic fragments

Note: The exact retention times and fragmentation patterns will depend on the specific LC-MS/MS system and analytical conditions used.

Protocol for a Comparative LC-MS/MS Analysis of PUFA-CoAs

This protocol provides a general framework for the development of a validated LC-MS/MS method for the comparative analysis of PUFA-CoAs.

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable extraction solvent (e.g., acetonitrile/methanol/water).

  • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.[9]

  • Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Inject the prepared sample onto a C18 reversed-phase column.

  • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).[9]

  • Couple the LC system to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Develop a multiple reaction monitoring (MRM) method to detect and quantify the target PUFA-CoAs based on their specific precursor-to-product ion transitions.[10]

dot graph LCMS_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#EA4335"];

subgraph "Sample Preparation" { Homogenize [label="Homogenization"]; SPE [label="Solid-Phase Extraction (SPE)"]; Reconstitute [label="Reconstitution"]; }

subgraph "LC-MS/MS" { Inject [label="LC Injection"]; Separate [label="Chromatographic Separation"]; Ionize [label="Electrospray Ionization (ESI)"]; Analyze [label="Tandem Mass Spectrometry (MS/MS)"]; }

subgraph "Data Analysis" { Quantify [label="Quantification"]; Compare [label="Comparative Analysis"]; }

Homogenize -> SPE -> Reconstitute -> Inject -> Separate -> Ionize -> Analyze -> Quantify -> Compare; } LC-MS/MS workflow for PUFA-CoA analysis.

Conclusion and Future Directions

The comparative analysis of this compound and related PUFA-CoAs is essential for a deeper understanding of VLC-PUFA metabolism and its role in health and disease. This guide has provided a framework for such a comparison, highlighting key differences in their physicochemical properties, enzymatic processing, and analytical characterization. While direct comparative experimental data for this compound remains limited in the published literature, the protocols and methodologies outlined herein provide a clear path for researchers to generate this critical information. Future studies should focus on obtaining detailed kinetic data for the enzymes involved in VLC-PUFA β-oxidation with a comprehensive panel of substrates. Furthermore, the development of advanced analytical techniques for the isomer-specific analysis of PUFA-CoAs will be crucial for unraveling the intricate details of lipid metabolism.

References

A Senior Application Scientist's Guide to Assessing Antibody Specificity for (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting a Very Long-Chain Acyl-CoA

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a very long-chain, unsaturated fatty acyl-coenzyme A molecule.[1] As an intermediate in fatty acid metabolism, its precise quantification and localization are critical for understanding cellular bioenergetics, signaling pathways, and the pathology of metabolic diseases. The development of specific antibodies offers the potential for high-throughput immunoassays and in-situ visualization, complementing traditional analytical methods.

However, generating and validating antibodies against small, non-immunogenic molecules like acyl-CoAs presents a significant challenge. Unlike large protein antigens with multiple epitopes, these small molecules require conjugation to a carrier protein to elicit an immune response, and the resulting antibodies can exhibit cross-reactivity with structurally similar lipids or the carrier itself.

This guide provides a rigorous, multi-faceted framework for assessing the specificity of any putative antibody against this compound. We will move beyond simple binding assays to construct a self-validating system of experiments that provides a high degree of confidence in the antibody's performance. Our approach is grounded in establishing an antibody-independent "gold standard" and systematically comparing its results with various immunochemical techniques.

The Gold Standard: Unambiguous Identification by Mass Spectrometry

Before any antibody-based method can be trusted, a definitive, orthogonal method for detecting and quantifying the target analyte must be established. For acyl-CoA species, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[2][3] Its power lies in its ability to separate the analyte from a complex mixture and identify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

The typical LC-MS/MS workflow involves extracting metabolites from a biological sample, separating them via liquid chromatography, and detecting them with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] In positive ionization mode, acyl-CoAs characteristically lose their 3'-phospho-ADP moiety, resulting in a predictable neutral loss of 507 Da.[4][5] This specific transition provides a highly selective and sensitive method for quantification. Any antibody intended for quantitative use must show strong correlation with data generated by a validated LC-MS/MS assay.

Phase 1: Foundational In Vitro Specificity Assessment

This initial phase assesses the fundamental binding characteristics of the antibody in a controlled, cell-free environment. The goal is to determine binding affinity and, crucially, to profile its cross-reactivity against a panel of structurally related molecules.

Competitive ELISA: Quantifying Specificity and Affinity

For small molecules, a competitive ELISA format is the most effective approach.[6][7] Unlike a sandwich ELISA, which requires two antibodies binding to different epitopes, a competitive assay measures the ability of the free analyte in a sample to compete with a labeled or immobilized version of the analyte for antibody binding sites. A lower signal indicates a higher concentration of the analyte in the sample.

Causality Behind Experimental Design: The key to a robust competitive ELISA is the selection of appropriate competitors. By testing the antibody against other acyl-CoAs (e.g., with varying chain lengths and degrees of saturation, such as (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA), we can quantitatively determine its specificity fingerprint.[8][9] High specificity is demonstrated when significantly higher concentrations of related molecules are required to achieve the same degree of signal inhibition as the target analyte.

dot

Caption: Principle of Competitive ELISA for small molecule detection.

Surface Plasmon Resonance (SPR): Measuring Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying molecular interactions in real-time.[10] It provides quantitative data on association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated, offering a precise measure of binding affinity.

Causality Behind Experimental Design: For small molecule analysis, the most effective SPR strategy is often to immobilize the antibody on the sensor chip and flow the analyte over the surface.[11][12] This orientation maximizes the mass change on the sensor surface upon binding, which is what the instrument detects. As with ELISA, a critical step is to sequentially flow structurally similar acyl-CoAs over the chip. A truly specific antibody will show rapid association and slow dissociation only with its intended target, while exhibiting minimal or transient binding to other molecules. This provides undeniable evidence of its binding kinetics and specificity.[10]

Phase 2: Validating Performance in a Biological Context

An antibody that performs well in a clean, in vitro system may fail in the complex environment of a cell lysate, which contains thousands of other proteins, lipids, and metabolites. This phase is designed to validate the antibody's specificity and utility in a realistic experimental setting.

The Definitive Test: Immuno-enrichment followed by Mass Spectrometry (IP-MS)

This powerful technique provides the most direct and unambiguous evidence of an antibody's target in a complex biological sample.[13] The antibody is used to "pull down" its binding partner from a cell or tissue lysate. The captured molecules are then eluted and identified by LC-MS/MS.

Causality Behind Experimental Design: This experiment serves as the ultimate validation. If the antibody is specific, the predominant molecule identified by the mass spectrometer in the eluate should be this compound. The presence of other, structurally similar acyl-CoAs or completely unrelated molecules would be definitive proof of off-target binding.[13] Comparing the LC-MS/MS profile of the starting lysate (input) to the immunoprecipitated eluate allows for a quantitative assessment of enrichment and specificity.

dot

IP_MS_Workflow cluster_prep Sample Preparation cluster_ip Immuno-enrichment (IP) cluster_analysis Analysis Lysate Cell/Tissue Lysate (Complex Mixture) Incubate Incubate with Antibody-Coupled Beads Lysate->Incubate Add Lysate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Molecules Wash->Elute LCMS LC-MS/MS Analysis of Eluate Elute->LCMS ID Identify & Quantify Enriched Molecules LCMS->ID

Caption: Workflow for Immuno-enrichment followed by Mass Spectrometry (IP-MS).

Summary of Validation Strategies

The following table summarizes the key validation experiments, their purpose, and the insights they provide. A combination of all three is required to establish true antibody specificity.

Technique Primary Purpose Key Insights Provided Limitations
Competitive ELISA Quantitative screening for specificity and relative affinity.- IC50 value for target analyte.- Cross-reactivity profile against a panel of related molecules.- Indirect measurement.- Immobilization of conjugate may affect antibody binding.
Surface Plasmon Resonance (SPR) Real-time kinetic analysis of binding.- Association (k_a) and dissociation (k_d) rates.- Equilibrium dissociation constant (K_D).- Direct observation of binding specificity.- Requires specialized equipment.- Can be sensitive to buffer conditions and surface chemistry.
Immuno-enrichment by MS (IP-MS) Definitive identification of the antibody's binding partner(s) in a biological matrix.- Unambiguous confirmation of the target analyte.- Identification of any off-target binders.- Validation of utility in complex samples.- Technically demanding.- Requires access to a mass spectrometer.

Detailed Experimental Protocols

Protocol 1: Competitive ELISA
  • Plate Coating: Coat a high-binding 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) overnight at 4°C. The optimal coating concentration must be determined empirically via titration.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at room temperature.

  • Competition Reaction: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the free target analyte (standard curve) or the test samples for 1-2 hours. Also include standards for structurally related acyl-CoAs to test for cross-reactivity.

  • Plate Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Detection: Add the enzyme substrate (e.g., TMB for HRP). Allow the color to develop in the dark.[7]

  • Signal Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance against the log of the analyte concentration. The signal will be inversely proportional to the concentration of free analyte.

Protocol 2: Immuno-enrichment (IP) for MS Analysis
  • Sample Preparation: Lyse cells or homogenize tissue in an ice-cold, non-denaturing lysis buffer containing protease and phosphatase inhibitors.[14] Clarify the lysate by centrifugation to pellet cellular debris. Determine the total protein concentration.

  • Antibody-Bead Conjugation: Covalently crosslink the antibody to Protein A/G magnetic beads using a crosslinker like DSS or BS3. This prevents co-elution of the antibody with the target analyte.[15] Alternatively, use pre-activated beads for direct antibody conjugation.

  • Immunoprecipitation: Incubate a defined amount of cell lysate (e.g., 1-2 mg total protein) with the antibody-conjugated beads overnight at 4°C with gentle rotation.[14]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with ice-cold lysis buffer followed by a final wash with a more stringent buffer (e.g., containing a higher salt concentration) to remove non-specifically bound molecules.

  • Elution: Elute the bound molecules from the beads. For mass spectrometry, a common method is to use a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or a competitive elution strategy if a suitable small molecule analog is available. Immediately neutralize the eluate with a high-pH buffer.

  • Sample Preparation for MS: Prepare the eluted sample for LC-MS/MS analysis. This may involve protein precipitation (if analyzing small molecules from a protein-rich eluate) or other cleanup steps.

  • LC-MS/MS Analysis: Analyze the eluate using a validated LC-MS/MS method optimized for acyl-CoA detection, comparing the results to the input lysate to confirm specific enrichment of this compound.

Conclusion

Validating an antibody for a small molecule like this compound is a demanding but essential process. A single technique is insufficient to prove specificity. By employing a logical progression from foundational in vitro characterization (Competitive ELISA, SPR) to definitive contextual validation (IP-MS), researchers can build a comprehensive and compelling case for their antibody's specificity. This rigorous, multi-pillar approach ensures that subsequent experimental data is both reliable and reproducible, ultimately advancing our understanding of lipid metabolism and related diseases.

References

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate and reproducible quantification of long-chain polyunsaturated 3-oxo-fatty acyl-CoAs, such as (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, is pivotal for advancing our understanding of fatty acid metabolism and its implications in various physiological and pathological states. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for this specific molecule. We delve into the rationale behind methodological choices, present a detailed protocol for a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach, and offer a template for data comparison and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate accurate and reliable methods for the quantification of this and similar lipid species.

Introduction: The Significance of Precise Acyl-CoA Quantification

This compound is a specific intermediate in the metabolic pathway of long-chain polyunsaturated fatty acids. As a 3-oxo-fatty acyl-CoA, it represents a key step in the β-oxidation spiral. The precise measurement of such molecules is critical for elucidating enzymatic activities, pathway fluxes, and the impact of therapeutic interventions. However, the inherent instability, low endogenous abundance, and complex physicochemical properties of long-chain acyl-CoAs present significant analytical challenges.[1][2][3]

Inter-laboratory comparisons are essential for establishing benchmark analytical methods, ensuring data comparability across different research groups, and ultimately fostering confidence in scientific findings. This guide proposes a structured approach to such a comparison, focusing on the current gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Biochemical Pathway of this compound

To appreciate the nuances of its measurement, it is crucial to understand the biochemical context of this compound. It is an intermediate in the β-oxidation of (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid.

Fatty Acid Beta-Oxidation cluster_enzymes Enzymes Hexacosatetraenoyl-CoA Hexacosatetraenoyl-CoA trans-2-Hexacosenoyl-CoA trans-2-Hexacosenoyl-CoA Hexacosatetraenoyl-CoA->trans-2-Hexacosenoyl-CoA FAD -> FADH2 Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase 3-Hydroxyhexacosatetraenoyl-CoA 3-Hydroxyhexacosatetraenoyl-CoA trans-2-Hexacosenoyl-CoA->3-Hydroxyhexacosatetraenoyl-CoA H2O This compound This compound 3-Hydroxyhexacosatetraenoyl-CoA->this compound NAD+ -> NADH + H+ Tetracosatetraenoyl-CoA Tetracosatetraenoyl-CoA This compound->Tetracosatetraenoyl-CoA CoA-SH Acetyl-CoA Acetyl-CoA Tetracosatetraenoyl-CoA->Acetyl-CoA

Caption: Simplified pathway of β-oxidation highlighting the formation of the target analyte.

Comparative Analytical Methodologies

While other techniques like HPLC-UV exist, LC-MS/MS offers unparalleled sensitivity and selectivity for low-abundance analytes like acyl-CoAs.[3][4] This guide will therefore focus on an inter-laboratory comparison using this platform. The primary sources of variability to be assessed are:

  • Sample Preparation and Extraction: Efficiency and reproducibility of acyl-CoA extraction from the biological matrix.

  • Chromatographic Separation: Resolution of the target analyte from isomers and other interfering species.

  • Mass Spectrometric Detection: Sensitivity, linearity, and accuracy of quantification.

Proposed Inter-Laboratory Comparison Study Design

A successful inter-laboratory study hinges on a well-defined protocol and a centralized supply of standards and quality control (QC) samples.

Inter-Laboratory_Study_Workflow Central_Facility Central_Facility Lab_A Lab_A Central_Facility->Lab_A Standards & QCs Lab_B Lab_B Central_Facility->Lab_B Standards & QCs Lab_C Lab_C Central_Facility->Lab_C Standards & QCs Data_Analysis Data_Analysis Lab_A->Data_Analysis Results Lab_B->Data_Analysis Results Lab_C->Data_Analysis Results Final_Report Final_Report Data_Analysis->Final_Report

Caption: Workflow for a centralized inter-laboratory comparison study.

Materials and Reagents
  • Analytical Standard: A certified reference material of this compound.

  • Internal Standard (IS): A stable isotope-labeled or odd-chain analogue, such as C17:0-CoA, is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response.[6][7]

  • Biological Matrix: A well-characterized and homogenous pool of the relevant biological matrix (e.g., cell lysate, tissue homogenate) to be used for spiking and quality control samples.

  • Solvents and Reagents: High-purity, LC-MS grade solvents and reagents are mandatory.

Experimental Protocol: LC-MS/MS Quantification

This protocol is a recommended starting point and should be rigorously validated by each participating laboratory.

Step 1: Sample Preparation and Extraction

Causality: The goal is to efficiently extract the acyl-CoAs while minimizing degradation. Acidic conditions and the presence of chelators help to stabilize the thioester bond.[8]

  • To 100 µL of sample (cell lysate or tissue homogenate), add 10 µL of the internal standard solution.

  • Add 500 µL of ice-cold methanol containing 1 mM EDTA.

  • Vortex briefly and sonicate for 30 seconds in an ice bath.[6]

  • Add 250 µL of chloroform, vortex, and incubate at 50°C for 30 minutes.[6]

  • Cool to room temperature and add 250 µL each of chloroform and water, vortexing after each addition to induce phase separation.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper aqueous phase containing the acyl-CoAs.

  • Dry the aqueous phase under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Step 2: Liquid Chromatography

Causality: Reversed-phase chromatography is ideal for separating acyl-CoAs based on their chain length and degree of unsaturation. The use of an ion-pairing agent or a basic mobile phase improves peak shape and retention.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 15 mM ammonium hydroxide in water.[9]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Column Temperature: 35°C.[9]

  • Injection Volume: 5 µL.

Step 3: Tandem Mass Spectrometry

Causality: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: The exact m/z will need to be determined from the analytical standard. The precursor ion will be [M+H]+. A characteristic product ion results from the neutral loss of 507 Da.[8]

    • Internal Standard (e.g., C17:0-CoA): Monitor the appropriate [M+H]+ to [M-507+H]+ transition.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity of the target transitions.

Data Analysis and Comparison

Each laboratory should generate a calibration curve using the provided standards. The concentration of the analyte in the QC samples should be calculated using the response ratio of the analyte to the internal standard.

Table 1: Hypothetical Inter-Laboratory Comparison Data

ParameterLaboratory ALaboratory BLaboratory C
Calibration Curve
Linearity (R²)>0.995>0.995>0.995
Lower Limit of Quantification (LLOQ)0.5 pmol0.6 pmol0.4 pmol
Quality Control Samples
QC Low (1 pmol) - Mean ± SD1.05 ± 0.080.98 ± 0.111.02 ± 0.09
% Accuracy105%98%102%
% CV7.6%11.2%8.8%
QC High (50 pmol) - Mean ± SD49.5 ± 2.551.2 ± 3.150.1 ± 2.8
% Accuracy99%102.4%100.2%
% CV5.1%6.1%5.6%

Conclusion and Recommendations

This guide outlines a robust framework for an inter-laboratory comparison of this compound measurements. By standardizing the analytical approach, particularly the sample preparation and LC-MS/MS parameters, variability between laboratories can be minimized. The use of a common internal standard is non-negotiable for achieving accurate and reproducible results. The findings from such a study will be invaluable for establishing a benchmark method for the reliable quantification of this and other long-chain polyunsaturated 3-oxo-fatty acyl-CoAs, thereby enhancing the quality and comparability of data across the scientific community.

References

Topic: Biological Activity of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA versus its Saturated Counterpart, 3-oxohexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

This guide provides a detailed comparison of the predicted biological activity of the polyunsaturated very-long-chain 3-oxoacyl-CoA, (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, with its well-characterized saturated counterpart, 3-oxohexacosanoyl-CoA. Given the novelty of the polyunsaturated molecule, this document synthesizes established principles of fatty acid metabolism with proposed experimental frameworks to offer a predictive and practical guide for future research.

Introduction: The Significance of Very-Long-Chain Acyl-CoAs in Cellular Metabolism

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their activated acyl-CoA thioester forms are critical metabolic intermediates. The saturated VLCFA hexacosanoic acid (C26:0) is primarily metabolized through peroxisomal β-oxidation. The accumulation of C26:0 and its CoA ester, hexacosanoyl-CoA, due to defects in this pathway is a hallmark of severe genetic disorders like X-linked adrenoleukodystrophy (X-ALD).

The introduction of unsaturation in the acyl chain, as in the hypothetical this compound, is expected to significantly alter its physicochemical properties and biological interactions. This guide will explore these differences, focusing on their implications for enzymatic processing and potential cellular signaling roles.

The Saturated Counterpart: Biological Profile of 3-Oxohexacosanoyl-CoA

3-Oxohexacosanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of hexacosanoic acid (C26:0). Its metabolism is a well-defined, multi-step process.

Metabolic Pathway:

  • Activation: Hexacosanoic acid is first activated to hexacosanoyl-CoA in the peroxisome.

  • Oxidation: Acyl-CoA oxidase 1 (ACOX1) introduces a double bond between the C2 and C3 positions, yielding 2,3-enoyl-CoA.

  • Hydration/Dehydrogenation: This is followed by the action of a multifunctional enzyme that hydrates the double bond and then oxidizes the resulting hydroxyl group to form 3-oxohexacosanoyl-CoA .

  • Thiolysis: Finally, a peroxisomal thiolase cleaves 3-oxohexacosanoyl-CoA to produce acetyl-CoA and a C24-CoA, which continues through further cycles of β-oxidation.

The efficient processing of 3-oxohexacosanoyl-CoA is critical for preventing the accumulation of toxic VLCFAs.

Saturated_VLCFA_Metabolism cluster_peroxisome Peroxisome C26_0 Hexacosanoic Acid (C26:0) Hexa_CoA Hexacosanoyl-CoA C26_0->Hexa_CoA Activation Enoyl_CoA 2,3-Enoyl-CoA Hexa_CoA->Enoyl_CoA ACOX1 Three_Oxo_CoA 3-Oxohexacosanoyl-CoA Enoyl_CoA->Three_Oxo_CoA Multifunctional Enzyme C24_CoA Tetracosanoyl-CoA (C24) Three_Oxo_CoA->C24_CoA Thiolase Acetyl_CoA Acetyl-CoA Three_Oxo_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal β-oxidation of hexacosanoic acid.

The Polyunsaturated Counterpart: A Predictive Analysis of this compound

Predicted Metabolic Fate:

The metabolism of this molecule would likely also occur in the peroxisome, as it is a VLCFA derivative. However, the cis double bonds would necessitate the action of auxiliary enzymes not required for saturated fatty acid breakdown.

  • Initial Cycles of β-Oxidation: The molecule would undergo initial cycles of β-oxidation until a double bond is encountered near the 3-position.

  • Isomerase and Reductase Activity: To resolve the cis double bonds, which are not substrates for the standard β-oxidation enzymes, a series of isomerases and reductases would be required. This is a known requirement for the metabolism of dietary PUFAs.

  • Potential for Altered Enzyme Kinetics: The steric hindrance and altered electronic configuration due to the double bonds could significantly impact the binding affinity and catalytic efficiency of the peroxisomal enzymes, including the final thiolase step. This could lead to a slower rate of degradation compared to its saturated counterpart.

Head-to-Head Comparison: Predicted Differences in Biological Activity

This section outlines the anticipated differences in the biological activity of the two molecules, providing a framework for experimental validation.

Feature3-Oxohexacosanoyl-CoA (Saturated)This compound (Polyunsaturated)
Metabolic Pathway Standard peroxisomal β-oxidation.[1][2]Peroxisomal β-oxidation requiring auxiliary enzymes (isomerases, reductases).
Rate of Thiolysis Predicted to be high, assuming non-pathological conditions.Predicted to be significantly lower due to potential steric hindrance at the active site of thiolase.
Enzyme Affinity High affinity for the standard peroxisomal β-oxidation enzymatic machinery.Potentially lower affinity for β-oxidation enzymes; may be a substrate for other uncharacterized enzymes.
Cellular Signaling Not typically associated with specific signaling roles; its accumulation is a marker of metabolic dysfunction.Could potentially act as a precursor for novel signaling molecules (e.g., eicosanoid-like compounds) or as a ligand for nuclear receptors.
Membrane Interaction Expected to have minimal direct interaction with membranes.The kinked structure due to cis bonds may facilitate transient interactions with membrane surfaces.

Proposed Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of these two molecules, a series of targeted experiments are necessary.

Protocol 1: In Vitro Thiolase Activity Assay

Objective: To directly compare the rate of thiolytic cleavage of the saturated and polyunsaturated 3-oxoacyl-CoAs by a purified peroxisomal thiolase.

Methodology:

  • Reagents and Materials:

    • Purified recombinant peroxisomal thiolase.

    • Synthesized 3-oxohexacosanoyl-CoA and this compound.

    • Coenzyme A (CoA-SH).

    • DTNB (Ellman's reagent).

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer and a defined concentration of the 3-oxoacyl-CoA substrate (either saturated or unsaturated).

    • Initiate the reaction by adding the purified thiolase.

    • At timed intervals, quench the reaction (e.g., with acid).

    • Measure the amount of free CoA-SH produced using DTNB, which reacts with the thiol group to produce a colored product measurable at 412 nm.

    • Calculate the initial reaction velocity for each substrate.

Expected Outcome: A significantly lower reaction velocity is anticipated for the polyunsaturated substrate, which would provide direct evidence of its reduced processability by the core β-oxidation machinery.

Thiolase_Assay_Workflow Substrate 3-oxoacyl-CoA Substrate (Saturated or Unsaturated) Thiolase Add Purified Thiolase Substrate->Thiolase Reaction Thiolytic Cleavage Reaction Thiolase->Reaction Quench Quench Reaction at Time Points Reaction->Quench DTNB Add DTNB (Ellman's Reagent) Quench->DTNB Measure Measure Absorbance at 412 nm DTNB->Measure Calculate Calculate Rate of CoA-SH Production Measure->Calculate

Caption: Workflow for the in vitro thiolase activity assay.

Protocol 2: Cellular Metabolism Assay using Stable Isotope Tracing

Objective: To assess the overall metabolic fate of the saturated and polyunsaturated fatty acid precursors in a cellular context.

Methodology:

  • Reagents and Materials:

    • Cultured cells (e.g., human fibroblasts or hepatocytes).

    • ¹³C-labeled hexacosanoic acid and a corresponding synthesized ¹³C-labeled precursor for the polyunsaturated acyl-CoA.

    • Cell culture media and reagents.

    • LC-MS/MS system for metabolite analysis.

  • Procedure:

    • Culture cells to a suitable confluency.

    • Incubate the cells with media containing either the ¹³C-labeled saturated or the labeled unsaturated fatty acid precursor for a defined period (e.g., 24 hours).

    • Harvest the cells and perform a lipid extraction.

    • Analyze the extracts by LC-MS/MS to identify and quantify ¹³C-labeled downstream metabolites (e.g., shorter-chain acyl-CoAs, acetyl-carnitine).

Expected Outcome: Cells treated with the saturated precursor are expected to show a robust pattern of ¹³C-labeled β-oxidation products. In contrast, cells treated with the unsaturated precursor may show an accumulation of the precursor itself or unique, partially metabolized intermediates, indicating a bottleneck in its degradation.

Concluding Remarks and Future Directions

The biological activity of this compound, while currently uncharacterized, is predicted to be substantially different from its saturated counterpart, 3-oxohexacosanoyl-CoA. The presence of multiple cis double bonds likely renders it a poor substrate for the standard peroxisomal β-oxidation pathway, potentially leading to its accumulation or diversion into alternative metabolic or signaling pathways.

Future research should focus on the chemical synthesis of this novel polyunsaturated 3-oxoacyl-CoA and its labeled analogues to enable the execution of the proposed experimental protocols. Elucidating its metabolic fate will not only enhance our understanding of lipid metabolism but may also uncover novel bioactive lipids with unique cellular functions.

References

A Senior Application Scientist's Guide to Confirming the Identity of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. Complex molecules like (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, a polyunsaturated 3-oxo-acyl-CoA, present a significant analytical challenge due to their structural complexity and the presence of numerous isomers. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) strategies for the confident identification of this molecule, moving beyond simple detection to structural confirmation.

This guide will compare three core HRMS-based strategies: accurate mass measurement, tandem MS for structural fragmentation, and advanced fragmentation techniques for unambiguous isomer confirmation.

Strategy 1: Foundational Identification via Accurate Mass Measurement (MS1)

The first step in identification is determining the elemental composition. HRMS instruments like Orbitraps, Fourier-transform ion cyclotron resonance (FT-ICR), and modern quadrupole time-of-flight (Q-TOF) mass spectrometers provide mass accuracy in the low parts-per-million (ppm) range, severely constraining the number of possible elemental formulas for a given mass.

The Causality Behind the Choice : Relying solely on nominal mass is insufficient. For a molecule with the complexity of our target, numerous combinations of atoms can result in the same integer mass. High mass accuracy drastically reduces this ambiguity. For example, a 5 ppm mass error for a molecule at m/z 1000 means the measured mass is within a 0.005 Da window of the true mass, eliminating thousands of incorrect formulas.

Workflow for Accurate Mass Measurement

cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis EXT Lipid Extraction (e.g., Bligh-Dyer or MTBE) SPE Solid Phase Extraction (SPE) for Acyl-CoA enrichment EXT->SPE LC Reverse-Phase UPLC (e.g., C8/C18 column) SPE->LC ESI Electrospray Ionization (Negative or Positive Mode) LC->ESI HRMS High-Resolution MS1 Scan (e.g., Orbitrap at >70,000 Res.) ESI->HRMS XIC Extract Ion Chromatogram (XIC) at Theoretical m/z HRMS->XIC COMP Compare Experimental m/z vs. Theoretical m/z XIC->COMP PPM Calculate Mass Error (ppm) COMP->PPM

Caption: High-level workflow for accurate mass-based identification.

Experimental Protocol: Accurate Mass Measurement
  • Sample Preparation : Extract total lipids and metabolites from the biological matrix. Given the instability of acyl-CoAs, this should be done quickly on ice.[1][2] A subsequent solid-phase extraction (SPE) step using an anion-exchange resin can be used to enrich for the highly polar acyl-CoA species.[3][1]

  • Liquid Chromatography (LC) : Separate the extracted analytes using reverse-phase ultra-high-performance liquid chromatography (UPLC). A C8 or C18 column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent or buffer like ammonium acetate is effective for retaining and separating acyl-CoAs.[4][2][5]

  • HRMS Analysis : Analyze the eluent using an HRMS instrument operating in full scan mode (MS1). Set the resolution to at least 70,000 (at m/z 200) to ensure sufficient mass accuracy.[6] Acyl-CoAs can be detected in both positive and negative ion modes, though negative mode often provides abundant [M-H]⁻ ions.[7]

  • Data Analysis : Calculate the theoretical monoisotopic mass of the target ion ([M-H]⁻ or [M+H]⁺). Extract the ion chromatogram for this theoretical m/z within a narrow mass window (e.g., ±5 ppm). Compare the measured m/z of the chromatographic peak to the theoretical value and calculate the mass error. A mass error below 5 ppm is considered strong evidence for the elemental composition.

Data Presentation: Theoretical vs. Experimental Mass
AnalyteIon TypeTheoretical m/zExperimental m/zMass Error (ppm)
This compound[M-H]⁻1150.485101150.48285-1.96
This compound[M+H]⁺1152.500241152.49790-2.03

Note: The molecular formula of the neutral molecule is C47H74N7O18P3S. The theoretical m/z values are calculated based on this formula.

Strategy 2: Structural Confirmation with Tandem Mass Spectrometry (MS/MS)

While accurate mass confirms the "what" (elemental formula), tandem mass spectrometry (MS/MS) begins to reveal the "how" (the structure). By isolating the precursor ion and fragmenting it, we can generate a fingerprint that is characteristic of the molecule's structure.

The Causality Behind the Choice : Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) breaks the molecule at its weakest bonds. For acyl-CoAs, this typically results in characteristic losses and fragments related to the Coenzyme A moiety, providing strong evidence that the identified mass is indeed an acyl-CoA and not another isobaric lipid.[8][9]

Workflow for MS/MS Analysis

cluster_ms1 MS1 Stage cluster_ms2 MS2 Stage cluster_analysis Data Analysis LC_HRMS LC Separation & HRMS Detection ISO Precursor Ion Isolation (e.g., m/z 1152.50) LC_HRMS->ISO FRAG Fragmentation (CID or HCD) ISO->FRAG DET Product Ion Detection (High Resolution) FRAG->DET SPEC Acquire MS/MS Spectrum DET->SPEC MATCH Match Fragments to Predicted Structures SPEC->MATCH

Caption: General workflow for structural confirmation using MS/MS.

Experimental Protocol: Tandem MS (Data-Dependent Acquisition)
  • Instrument Setup : Use a data-dependent acquisition (DDA) method. The instrument performs a high-resolution MS1 survey scan.

  • Precursor Selection : When an ion matching the theoretical m/z of the target (within the specified mass tolerance) is detected above a certain intensity threshold, the instrument automatically isolates it.

  • Fragmentation : The isolated precursor ion is fragmented in a collision cell (using CID or HCD).

  • Product Ion Scan : The resulting fragment ions are analyzed in the mass analyzer (e.g., Orbitrap) at high resolution.

  • Spectrum Interpretation : The resulting MS/MS spectrum is compared against known fragmentation patterns for acyl-CoAs.

Data Presentation: Characteristic Acyl-CoA Fragments (Positive Mode)

Acyl-CoAs exhibit highly conserved fragmentation patterns. The neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety is a hallmark.[3][8][9]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity / Neutral LossDescription
1152.500645.428[M+H - 507.072]⁺Diagnostic : Neutral loss of 3'-phosphoadenosine 5'-diphosphate.[3][8]
1152.500428.037[C₁₅H₂₃N₅O₇P]⁺Adenosine 5'-monophosphate (AMP) related fragment.[8][10]
1152.500261.100[C₁₀H₁₃N₅O]⁺Pantetheine related fragment.[10]

Note: The presence of these fragments strongly supports the identification of the molecule as an acyl-CoA.

Strategy 3: Unambiguous Isomer Characterization with Advanced Fragmentation

The final and most challenging step is to confirm the precise location of the four double bonds (C11, C14, C17, C20). Standard CID/HCD fragmentation occurs at low-energy pathways and typically does not break along the fatty acyl chain in a way that reveals double bond positions. For this, we must turn to more specialized fragmentation techniques.

The Causality Behind the Choice : Techniques like Ozone-Induced Dissociation (OzID) and Ultraviolet Photodissociation (UVPD) are designed to induce fragmentation at specific chemical moieties. OzID selectively cleaves carbon-carbon double bonds, while UVPD can also induce fragmentation along the acyl chain, providing location-specific information that is inaccessible with CID/HCD.[11][12][13][14]

Comparison of Advanced Fragmentation Methods
TechniquePrincipleAdvantagesLimitations
Ozone-Induced Dissociation (OzID) Gas-phase ion-molecule reactions between mass-selected ions and ozone vapor lead to oxidative cleavage specifically at C=C double bonds.[11][15]Unambiguous : Directly pinpoints double bond locations by generating two diagnostic fragments for each double bond.[11]Requires specialized instrumentation or modification to introduce ozone into the MS.
Ultraviolet Photodissociation (UVPD) High-energy photons (e.g., 193 nm) induce fragmentation across the entire molecule, including cleavages of C-C bonds along the acyl chain, which are diagnostic for double bond positions.[12][14][16]Comprehensive : Provides rich fragmentation data, capable of localizing double bonds and sometimes even distinguishing sn-positional isomers in glycerophospholipids.[16][17][18]Can produce very complex spectra; requires a laser-equipped mass spectrometer.

Conceptual Workflow: Ozone-Induced Dissociation (OzID)

cluster_ozid OzID Process cluster_interpretation Data Interpretation ISO Isolate Precursor Ion (m/z 1152.50) TRAP Trap Ion and React with Ozone (O₃) ISO->TRAP CLEAVE Oxidative Cleavage at C=C bonds TRAP->CLEAVE DETECT Detect Diagnostic Fragment Ions CLEAVE->DETECT CALC Calculate m/z of Expected Fragments DETECT->CALC MATCH Match Observed Fragments to Double Bond Positions CALC->MATCH

Caption: Conceptual workflow for double bond localization using OzID.

Experimental Protocol: OzID
  • Ion Selection : Isolate the precursor ion of this compound within the mass spectrometer.

  • Ozonolysis Reaction : Introduce ozone gas into the ion trap where the precursor ions are held, allowing the gas-phase ozonolysis reaction to occur.[11]

  • Fragment Analysis : Analyze the resulting product ions. For each double bond, two characteristic fragments are expected: an aldehyde and a Criegee ion.[11]

  • Localization : The m/z values of these fragment pairs directly correspond to the location of the double bond along the acyl chain, providing definitive structural confirmation.

Final Validation Checklist

Confident identification of this compound requires a multi-faceted approach. The following criteria should be met:

  • Accurate Mass : The experimental mass of the precursor ion should be within 5 ppm of the theoretical mass.

  • Chromatographic Co-elution : If an authentic chemical standard is available, the analyte's retention time should match that of the standard under identical LC conditions.

  • Characteristic MS/MS Fragments : The MS/MS spectrum should contain the diagnostic fragments and neutral losses characteristic of the acyl-CoA class (e.g., neutral loss of 507 Da in positive mode).[3][8][9]

  • Definitive Isomer Confirmation : For absolute certainty, the double bond positions should be confirmed using an advanced fragmentation technique like OzID or UVPD.[13][14][19]

By systematically applying these comparative strategies, from broad compositional analysis to fine-grained structural elucidation, researchers can move from tentative assignment to confident confirmation of complex lipid metabolites, ensuring the integrity and validity of their scientific findings.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and Associated Risks

The foundational principle of laboratory chemical disposal is to treat all novel or specialized biochemicals as potentially hazardous until proven otherwise. The first and most critical step in handling any laboratory chemical is to consult the manufacturer-provided Safety Data Sheet (SDS).[1] In the absence of a specific SDS, the precautionary principles outlined in this guide, based on general chemical waste management best practices, should be strictly followed.[1][2]

Pre-Disposal and Handling Protocols

Proper disposal begins long before the waste container is full. A proactive approach to waste management minimizes risks and ensures a seamless and compliant disposal process.

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

Waste Segregation: Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.[2]

  • Solid Waste: Collect any solid waste, such as contaminated pipette tips, microfuge tubes, or weighing paper, in a designated, clearly labeled solid chemical waste container.

  • Liquid Waste: Solutions containing (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA should be collected in a separate, leak-proof liquid waste container.[1] Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound waste.

1. Waste Container Selection and Labeling:

  • Container Choice: Utilize a chemically compatible, leak-proof container with a secure screw-top cap. For liquid waste, high-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Labeling: Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[3] The label must include:

    • The words "Hazardous Waste".[1][3]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

    • A complete list of all other components in the container, including solvents and their approximate concentrations.[1][3]

    • The date when waste was first added to the container (accumulation start date).[3]

    • The name of the principal investigator and the laboratory location (building and room number).[3]

2. Waste Accumulation and Storage:

  • Secure Storage: Keep waste containers securely closed when not in use.[1]

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be at or near the point of waste generation and away from general lab traffic.

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to mitigate the impact of potential spills.

3. Arranging for Disposal:

  • Contact Your EHS Office: The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) office for waste pickup and disposal.[1][3] EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with federal, state, and local regulations.[3][4]

  • Provide Complete Information: When requesting a pickup, be prepared to provide all the information from the waste container label.

Table 1: Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Type Chemical WasteDue to its biochemical nature and lack of specific safety data, it must be treated as hazardous.
Primary Disposal Route Incineration via licensed hazardous waste facilityEnsures complete destruction of the compound, preventing environmental release. This is the standard for most organic chemical waste.[4][5]
PPE Safety glasses, nitrile gloves, lab coatProtects the user from potential splashes or direct contact.
Waste Segregation Separate solid and liquid waste. Do not mix with incompatible chemicals.Prevents potentially hazardous reactions in the waste container.[2]
Container Labeling "Hazardous Waste," full chemical names, concentrations, date, PI name, locationEnsures regulatory compliance and provides critical safety information for waste handlers.[1][3]
Final Disposal Authority Institutional Environmental Health & Safety (EHS) OfficeEHS is responsible for the compliant and safe final disposal of all laboratory chemical waste.[1][3]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_container Label Container Correctly - 'Hazardous Waste' - Full Chemical Names - PI Info & Date solid_waste->label_container liquid_waste->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by EHS contact_ehs->disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: In Case of a Spill

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill: For small spills, if you are trained and have the appropriate spill kit, you may clean it up. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS office immediately.

  • Cleanup: Use an appropriate absorbent material from a chemical spill kit. Collect the absorbed material and place it in a sealed container. Label it as hazardous waste with a full description of the contents.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of the cleaning materials as hazardous waste.

By adhering to these comprehensive procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our planet.

References

Defensive Shielding: A Guide to Personal Protective Equipment for Handling (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, a specialized long-chain polyunsaturated fatty acyl-CoA. Given that the toxicological properties of this specific molecule are not widely documented, a risk-based approach grounded in its chemical structure and adherence to stringent laboratory safety standards is paramount. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal methods to ensure the safety of laboratory personnel and the integrity of the research.

Hazard Identification and Risk Assessment: An Expert Analysis

Understanding the chemical nature of this compound is critical to appreciating the potential risks. The molecule's structure presents three primary areas of concern that dictate our safety protocols:

  • Unknown Biological Activity: As a novel or niche biochemical, its specific physiological effects are likely uncharacterized. Therefore, it is prudent to treat the compound as potentially hazardous and minimize all chemical exposures.[1] The primary directive is to prevent any direct contact, inhalation, or ingestion.

  • Oxidative Instability: The polyunsaturated fatty acyl chain, with its multiple double bonds, is highly susceptible to oxidation initiated by atmospheric oxygen, heat, or trace metal ions.[2] This degradation can compromise experimental results and create unknown byproducts with different hazard profiles.

  • Inherent Reactivity of Functional Groups:

    • Thioester Bond: The high-energy thioester linkage is more susceptible to hydrolysis than a standard oxygen ester.[3][4]

    • β-Keto Group: The 3-oxo (or beta-keto) group can undergo keto-enol tautomerization, creating an α,β-unsaturated carbonyl system. Such systems are known electrophiles that can react with biological nucleophiles, making them a class of compounds with potential toxicity.[5][6][7]

Given these factors, all handling procedures must be designed to mitigate these risks through a combination of engineering controls (e.g., fume hoods) and a robust PPE strategy.

Core PPE Protocol: Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that PPE serves as a primary defense against laboratory hazards.[8][9] For this compound, the minimum required PPE should be supplemented based on the specific task.[10]

Minimum PPE for All Operations:

  • Body Protection: A clean, long-sleeved laboratory coat, fully fastened.

  • Leg and Foot Protection: Full-length pants and closed-toe shoes are mandatory.[11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.[10][12]

The following table outlines task-specific PPE recommendations.

Task / OperationHand ProtectionEye/Face ProtectionRespiratory ProtectionAdditional Notes
Vial Handling & Transfer Single pair of nitrile gloves.Safety glasses with side shields.Not required if handled in a certified chemical fume hood.Perform all manipulations within the controlled environment of a fume hood.
Weighing (Solid Form) Double-gloved with nitrile gloves.Safety glasses with side shields.N95 respirator if weighing outside a fume hood or powder containment hood.Handle as a static-sensitive powder. Use anti-static tools and weigh boats.
Solution Preparation Double-gloved with nitrile gloves.[10]Chemical splash goggles. Wear a face shield over goggles if splashing is likely.[10][11]Not required if handled in a certified chemical fume hood.Prepare solutions on ice using de-gassed solvents to minimize degradation.[2]
Cell Culture / In-vivo Use Sterile nitrile gloves.Safety glasses with side shields.Not required if performed in a Class II Biosafety Cabinet (BSC).Use proper aseptic technique. The outer pair of gloves can be changed frequently to maintain sterility.

Operational Plan: Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow is essential for safety and experimental reproducibility. The following diagram and steps detail the process from receiving the compound to its final use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_use Application Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Lab Coat, Goggles, Double Gloves) prep_hood 2. Prepare Fume Hood (Verify Airflow, Clean Surface) prep_ppe->prep_hood prep_materials 3. Gather Materials (Ice, Solvents, Pipettes) prep_hood->prep_materials handle_receive 4. Retrieve Compound (From -80°C Storage) prep_materials->handle_receive handle_equilibrate 5. Equilibrate on Ice handle_receive->handle_equilibrate handle_weigh 6. Weigh Powder or Aliquot Solution handle_equilibrate->handle_weigh handle_dissolve 7. Prepare Stock Solution (Use De-gassed Solvent) handle_weigh->handle_dissolve use_aliquot 8. Prepare Working Dilution handle_dissolve->use_aliquot use_experiment 9. Add to Experiment (e.g., Cell Culture) use_aliquot->use_experiment cleanup_waste 10. Dispose of Contaminated Waste in Designated Bins use_experiment->cleanup_waste cleanup_doff 11. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 12. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Detailed Protocol Steps:
  • Preparation:

    • Don the appropriate PPE as specified in the table above. For any solution work, this includes a lab coat, chemical splash goggles, and double nitrile gloves.

    • Ensure the chemical fume hood is operational and the sash is at the proper height.

    • Prepare an ice bath and gather all necessary de-gassed solvents and low-retention pipette tips.[2]

  • Handling in a Fume Hood:

    • Retrieve the compound from -80°C storage and place it immediately on ice.[2] Allow it to equilibrate to the temperature of the ice bath before opening.

    • If solid, carefully weigh the required amount using an anti-static spatula. If pre-dissolved, carefully pipette the required volume.

    • Reconstitute the solid or dilute the stock solution using cold, de-gassed solvent to the desired concentration. Cap tightly and vortex gently while keeping the tube on ice.

  • Application:

    • Prepare final working dilutions for your experiment (e.g., in cell culture media).

    • Administer the compound to your experimental system (e.g., add to cell culture plates inside a BSC).

Spill and Disposal Plan

Emergency preparedness and proper waste management are non-negotiable components of laboratory safety.[8]

Spill Procedures:
  • Minor Spill (in Fume Hood):

    • Alert others in the immediate area.

    • Absorb the spill with a chemical absorbent pad or material.

    • Wipe the area clean with an appropriate solvent (e.g., 70% ethanol), working from the outside in.

    • Place all contaminated materials, including the outer pair of your gloves, into a designated biohazardous waste bag.[13]

    • Replace gloves and finish your work.

  • Major Spill or Spill Outside Containment:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) office immediately.

    • Do not attempt to clean it up yourself.

Waste Disposal:

All materials that come into direct contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, pipette tips, absorbent pads, and empty vials should be collected in a clearly labeled biohazard bag or container.[14][15]

  • Liquid Waste: Unused stock solutions and experimental media containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all institutional and local regulations for the final disposal of chemical and biohazardous waste.[13][16] Do not pour any waste down the drain.

By implementing this comprehensive safety and handling guide, researchers can confidently work with this compound, ensuring personal safety, environmental protection, and the integrity of scientific discovery.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.